molecular formula C10H11NO B1602006 5-Methoxy-6-methyl-1H-indole CAS No. 3139-10-4

5-Methoxy-6-methyl-1H-indole

Cat. No.: B1602006
CAS No.: 3139-10-4
M. Wt: 161.2 g/mol
InChI Key: IIJZGWAVCFDDDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-6-methyl-1H-indole (CAS 3139-10-4) is an organic compound with the molecular formula C 10 H 11 NO and a molecular weight of 161.20 g/mol. This substituted indole features a methoxy group at the 5-position and a methyl group at the 6-position of the indole ring system. Its physical properties include a density of 1.1±0.1 g/cm³ and a boiling point of 296.5±20.0 °C at 760 mmHg . The indole scaffold is a privileged structure in medicinal chemistry and material science. It is a key building block in the development of melatoninergic ligands, as the 5-methoxy indole moiety is a core structural feature of the pineal hormone melatonin (N-acetyl-5-methoxytryptamine) and its synthetic analogs . Research into such compounds explores a range of potential biological activities, including sleep regulation, pain modulation, and antioxidant effects . Furthermore, indole-based structures like this one are investigated for their potential in developing Nonlinear Optical (NLO) materials, which are significant for information technology and photonic applications due to their large optical susceptibilities and ultrafast response times . As a chemical intermediate, this compound serves as a potential precursor in the synthesis of more complex, biologically active molecules, making it a valuable reagent for drug discovery and development programs . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-6-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-7-5-9-8(3-4-11-9)6-10(7)12-2/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIJZGWAVCFDDDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CN2)C=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80499771
Record name 5-Methoxy-6-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80499771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3139-10-4
Record name 5-Methoxy-6-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80499771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Methoxy-6-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indole Nucleus

The indole scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and bioactive molecules. Its unique electronic properties and ability to participate in various biological interactions have made it a privileged structure in drug discovery. Among the vast family of indole derivatives, 5-Methoxy-6-methyl-1H-indole stands out as a key intermediate in the synthesis of a range of pharmacologically active compounds, including those with applications in neurology and oncology. This guide provides a comprehensive overview of a robust and widely applicable method for the synthesis of this important molecule, focusing on the renowned Fischer indole synthesis.

Strategic Approach: The Fischer Indole Synthesis

The Fischer indole synthesis, a classic and versatile method discovered by Hermann Emil Fischer in 1883, remains a highly reliable and frequently employed strategy for the construction of the indole nucleus.[1][2] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine and a carbonyl compound (an aldehyde or a ketone).[3] The choice of a Brønsted or Lewis acid catalyst is crucial and can significantly influence the reaction's outcome.[1][4]

For the synthesis of this compound, the Fischer indole synthesis offers a direct and efficient pathway. The logical retrosynthetic analysis points to 4-methoxy-3-methylphenylhydrazine as the key precursor, which upon reaction with a suitable two-carbon carbonyl compound, will yield the desired indole.

Diagram 1: Retrosynthetic Analysis of this compound

G Target This compound Precursor 4-methoxy-3-methylphenylhydrazone Target->Precursor Fischer Indole Cyclization Hydrazine 4-methoxy-3-methylphenylhydrazine Precursor->Hydrazine Carbonyl Acetaldehyde Precursor->Carbonyl

A simplified retrosynthetic approach for the target indole.

Part I: Synthesis of the Key Precursor: 4-methoxy-3-methylphenylhydrazine

The successful synthesis of the target indole hinges on the availability of the corresponding phenylhydrazine. This section details a reliable method for the preparation of 4-methoxy-3-methylphenylhydrazine from the commercially available 3-methyl-4-methoxyaniline. The process involves a two-step sequence: diazotization of the aniline followed by reduction of the resulting diazonium salt.

Experimental Protocol:

Step 1: Diazotization of 3-methyl-4-methoxyaniline

  • In a well-ventilated fume hood, a solution of 3-methyl-4-methoxyaniline (1.0 eq.) in a suitable aqueous acid (e.g., hydrochloric acid) is prepared and cooled to 0-5 °C in an ice-salt bath.

  • A pre-cooled aqueous solution of sodium nitrite (1.0-1.1 eq.) is added dropwise to the aniline solution while maintaining the temperature below 5 °C.

  • The reaction mixture is stirred for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Reduction to 4-methoxy-3-methylphenylhydrazine

  • In a separate reaction vessel, a solution of a suitable reducing agent, such as stannous chloride (SnCl₂) in concentrated hydrochloric acid, is prepared and cooled.

  • The cold diazonium salt solution is then added slowly to the reducing agent solution, again maintaining a low temperature.

  • Upon completion of the addition, the reaction mixture is stirred for a specified period to allow for the complete reduction of the diazonium salt to the corresponding hydrazine.

  • The resulting phenylhydrazine, often obtained as a salt, can be isolated by filtration and purified by recrystallization.

Diagram 2: Synthesis of 4-methoxy-3-methylphenylhydrazine

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Reduction Aniline 3-methyl-4-methoxyaniline Diazonium Diazonium Salt Aniline->Diazonium NaNO2, HCl, 0-5°C Hydrazine 4-methoxy-3-methylphenylhydrazine Diazonium->Hydrazine SnCl2, HCl

Two-step conversion of the aniline to the key hydrazine intermediate.

Part II: The Fischer Indole Cyclization

With the 4-methoxy-3-methylphenylhydrazine in hand, the final and crucial step is the Fischer indole cyclization. This involves the reaction with a suitable carbonyl compound, in this case, acetaldehyde or a synthetic equivalent, under acidic conditions to construct the indole ring.

Causality Behind Experimental Choices:

The choice of acetaldehyde as the carbonyl partner is dictated by the desired substitution pattern of the final indole. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes a[5][5]-sigmatropic rearrangement. The use of a strong acid catalyst, such as polyphosphoric acid (PPA) or a mixture of sulfuric acid in a suitable solvent, is essential to promote the key rearrangement and subsequent cyclization and aromatization steps. The reaction temperature is a critical parameter that needs to be carefully controlled to ensure efficient cyclization while minimizing potential side reactions.

Experimental Protocol:
  • A mixture of 4-methoxy-3-methylphenylhydrazine (1.0 eq.) and a suitable acid catalyst (e.g., polyphosphoric acid or a solution of sulfuric acid in ethanol) is prepared in a reaction vessel equipped with a reflux condenser and a magnetic stirrer.

  • Acetaldehyde (or a stable equivalent such as paraldehyde) (1.0-1.2 eq.) is added to the mixture.

  • The reaction mixture is heated to a specific temperature (typically reflux) and maintained for a period sufficient to ensure complete reaction, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and carefully quenched by pouring it into a mixture of ice and a suitable base (e.g., sodium hydroxide solution) to neutralize the acid.

  • The crude product is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude this compound is then purified, typically by column chromatography on silica gel, followed by recrystallization to afford the pure product.[5]

Diagram 3: Fischer Indole Synthesis Mechanism

G A Phenylhydrazine + Acetaldehyde B Phenylhydrazone A->B Condensation C Enamine (Ene-hydrazine) B->C Tautomerization D [3,3]-Sigmatropic Rearrangement Intermediate C->D Acid-catalyzed [3,3]-Rearrangement E Di-imine Intermediate D->E Aromatization F Cyclized Intermediate E->F Cyclization G This compound F->G Elimination of NH3 & Aromatization

Key steps in the acid-catalyzed formation of the indole ring.

Part III: Characterization of this compound

The identity and purity of the synthesized this compound must be confirmed through rigorous analytical characterization. The following table summarizes the expected spectroscopic data for the target compound, based on data for structurally similar molecules.

Analytical Technique Expected Data
¹H NMR Signals corresponding to the aromatic protons on the indole ring, a singlet for the C6-methyl group, a singlet for the C5-methoxy group, and a broad singlet for the N-H proton. The chemical shifts and coupling constants will be characteristic of the substitution pattern.
¹³C NMR Resonances for all ten carbon atoms in the molecule, with characteristic chemical shifts for the aromatic carbons, the methyl carbon, and the methoxy carbon.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of this compound (C₁₀H₁₁NO, MW: 161.20 g/mol ).[6]
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-H stretching vibration (around 3400 cm⁻¹), C-H stretching of the aromatic and methyl groups, and C-O stretching of the methoxy group.

Conclusion

This technical guide has outlined a comprehensive and reliable synthetic strategy for the preparation of this compound, a valuable building block in medicinal chemistry. By employing the classic Fischer indole synthesis, researchers can access this important scaffold in a controlled and efficient manner. The detailed protocols for the synthesis of the key phenylhydrazine precursor and the final cyclization step, coupled with a thorough understanding of the underlying reaction mechanisms, provide a solid foundation for the successful synthesis and characterization of this target molecule. Adherence to sound experimental practices and careful purification are paramount to obtaining a high-purity product suitable for further applications in drug discovery and development.

References

An In-depth Technical Guide to the Chemical Properties of 5-Methoxy-6-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Substituted Indole Scaffold

The indole nucleus is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural backbone of a vast array of natural products, neurotransmitters (e.g., serotonin), and synthetic drugs.[1] Its electron-rich bicyclic system allows for diverse functionalization, leading to compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] The introduction of substituents such as methoxy and methyl groups can profoundly modulate the electronic properties, lipophilicity, and steric profile of the indole ring. The methoxy group, being an electron-donating group, generally enhances the nucleophilicity of the indole core, influencing its reactivity in chemical synthesis and its interaction with biological targets.[3]

This guide provides a comprehensive technical overview of the chemical properties of a specific, yet under-documented, derivative: 5-Methoxy-6-methyl-1H-indole (CAS 3139-10-4) . Due to the limited availability of direct experimental data for this specific isomer in peer-reviewed literature, this document will leverage established principles of indole chemistry and comparative data from closely related isomers to provide a robust and scientifically grounded resource for researchers.

Core Molecular and Physical Properties

This compound is an aromatic heterocyclic organic compound. Its structure features the characteristic indole bicyclic system, with a methoxy (-OCH₃) group at the 5-position and a methyl (-CH₃) group at the 6-position of the benzene ring.[4]

Identifiers and General Properties
PropertyValueSource(s)
IUPAC Name This compound-
CAS Number 3139-10-4[4][5][6]
Molecular Formula C₁₀H₁₁NO[5][6]
Molecular Weight 161.20 g/mol [5][6]
Appearance Typically a colorless to pale yellow solid or liquid[4]
Canonical SMILES Cc1cc2c(cc1OC)NC=C2-
InChI Key Not readily available-
Physicochemical Properties: A Comparative Analysis

Direct experimental data for the melting and boiling points of this compound are not widely reported. However, by examining related isomers, we can estimate its expected physical state and boiling range.

CompoundCAS NumberMelting Point (°C)Boiling Point (°C)
This compound 3139-10-4 Not Available 296.5 ± 20.0 at 760 mmHg [6]
5-Methoxyindole1006-94-652-55176-178 (17 mmHg)
5-Methoxy-2-methylindole1076-74-086-88-
5-Methoxy-7-methyl-1H-indole61019-05-4Not Available-
6-Methoxy-5-methyl-1H-indole1071973-95-9Not Available-
5,6-dimethoxy-7-methyl-1H-indoleNot Available76-80-[7]

The presence of both methoxy and methyl groups is expected to result in a higher melting and boiling point compared to the parent 5-methoxyindole due to increased molecular weight and van der Waals forces.

Solubility Profile
  • Water: Expected to be sparingly soluble to insoluble, a common characteristic of indole derivatives.

  • Organic Solvents: The methoxy and methyl substituents enhance its lipophilicity, suggesting good solubility in common organic solvents such as ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), and chlorinated solvents.[4] When preparing stock solutions, it is advisable to start with solvents like DMSO or ethanol.

Synthesis of this compound

While specific published protocols for this compound are scarce, its synthesis can be reliably approached using classic indole synthetic methodologies. The Fischer Indole Synthesis is a robust and widely used method for constructing indoles from phenylhydrazines and carbonyl compounds.[8]

Proposed Synthetic Pathway via Fischer Indole Synthesis

A logical and efficient route to this compound involves the reaction of (4-methoxy-3-methylphenyl)hydrazine with a suitable acetaldehyde equivalent, followed by acid-catalyzed cyclization.

Fischer_Indole_Synthesis cluster_0 Step 1: Hydrazine Formation cluster_1 Step 2: Hydrazone Formation & Cyclization Aniline 4-Methoxy-3-methylaniline Hydrazine (4-Methoxy-3-methylphenyl)hydrazine Aniline->Hydrazine 1. NaNO₂, HCl 2. SnCl₂, HCl Hydrazone Intermediate Hydrazone Hydrazine->Hydrazone Condensation Carbonyl Acetaldehyde or equivalent Carbonyl->Hydrazone Product This compound Hydrazone->Product Acid Catalyst (e.g., PPA, ZnCl₂) Heat

Caption: Proposed Fischer Indole Synthesis route for this compound.

Detailed Experimental Protocol (Representative)

Objective: To synthesize this compound from (4-methoxy-3-methylphenyl)hydrazine.

Materials:

  • (4-methoxy-3-methylphenyl)hydrazine hydrochloride

  • Acetaldehyde dimethyl acetal

  • Polyphosphoric acid (PPA)

  • Ethanol

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes/Ethyl acetate solvent system

Procedure:

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve (4-methoxy-3-methylphenyl)hydrazine hydrochloride (1.0 eq) in ethanol.

    • Add acetaldehyde dimethyl acetal (1.1 eq).

    • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting hydrazine is consumed.

    • Remove the solvent under reduced pressure to yield the crude hydrazone.

  • Cyclization (Indolization):

    • Caution: This step should be performed in a well-ventilated fume hood.

    • To a separate flask, add polyphosphoric acid (PPA) (10-20x the weight of the hydrazone) and heat to 80-90°C.

    • Add the crude hydrazone from the previous step portion-wise to the hot PPA with vigorous stirring. A brief exotherm may be observed.

    • Maintain the reaction temperature at 90-100°C for 1-2 hours. Monitor the reaction by TLC (eluent: 3:1 Hexanes:Ethyl Acetate).

    • Upon completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Work-up and Purification:

    • Extract the aqueous mixture with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate to elute the final product.

    • Combine the pure fractions and remove the solvent to yield this compound.

Spectroscopic and Analytical Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
  • ¹H NMR (in CDCl₃, 500 MHz):

    • δ ~8.0-8.2 ppm (br s, 1H): N-H proton of the indole ring.

    • δ ~7.1 ppm (s, 1H): H-4 proton. The singlet nature arises from the absence of ortho-coupling partners.

    • δ ~7.0 ppm (s, 1H): H-7 proton.

    • δ ~6.9-7.0 ppm (m, 1H): H-2 proton, likely a triplet or doublet of doublets due to coupling with H-3 and N-H.

    • δ ~6.4 ppm (m, 1H): H-3 proton.

    • δ 3.8-3.9 ppm (s, 3H): Methoxy (-OCH₃) protons.

    • δ 2.3-2.4 ppm (s, 3H): Methyl (-CH₃) protons.

  • ¹³C NMR (in CDCl₃, 125 MHz):

    • δ ~155 ppm: C-5 (carbon attached to the methoxy group).

    • δ ~132 ppm: C-7a.

    • δ ~129 ppm: C-3a.

    • δ ~125 ppm: C-6 (carbon attached to the methyl group).

    • δ ~123 ppm: C-2.

    • δ ~112 ppm: C-7.

    • δ ~102 ppm: C-3.

    • δ ~100 ppm: C-4.

    • δ ~56 ppm: Methoxy (-OCH₃) carbon.

    • δ ~16 ppm: Methyl (-CH₃) carbon.

Mass Spectrometry (MS)
  • Method: Electron Ionization (EI)

  • Expected Molecular Ion (M⁺): m/z = 161.08, corresponding to the molecular formula C₁₀H₁₁NO.

  • Key Fragmentation Pattern: A significant fragment at m/z = 146 (M-15) is expected, corresponding to the loss of a methyl radical from the molecular ion.

Infrared (IR) Spectroscopy
  • ~3400 cm⁻¹: N-H stretching, characteristic of the indole amine.

  • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

  • ~2950-2850 cm⁻¹: Aliphatic C-H stretching (from methyl and methoxy groups).

  • ~1620-1450 cm⁻¹: C=C stretching within the aromatic and pyrrole rings.

  • ~1250-1200 cm⁻¹: Asymmetric C-O-C stretching of the methoxy group.

  • ~1050-1020 cm⁻¹: Symmetric C-O-C stretching of the methoxy group.

Analytical_Workflow Synthesis Crude Synthesized Product Purification Column Chromatography Synthesis->Purification Purity_Check TLC / HPLC Analysis Purification->Purity_Check Identity_Confirmation Spectroscopic Analysis Purity_Check->Identity_Confirmation If pure H_NMR ¹H NMR Identity_Confirmation->H_NMR C_NMR ¹³C NMR Identity_Confirmation->C_NMR MS Mass Spectrometry Identity_Confirmation->MS IR IR Spectroscopy Identity_Confirmation->IR Final_Product Pure, Characterized Product H_NMR->Final_Product C_NMR->Final_Product MS->Final_Product IR->Final_Product

Caption: A standard workflow for the purification and characterization of this compound.

Chemical Reactivity and Stability

The reactivity of this compound is governed by the electron-rich nature of the indole ring, which is further activated by the electron-donating methoxy group.

Electrophilic Substitution

The indole nucleus is highly susceptible to electrophilic attack, with the C-3 position being the most nucleophilic and kinetically favored site of reaction. The electron-donating methoxy group at C-5 enhances this reactivity.

  • Vilsmeier-Haack Reaction: Reaction with phosphorus oxychloride and dimethylformamide (DMF) is expected to yield the 3-formyl derivative, this compound-3-carbaldehyde.

  • Mannich Reaction: Reaction with formaldehyde and a secondary amine (e.g., dimethylamine) will likely produce the corresponding gramine analogue at the C-3 position.

  • Alkylation/Acylation: Friedel-Crafts type reactions can occur at the C-3 position under appropriate conditions.

Stability
  • Oxidative Stability: Indoles, particularly electron-rich ones, are susceptible to oxidation. Exposure to air and light over prolonged periods can lead to the formation of colored impurities. It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[9]

  • pH Stability: The indole ring is generally unstable in strong acidic conditions, which can lead to polymerization or degradation. While necessary for some reactions like the Fischer synthesis, prolonged exposure or harsh acidic workups should be avoided. The compound is more stable under neutral or basic conditions.

  • Thermal Stability: The compound has a relatively high predicted boiling point, suggesting good thermal stability for short periods, such as during purification by distillation under reduced pressure.

Reactivity_Scheme Indole This compound Product_3_sub 3-Substituted Product Indole->Product_3_sub C-3 Attack Degradation Degradation Products Indole->Degradation Polymerization Polymerization Indole->Polymerization E_plus Electrophile (E⁺) E_plus->Indole Oxidation [O] Oxidation->Indole Strong_Acid Strong Acid (H⁺) Strong_Acid->Indole

Caption: Generalized reactivity of the this compound core.

Potential Biological Activity and Applications

While no specific biological studies on this compound have been identified, the structural motif is of significant interest in medicinal chemistry.

  • Neuropharmacology: The indole core is central to the structure of serotonin. Methoxy-substituted indoles, such as 5-methoxytryptamine, are known to be potent agonists at serotonin receptors.[10] A structurally related compound, 5-Methoxy-6-methyl-2-aminoindane (MMAI), is a selective serotonin releasing agent.[11] This suggests that this compound could serve as a valuable scaffold for developing novel ligands targeting the serotonergic system.

  • Antimicrobial and Anticancer Research: The indole scaffold is present in numerous compounds with demonstrated antimicrobial and anticancer activities.[1] The specific substitution pattern of 5-methoxy and 6-methyl groups provides a unique electronic and steric profile that could be exploited in the design of new therapeutic agents. This compound is an excellent starting material for further derivatization to explore these potential activities.

Safety and Handling

No specific toxicology data is available for this compound. Standard laboratory safety precautions for handling chemical reagents should be followed.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation.[9]

Conclusion

This compound is a valuable, albeit understudied, member of the methoxy-indole family. While direct experimental data remains limited, its chemical properties can be reliably inferred from established principles and comparison with related isomers. Its synthesis is accessible through standard methodologies like the Fischer indole synthesis, and its reactivity is dominated by the electron-rich nature of the indole core. The structural similarity to known neuroactive compounds makes it a compelling starting point for further research in drug discovery, particularly in the fields of neuropharmacology and oncology. This guide provides a foundational framework for researchers to synthesize, characterize, and further explore the potential of this intriguing molecule.

References

Spectroscopic Characterization of 5-Methoxy-6-methyl-1H-indole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

Molecular Structure and its Spectroscopic Implications

The substitution pattern of 5-Methoxy-6-methyl-1H-indole dictates its unique electronic and magnetic environment, which in turn governs its interaction with various spectroscopic techniques. The electron-donating methoxy group at the C5 position and the weakly electron-donating methyl group at the C6 position on the benzene ring, along with the pyrrole moiety, create a distinct spectroscopic fingerprint. Understanding this structure is key to interpreting the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The following predictions for ¹H and ¹³C NMR spectra are based on the analysis of substituent effects and data from related indole derivatives.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is anticipated to exhibit distinct signals for the aromatic, pyrrolic, methoxy, and methyl protons. The predicted chemical shifts (in ppm, relative to TMS in CDCl₃) are detailed in Table 1.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale for Prediction
N-H~8.0 - 8.2Broad Singlet-Typical for indole N-H protons, subject to solvent and concentration effects.
H4~7.1 - 7.2Singlet-Positioned between two substituents, expected to be a singlet.
H7~6.9 - 7.0Singlet-Ortho to a methyl group, likely a singlet.
H2~7.0 - 7.1Triplet or Doublet of DoubletsJ ≈ 2.5-3.0 HzCoupled to H3 and N-H.
H3~6.4 - 6.5Triplet or Doublet of DoubletsJ ≈ 2.5-3.0 HzCoupled to H2 and N-H.
-OCH₃~3.8 - 3.9Singlet-Characteristic chemical shift for an aryl methoxy group.
-CH₃~2.3 - 2.4Singlet-Typical chemical shift for an aryl methyl group.

Expert Insights: The singlets for H4 and H7 are a key diagnostic feature arising from the substitution pattern, which eliminates ortho and meta proton-proton couplings for these positions. The precise chemical shifts and multiplicities of H2 and H3 can be influenced by the solvent and may require 2D NMR techniques like COSY for unambiguous assignment.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reflect the electronic environment of each carbon atom. The electron-donating methoxy group will shield ortho and para carbons, while the indole nitrogen will influence the chemical shifts of the pyrrole ring carbons.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C2~123 - 125Influenced by the nitrogen atom.
C3~102 - 104Shielded by the nitrogen atom.
C3a~128 - 130Bridgehead carbon.
C4~110 - 112Shielded by the methoxy group (para).
C5~154 - 156Directly attached to the electronegative oxygen.
C6~118 - 120Influenced by both methoxy and methyl groups.
C7~111 - 113Shielded by the nitrogen atom.
C7a~131 - 133Bridgehead carbon.
-OCH₃~55 - 56Typical for an aryl methoxy carbon.
-CH₃~16 - 18Typical for an aryl methyl carbon.

Experimental Workflow: NMR Data Acquisition A detailed protocol for acquiring high-quality NMR data is crucial for structural verification.

The Emergence of 5-Methoxy-6-methyl-1H-indole: A Technical Guide to its Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules. Among the myriad of substituted indoles, 5-Methoxy-6-methyl-1H-indole has emerged as a significant scaffold in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological significance of this compound. While a singular "discovery" event for this specific molecule is not prominently documented, its history is intrinsically linked to the broader exploration of methoxy-substituted indoles in drug design. This guide will delve into the established synthetic routes, detailed spectroscopic characterization, and the burgeoning interest in its application in medicinal chemistry, particularly in the development of novel anti-cancer agents and serotonergic modulators.

Introduction: The Significance of Methoxy-Methyl Indoles

The indole ring system is a privileged scaffold in drug discovery, present in numerous natural products and synthetic compounds with a wide range of biological activities.[1][2] The introduction of methoxy and methyl groups to the indole core can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and electronic distribution, thereby influencing its interaction with biological targets.[2] The specific substitution pattern of a methoxy group at the 5-position and a methyl group at the 6-position has been of particular interest in the design of compounds targeting the central nervous system and in oncology.[3][4] This guide focuses on the synthesis, characterization, and therapeutic landscape of this compound (CAS No. 3139-10-4).[5]

Historical Context and Discovery

Synthesis and Methodologies

The synthesis of this compound can be achieved through various established indole synthesis methodologies. A plausible and commonly employed route is the Fischer indole synthesis. The general principle involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the reaction of a substituted phenylhydrazine with an aldehyde or ketone.

Hypothetical Fischer Indole Synthesis Protocol

This protocol outlines a potential synthetic route based on the well-established Fischer indole synthesis.

Step 1: Preparation of 4-Methoxy-3-methylphenylhydrazine

The synthesis would commence with the diazotization of 4-methoxy-3-methylaniline, followed by reduction of the resulting diazonium salt to yield the corresponding hydrazine.

Step 2: Formation of the Phenylhydrazone and Cyclization

The prepared 4-methoxy-3-methylphenylhydrazine would then be reacted with a suitable carbonyl compound, such as pyruvic acid or an aldehyde, to form the intermediate phenylhydrazone. Subsequent treatment with a Brønsted or Lewis acid catalyst (e.g., polyphosphoric acid, zinc chloride) would induce cyclization and aromatization to afford this compound.

Experimental Workflow: Fischer Indole Synthesis

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product start1 4-Methoxy-3-methylaniline step1 Diazotization & Reduction start1->step1 1. NaNO2, HCl 2. SnCl2 start2 Pyruvic Acid step2 Phenylhydrazone Formation start2->step2 step1->step2 4-Methoxy-3-methylphenylhydrazine step3 Acid-Catalyzed Cyclization step2->step3 Phenylhydrazone Intermediate product This compound step3->product Polyphosphoric Acid, Heat

Caption: A generalized workflow for the Fischer indole synthesis of this compound.

Structural Characterization and Spectroscopic Profile

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While a dedicated crystal structure for this specific compound is not widely published, data from closely related analogs can provide valuable insights into its expected spectroscopic properties.

Spectroscopic Data Summary

The following table summarizes the predicted and reported spectroscopic data for this compound and its close analogs.

Spectroscopic TechniquePredicted/Reported Data for this compound and Analogs
¹H NMR (CDCl₃, 500 MHz)Predicted for this compound: δ ~7.8 (s, 1H, NH), ~7.1 (s, 1H, Ar-H), ~6.9 (s, 1H, Ar-H), ~6.4 (m, 1H, Ar-H), ~3.8 (s, 3H, OCH₃), ~2.3 (s, 3H, CH₃). Reported for 5-Methoxy-3-methyl-1H-indole: δ 7.79 (s, 1H), 7.25 (d, J = 8.7 Hz, 1H), 7.03 (d, J = 2.3 Hz, 1H), 6.97 (s, 1H), 6.87 (dd, J = 8.7, 2.4 Hz, 1H), 3.90 (s, 3H), 2.33 (s, 3H).[6]
¹³C NMR (CDCl₃, 125 MHz)Predicted for this compound: Aromatic carbons in the range of δ 100-155 ppm, OCH₃ at ~56 ppm, and CH₃ at ~16 ppm. Reported for 5-Methoxy-3-methyl-1H-indole: δ 154.01, 131.53, 128.75, 122.53, 112.18, 111.74, 111.58, 100.81, 56.05, 9.81.[6]
Mass Spectrometry (EI) Predicted Molecular Ion (M⁺): m/z 161.08. Reported for 5-Methoxy-2-methylindole: M⁺ at m/z 161.[7] Reported for 5-Methoxyindole: M⁺ at m/z 147.[8][9][10]
Infrared (IR) Characteristic peaks expected for N-H stretching (~3400 cm⁻¹), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-O stretching (ether).

Biological Activity and Therapeutic Applications

The 5-methoxy-6-methyl indole scaffold is a key component in several biologically active molecules, indicating the therapeutic potential of its derivatives.

Anti-Cancer Activity: Methuosis Induction

Recent research has identified a derivative of this compound, 3-(5-methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propene-1-one (MOMIPP), as a potent inducer of a non-apoptotic form of cell death called methuosis.[4] Methuosis is characterized by the accumulation of large, fluid-filled vacuoles derived from macropinosomes, ultimately leading to cell death.[4] This discovery has opened a new avenue for cancer therapy, particularly for tumors that are resistant to conventional apoptosis-inducing chemotherapeutics.[4]

Signaling Pathway: MOMIPP-Induced Methuosis

Methuosis_Pathway MOMIPP MOMIPP (this compound derivative) Cell Cancer Cell MOMIPP->Cell Macropinocytosis Increased Macropinocytosis Cell->Macropinocytosis Vacuoles Accumulation of Large Vacuoles Macropinocytosis->Vacuoles CellDeath Methuosis (Non-Apoptotic Cell Death) Vacuoles->CellDeath

Caption: Simplified diagram of MOMIPP-induced methuosis in cancer cells.

Serotonergic Modulation

As previously mentioned, the related compound 5-Methoxy-6-methyl-2-aminoindane (MMAI) demonstrates high selectivity for the serotonin transporter (SERT).[3] This suggests that derivatives of this compound could be valuable leads in the development of novel antidepressants and other drugs targeting the serotonergic system. The 5-methoxy group is a common feature in many serotonergic psychedelics and other centrally acting agents.[11][12]

Conclusion and Future Perspectives

While the discovery of this compound may not be marked by a single historical event, its importance as a versatile building block in medicinal chemistry is undeniable. Its synthesis is achievable through established methodologies, and its derivatives have shown significant promise in oncology and neuroscience. Future research should focus on the continued exploration of novel derivatives of this scaffold, elucidating their mechanisms of action, and optimizing their pharmacokinetic and pharmacodynamic profiles for potential clinical applications. The unique biological activities associated with this substitution pattern underscore the value of continued investigation into the vast chemical space of substituted indoles.

References

A Comprehensive Technical Guide on the Potential Biological Activities of the 5-Methoxy-6-methyl-1H-indole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The indole nucleus is a cornerstone of medicinal chemistry, serving as a "privileged scaffold" in numerous natural products and synthetic drugs.[1][2][3][4] The specific isomer, 5-Methoxy-6-methyl-1H-indole, remains underexplored in dedicated biological studies. However, by analyzing its structural components—the indole core, the 5-methoxy electron-donating group, and the 6-methyl group—we can extrapolate a rich profile of potential therapeutic activities. This guide synthesizes data from closely related analogs and foundational chemical principles to illuminate the potential of this scaffold in neuropharmacology, oncology, and infectious disease. We provide an in-depth analysis of likely mechanisms of action, detailed experimental protocols for validation, and a forward-looking perspective for researchers and drug development professionals.

The this compound Scaffold: A Structural Overview

The indole ring system is bioisosteric to tryptophan, allowing it to interact with a vast array of biological targets.[3][5] The therapeutic potential of any indole derivative is heavily modulated by the nature and position of its substituents. In the case of this compound, the two key substituents are poised to significantly influence its biological profile:

  • 5-Methoxy Group: The methoxy group at the 5-position is strongly electron-donating, increasing the electron density of the indole ring system. This modification enhances reactivity and can profoundly influence binding affinity to biological targets.[1][5] Methoxy-activated indoles are prevalent in compounds targeting serotonin receptors, microtubules, and various kinases.[5][6][7]

  • 6-Methyl Group: The methyl group at the 6-position adds lipophilicity, which can enhance membrane permeability and oral bioavailability. Its steric bulk and electronic contributions can fine-tune receptor binding and metabolic stability. The presence of methyl groups on the indole nucleus has been linked to potent antimicrobial and anticancer activities in various analogs.[8][9]

The combination of these two groups on the indole scaffold suggests a molecule with multifaceted potential, meriting investigation across several therapeutic domains.

Potential Biological Activities and Mechanistic Insights

Based on extensive data from structurally related compounds, we can project three primary areas of biological activity for the this compound core.

Neuropharmacological Potential: A Serotonergic Modulator

The indole scaffold is the backbone of the neurotransmitter serotonin (5-hydroxytryptamine). Methoxy-substituted tryptamines are well-known for their potent activity at serotonin receptors.[10][11]

Causality of Experimental Choice: The close structural similarity of the 5-methoxy-indole core to serotonin and known psychedelic compounds like 5-MeO-DMT makes serotonin receptor interaction a primary hypothesis.[10] A crucial analog, 5-Methoxy-6-methyl-2-aminoindane (MMAI), is a highly selective serotonin-releasing agent (SSRA) with demonstrated antidepressant effects in preclinical models.[12] MMAI shows over 100-fold selectivity for the serotonin transporter (SERT) over the dopamine transporter (DAT).[12] This strongly suggests that the 5-methoxy-6-methyl substitution pattern on an indole-like framework is highly conducive to potent and selective serotonergic activity. The this compound scaffold could serve as a precursor for novel SSRAs or direct serotonin receptor agonists/antagonists with potential applications in treating depression and anxiety.[12]

Proposed Signaling Pathway: Serotonin Receptor Activation

The diagram below illustrates a simplified pathway where a ligand based on the title scaffold could act as a 5-HT1A receptor agonist, a common target for anxiolytic and antidepressant drugs.[10]

a_simplified_pathway_for_5_ht1a_receptor_activation cluster_membrane Cell Membrane Receptor 5-HT1A Receptor G_Protein Gi/o Protein Receptor->G_Protein Activates Ligand 5-Methoxy-6-methyl- 1H-indole Derivative Ligand->Receptor Binds AC Adenylate Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Response Neuronal Hyperpolarization (Anxiolytic/Antidepressant Effect) cAMP->Response

Caption: Simplified pathway for 5-HT1A receptor activation.

Anticancer Potential: A Cytotoxic Agent

Indole derivatives are a rich source of anticancer drug candidates, with marketed drugs like Vincristine and Indomethacin featuring the indole core.[5][13] Specifically, methoxy-substituted indoles have shown potent activity as vascular-disrupting agents and tubulin polymerization inhibitors.[6]

Causality of Experimental Choice: The compound OXi8006, a 2-aryl-3-aroyl-6-methoxyindole, is a potent inhibitor of tubulin assembly.[6] Structure-activity relationship studies on this class revealed that methoxy substitution on the indole ring is critical for cytotoxicity. For instance, a derivative with a 7-methoxy group (compound 36 ) was comparable to OXi8006 in both cytotoxicity and tubulin inhibition.[6] Furthermore, indolequinones bearing a 5-methoxy group have been developed as hypoxia-selective cytotoxins.[14] Other methoxy-methyl indole derivatives have shown potent antiproliferative effects on pancreatic cancer cells by inhibiting the PI3K/AKT pathway.[15] This body of evidence suggests that the this compound scaffold is a promising starting point for developing novel anticancer agents, potentially acting through tubulin dynamics or kinase inhibition.

Quantitative Data: Cytotoxicity of Related Methoxyindole Analogs

The following table summarizes the in vitro cytotoxicity of related indole compounds, demonstrating the potency conferred by the methoxy-indole scaffold.

Compound ScaffoldCancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
2-Aryl-3-aroyl-7-methoxyindole (36 )SK-OV-3 (Ovarian)< 1Tubulin Inhibition[6]
2-Aryl-3-aroyl-7-methoxyindole (36 )NCI-H460 (Lung)< 1Tubulin Inhibition[6]
2-Aryl-3-aroyl-7-methoxyindole (36 )DU-145 (Prostate)< 1Tubulin Inhibition[6]
5-Methoxy-indole-dione (ES936)MIA PaCa-2 (Pancreatic)0.108NQO1 Inhibition[15]
5-Methoxy-indole-dione (ES936)BxPC-3 (Pancreatic)0.365NQO1 Inhibition[15]
5-Chloro-indole-carboxamide (5f )Various0.029 (Mean GI₅₀)EGFR Inhibition[16]
Antimicrobial Potential

The global rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Indole itself is an intercellular signaling molecule in bacteria, and its derivatives have shown significant antimicrobial properties.[9]

Causality of Experimental Choice: Studies have shown that methylated indoles, specifically 5-methylindole, possess direct bactericidal activity against a range of Gram-positive and Gram-negative pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and antibiotic-tolerant persister cells.[9][17] The mechanism is thought to involve disruption of the bacterial cell membrane and potentiation of existing antibiotics like aminoglycosides.[9] Given that the this compound scaffold contains a methyl group, it is highly plausible that it or its derivatives could exhibit similar antimicrobial effects. Synthesized derivatives of 4,6-dimethoxy-1H-indole have also demonstrated good antibacterial activity.[13]

Experimental Protocols for Biological Evaluation

To validate the therapeutic potential of the this compound scaffold, a series of standardized, self-validating in vitro assays are required.

Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)

This protocol assesses the ability of a test compound to inhibit cancer cell proliferation. The reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells serves as a quantitative measure of cell viability.

Workflow Diagram: MTT Assay for Cytotoxicity Screening

mtt_assay_workflow cluster_prep Phase 1: Cell Preparation cluster_treat Phase 2: Compound Treatment cluster_read Phase 3: Viability Assessment A 1. Culture Cancer Cells (e.g., MIA PaCa-2) B 2. Trypsinize and Count Cells A->B C 3. Seed Cells into 96-well Plate (5,000 cells/well) B->C D 4. Incubate for 24h (for cell attachment) C->D E 5. Prepare Serial Dilutions of This compound F 6. Add Compound to Wells (Include vehicle control) E->F G 7. Incubate for 48-72h F->G H 8. Add MTT Reagent (5 mg/mL) to each well I 9. Incubate for 4h (allows formazan formation) H->I J 10. Solubilize Formazan Crystals (Add DMSO or Solubilizing Agent) I->J K 11. Read Absorbance at 570 nm on a Plate Reader J->K L 12. Calculate % Viability and IC50 K->L

References

The Multifaceted Mechanisms of Action of 5-Methoxy-6-methyl-1H-indole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indole Scaffold and the Significance of Methoxy and Methyl Substitutions

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to form the core structure of a vast number of biologically active natural products and synthetic drugs.[1] Its bicyclic structure, consisting of a benzene ring fused to a five-membered nitrogen-containing pyrrole ring, provides a template for designing ligands that can interact with a wide array of biological targets with high affinity and specificity.[1][2] The therapeutic potential of indole-containing small molecules is vast, with reported activities spanning anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.[3][4]

The strategic placement of substituents on the indole ring can profoundly modulate the molecule's physicochemical properties, such as its electronic profile, lipophilicity, and steric hindrance, thereby fine-tuning its pharmacological activity. This guide focuses on derivatives of the 5-Methoxy-6-methyl-1H-indole core, a substitution pattern that has garnered significant interest in drug discovery. The electron-donating methoxy group at the 5-position and the methyl group at the 6-position can significantly influence the molecule's interaction with target proteins, leading to diverse and potent biological activities.

This technical guide provides an in-depth exploration of the known mechanisms of action of this compound derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to support their discovery and development efforts. We will delve into the specific molecular targets and signaling pathways modulated by these compounds, supported by quantitative data and detailed experimental protocols to enable the validation and further exploration of their therapeutic potential.

Part 1: Known Mechanisms of Action and Biological Targets

While a single, universal mechanism of action for all this compound derivatives does not exist, distinct classes of these compounds have been shown to exert their effects through specific molecular interactions. The following sections detail the primary mechanisms identified to date.

Modulation of Serotonergic Systems: Selective Serotonin Releasing Agents and Receptor Agonists

A prominent and well-characterized mechanism of action for certain amino-substituted derivatives of the 5-methoxy-6-methyl-indole core is the modulation of the serotonin (5-hydroxytryptamine, 5-HT) system. A key example is 5-Methoxy-6-methyl-2-aminoindane (MMAI) , a compound structurally related to the core of interest. MMAI acts as a highly selective serotonin releasing agent (SSRA).[5]

Mechanism of Action:

SSRAs like MMAI interact with the serotonin transporter (SERT), a protein responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron.[5] Instead of blocking reuptake like selective serotonin reuptake inhibitors (SSRIs), SSRAs reverse the direction of the transporter, causing a significant efflux of serotonin into the synapse.[5] This surge in synaptic serotonin leads to the activation of various postsynaptic 5-HT receptors, resulting in a range of physiological and behavioral effects. MMAI exhibits over 100-fold selectivity for SERT over the dopamine transporter (DAT), highlighting its specificity.[5]

The behavioral effects of MMAI in preclinical models, such as hypolocomotion and a specific behavioral syndrome, are consistent with enhanced serotonergic neurotransmission and can be blocked by inhibitors of serotonin synthesis, further confirming its mechanism.[6]

Signaling Pathway:

SERT_Modulation cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 5HT_vesicle Serotonin Vesicles SERT_in SERT (Reuptake) 5HT_vesicle->SERT_in Normal Reuptake 5HT_synapse Serotonin (5-HT) SERT_in->5HT_synapse Serotonin Release MMAI This compound Derivative (e.g., MMAI) MMAI->SERT_in Binds and Reverses 5HT_receptor 5-HT Receptors 5HT_synapse->5HT_receptor Binds Signal_transduction Downstream Signaling 5HT_receptor->Signal_transduction Activates

References

An In-Depth Technical Guide to the Pharmacology and Toxicology of 5-Methoxy-6-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

A Roadmap for Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Methoxy-6-methyl-1H-indole is a substituted indole derivative with a structural resemblance to known psychoactive and neuroactive compounds. While direct pharmacological and toxicological data on this specific molecule are scarce in publicly available literature, its chemical architecture suggests a potential for interaction with various biological targets, particularly within the central nervous system. This guide provides a comprehensive overview of the predicted pharmacology and toxicology of this compound, drawing upon structure-activity relationships (SAR) from closely related analogs. It further outlines a systematic approach for its synthesis, characterization, and evaluation, serving as a foundational resource for researchers and drug development professionals interested in exploring its therapeutic potential and risk profile.

Introduction: The Indole Scaffold in Neuropharmacology

The indole ring system is a privileged structure in medicinal chemistry, forming the core of numerous endogenous signaling molecules, natural products, and synthetic drugs.[1] Its ability to participate in various non-covalent interactions allows it to bind to a wide array of biological receptors.[1] The introduction of methoxy and methyl substituents to the indole core, as in this compound, can significantly modulate its electronic properties, lipophilicity, and steric profile, thereby influencing its pharmacokinetic and pharmacodynamic characteristics. This guide will navigate the anticipated biological landscape of this novel compound.

Synthesis and Chemical Characterization

The synthesis of this compound can be approached through various established methods for indole ring formation. A plausible synthetic route, adapted from known procedures for substituted indoles, is outlined below.[2][3]

Proposed Synthetic Pathway

A potential synthetic route could involve the Fischer indole synthesis or a palladium-catalyzed cyclization. For instance, a plausible route could start from a substituted aniline and a corresponding ketone or aldehyde.

Synthesis_Pathway 4-Methoxy-3-methylaniline 4-Methoxy-3-methylaniline Intermediate_Hydrazone Intermediate_Hydrazone 4-Methoxy-3-methylaniline->Intermediate_Hydrazone 1. NaNO2, HCl 2. Na2SO3 Pyruvic_acid Pyruvic_acid Pyruvic_acid->Intermediate_Hydrazone This compound-2-carboxylic_acid This compound-2-carboxylic_acid Intermediate_Hydrazone->this compound-2-carboxylic_acid Fischer Indole Synthesis (e.g., H2SO4, heat) This compound This compound This compound-2-carboxylic_acid->this compound Decarboxylation (e.g., heat, quinoline, Cu)

Caption: Proposed Fischer indole synthesis route for this compound.

Experimental Protocol: Synthesis of 5-hydroxy-6-methoxyindole (as a related example)

The following protocol for a structurally similar compound provides a template for potential synthesis.[3]

  • (E)-1-(Benzyloxy)-2-methoxy-4-nitro-5-(2-nitrovinyl)benzene (9.4 g, 28.5 mmol) is suspended in methanol (300 mL).

  • 10% palladium on activated carbon (water content, 50%) (3.09 g) is added to the suspension.

  • The mixture is stirred under a hydrogen atmosphere for 3 hours.

  • The catalyst is removed by filtration through celite and washed with methanol.

  • The filtrate is concentrated under vacuum.

  • The resulting residue is purified by silica gel column chromatography (n-heptane:ethyl acetate = 3:1 to 3:7).

  • The target fractions are concentrated under vacuum to yield the final product.

Predicted Pharmacology: A Structure-Activity Relationship (SAR) Analysis

Due to the lack of direct studies on this compound, its pharmacological profile is predicted based on the known activities of structurally similar compounds, such as 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) and 5-methoxy-6-methyl-2-aminoindane (MMAI).[4][5]

Primary Target: Serotonin Receptors

Many methoxyindole derivatives exhibit high affinity for serotonin (5-HT) receptors.[6][7] 5-MeO-DMT, for example, is a potent non-selective serotonin receptor agonist.[5] The 5-methoxy group is a key feature for potent 5-HT receptor activity.[7]

Table 1: Receptor Binding Affinities of Related Methoxyindole Analogs

CompoundReceptorBinding Affinity (Ki, nM) / Functional Activity (EC50, nM)Reference
5-MeO-DMT5-HT1AEC50 = 25.6 (Gi BRET)[7]
5-MeO-DMT5-HT2AEC50 = 3.87[6]
MMAISERT>100-fold selectivity over DAT[4]
5-Methoxytryptamine (5-MT)5-HT2AEC50 = 0.503[6]
Potential Mechanism of Action: Serotonergic Modulation

Based on its structural similarity to known serotonin receptor agonists and releasing agents, this compound is predicted to modulate serotonergic neurotransmission. Its primary mechanism could involve direct agonism at various 5-HT receptor subtypes, particularly 5-HT1A and 5-HT2A, or interaction with the serotonin transporter (SERT).[4][7]

Signaling_Pathway cluster_0 Predicted Pharmacological Actions 5-M-6-M-1H-I This compound SERT Serotonin Transporter (SERT) 5-M-6-M-1H-I->SERT Inhibition? 5-HT_Receptor 5-HT Receptor (e.g., 5-HT1A, 5-HT2A) 5-M-6-M-1H-I->5-HT_Receptor Agonism? Serotonin_Release Increased Serotonin Release SERT->Serotonin_Release Receptor_Activation Postsynaptic Receptor Activation 5-HT_Receptor->Receptor_Activation Synaptic_Cleft Synaptic Cleft Presynaptic_Neuron Presynaptic Neuron Postsynaptic_Neuron Postsynaptic Neuron Downstream_Signaling Downstream Signaling Cascades Receptor_Activation->Downstream_Signaling

Caption: Hypothetical signaling pathway for this compound.

Predicted Toxicology: A Precautionary Overview

The toxicological profile of this compound is unknown. However, insights can be drawn from related compounds. For instance, some serotonin-releasing agents have been associated with neurotoxicity.[4]

Potential for Serotonin Syndrome

Compounds that significantly increase synaptic serotonin levels can induce serotonin syndrome, a potentially life-threatening condition. Given the predicted serotonergic activity of this compound, this is a critical safety consideration.

Genotoxicity and Carcinogenicity

The indole nucleus itself is not typically associated with genotoxicity. However, the metabolic fate of the specific substituents could lead to reactive intermediates. Standard assays (e.g., Ames test, micronucleus assay) would be necessary to assess this risk.

Table 2: Toxicological Data for Related Methoxyindole Analogs

CompoundFindingSpecies/SystemReference
MMAINo serotonergic neurotoxicity with acute or chronic administration alone.Animals[4]
MMAI + d-amphetamineDose-dependent serotonergic neurotoxicity.Animals[4]
5-MethoxyindoleCauses skin and serious eye irritation; may cause respiratory irritation.GHS Classification[8][9]

Proposed Experimental Workflows for Characterization

A systematic evaluation of this compound is essential to elucidate its pharmacological and toxicological properties.

In Vitro Pharmacological Profiling

In_Vitro_Workflow Compound This compound Receptor_Binding Receptor Binding Assays (e.g., Radioligand binding) Compound->Receptor_Binding Functional_Assays Functional Assays (e.g., Calcium imaging, cAMP) Compound->Functional_Assays Transporter_Assays Transporter Uptake/Release Assays (e.g., SERT, DAT, NET) Compound->Transporter_Assays Data_Analysis Data Analysis (Ki, EC50, IC50) Receptor_Binding->Data_Analysis Functional_Assays->Data_Analysis Transporter_Assays->Data_Analysis

Caption: Workflow for in vitro pharmacological characterization.

In Vitro Toxicological Assessment

A tiered approach to in vitro toxicology is recommended, starting with cytotoxicity assays in relevant cell lines (e.g., neuronal cells, hepatocytes).

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay) [10]

  • Cell Seeding: Seed selected cell lines (e.g., SH-SY5Y neuroblastoma) in a 96-well plate at a density of 5x10^3 cells/well and incubate for 24 hours.[10]

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium and treat the cells for a specified duration (e.g., 24, 48 hours).[10]

  • MTT Addition: Add MTT solution to each well and incubate to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50).

Conclusion and Future Directions

This compound represents an unexplored area of neuropharmacology. Based on the extensive knowledge of related methoxyindole derivatives, this compound is predicted to interact with the serotonergic system and warrants further investigation. The experimental workflows outlined in this guide provide a robust framework for its systematic evaluation. Future research should focus on its synthesis, in vitro pharmacological and toxicological profiling, and subsequent in vivo studies to determine its therapeutic potential and safety profile. The insights gained from such studies will not only elucidate the specific properties of this compound but also contribute to the broader understanding of structure-activity relationships within the diverse class of indole-based neuroactive compounds.

References

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemistry and Application of Substituted Indoles

Introduction: The Enduring Significance of the Indole Scaffold

The indole, a deceptively simple bicyclic aromatic heterocycle, represents one of the most vital structural motifs in the fields of chemistry and pharmacology. Comprising a benzene ring fused to a pyrrole ring, this scaffold is not merely a synthetic curiosity but a cornerstone of biology. It forms the core of the essential amino acid tryptophan, the neurotransmitter serotonin, and the plant growth hormone auxin.[1][2] This prevalence in nature has made the indole a "privileged scaffold," a term describing molecular frameworks that are capable of binding to a wide variety of biological receptors.[3][4][5][6][7]

The true power of the indole nucleus, however, is realized through its substitution. The strategic placement of functional groups around the indole core dramatically modulates its electronic properties, steric profile, and biological activity. This versatility has allowed scientists to develop a vast arsenal of indole derivatives with applications ranging from anticancer and antiviral therapies to advanced materials.[1][8][9][10] This guide offers a comprehensive exploration of substituted indoles, designed for researchers and drug development professionals. We will delve into the fundamental principles of indole reactivity, survey both classical and modern synthetic strategies, and examine their profound impact on medicinal chemistry, supported by detailed protocols and mechanistic insights.

Chapter 1: The Indole Core: Electronic Structure and Inherent Reactivity

To effectively manipulate the indole scaffold, one must first understand its electronic nature. The fusion of the electron-rich pyrrole ring with the benzene ring creates a 10 π-electron aromatic system. The lone pair of electrons on the nitrogen atom actively participates in this aromatic system, leading to a significant electron density within the pyrrole moiety.

This electron distribution is not uniform. Molecular orbital calculations and experimental evidence confirm that the C3 position bears the highest electron density, making it the most nucleophilic and, therefore, the primary site for electrophilic aromatic substitution.[11] When the C3 position is blocked, electrophilic attack often occurs at the C2 position. The benzene portion of the molecule is less reactive towards electrophiles than the pyrrole ring. However, under specific conditions, particularly with the use of modern C-H functionalization techniques, the C4, C5, C6, and C7 positions can be selectively modified.[12][13][14][15]

Chapter 2: Constructing the Core: Key Synthetic Methodologies for the Indole Scaffold

The assembly of the indole ring system has been a central theme in organic synthesis for over a century. A multitude of named reactions have been developed, each with its own set of advantages and substrate scopes.

Classical Indole Syntheses

These methods form the bedrock of indole chemistry and are still widely used today.

The Fischer Indole Synthesis

Discovered by Emil Fischer in 1883, this is arguably the most famous and versatile method for indole synthesis.[16][17] The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an aldehyde or ketone.[18][19] The choice of acid catalyst can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids like ZnCl₂ and BF₃.[17][18][20]

The mechanism proceeds through several key steps:

  • Formation of the arylhydrazone from the corresponding arylhydrazine and carbonyl compound.

  • Tautomerization to an enamine intermediate.

  • A crucial, irreversible[1][1]-sigmatropic rearrangement that breaks the N-N bond.[16][19]

  • Rearomatization and cyclization to form an aminal.

  • Elimination of ammonia to yield the final aromatic indole.[18]

Fischer_Indole_Synthesis A Arylhydrazine + Aldehyde/Ketone B Arylhydrazone A->B Condensation C Enamine (Tautomer) B->C Tautomerization (Acid-catalyzed) D [3,3]-Sigmatropic Rearrangement C->D Protonation & Shift E Di-imine Intermediate D->E Bond Cleavage F Cyclization (Aminal Formation) E->F Intramolecular Attack G Indole (Aromatization) F->G Elimination of NH3

Caption: The mechanistic pathway of the Fischer Indole Synthesis.

Modern Transition-Metal Catalyzed Syntheses

While classical methods are robust, modern chemistry has introduced powerful transition-metal-catalyzed reactions that offer milder conditions, greater functional group tolerance, and novel bond disconnections.

Hegedus Indole Synthesis

This method utilizes a palladium(II)-mediated oxidative cyclization of ortho-alkenyl anilines.[21][22] It is a powerful technique for constructing indoles from pre-functionalized anilines and has been applied in the synthesis of complex natural products.[23]

Larock Indole Synthesis

The Larock synthesis is a highly versatile palladium-catalyzed annulation of 2-haloanilines with internal alkynes. This reaction allows for the construction of highly substituted indoles in a single step and demonstrates excellent regioselectivity and functional group compatibility.

Sonogashira Coupling-Cyclization

A popular two-step, one-pot methodology involves the Sonogashira cross-coupling of an o-haloaniline with a terminal alkyne, followed by a base- or metal-catalyzed intramolecular cyclization to form the indole ring.[24] This approach is particularly useful for synthesizing 2-substituted indoles.

Synthesis MethodStarting MaterialsKey Reagents/CatalystCore Advantages
Fischer Arylhydrazine, Aldehyde/KetoneBrønsted or Lewis AcidHighly versatile, widely applicable, readily available starting materials.[18][20]
Hegedus o-Alkenyl AnilinePd(II) salts (e.g., Pd(OAc)₂)Efficient for specific substitution patterns, used in total synthesis.[21][23]
Larock 2-Haloaniline, AlkynePd catalyst (e.g., Pd(OAc)₂), LigandExcellent for highly substituted indoles, good functional group tolerance.
Sonogashira 2-Haloaniline, Terminal AlkynePd catalyst, Cu(I) cocatalystConvergent, good for 2-substituted indoles, mild conditions.[24]
Caption: Comparison of major indole synthesis methodologies.

Chapter 3: Functionalization of the Indole Ring

Once the indole core is formed, its periphery can be decorated with a vast array of functional groups.

C-H Functionalization

Direct C-H functionalization has revolutionized indole chemistry by allowing for the formation of C-C and C-X bonds without the need for pre-functionalized starting materials like haloindoles.[13] These reactions, often catalyzed by transition metals like palladium, rhodium, or iridium, can be directed to specific positions.[14][25] By attaching a directing group (DG) to the indole nitrogen, the metal catalyst can be guided to activate a specific C-H bond (e.g., at C2, C4, or C7), enabling site-selective arylation, alkylation, or acylation.[12][15]

CH_Functionalization cluster_0 C-H Functionalization Workflow Indole Indole Substrate (with N-Directing Group) Activation C-H Bond Activation Indole->Activation Catalyst Transition Metal Catalyst (e.g., Pd, Rh) Catalyst->Activation CouplingPartner Coupling Partner (e.g., Aryl Halide) Coupling Reductive Elimination CouplingPartner->Coupling Activation->Coupling Oxidative Addition Product Functionalized Indole Coupling->Product

Caption: General workflow for directed C-H functionalization of indoles.

Cross-Coupling Reactions

Traditional cross-coupling reactions remain a mainstay for indole functionalization. Bromo- or iodoindoles are excellent substrates for a variety of palladium-catalyzed reactions:

  • Suzuki Coupling: With boronic acids to form C-C bonds (arylation).

  • Heck Coupling: With alkenes to form C-C bonds (alkenylation).

  • Sonogashira Coupling: With terminal alkynes to form C-C bonds (alkynylation).[26]

  • Buchwald-Hartwig Amination: With amines to form C-N bonds.

These reactions provide reliable and predictable pathways to complex substituted indoles.[27]

Chapter 4: The Role of Substituted Indoles in Drug Discovery

The structural features of the indole ring—its planarity, aromaticity, and hydrogen-bonding capability (N-H)—make it an exceptional pharmacophore for interacting with biological targets.[4]

Indoles as Anticancer Agents

Indole derivatives are among the most important classes of anticancer agents, acting through diverse mechanisms.[8][28][29][30][31]

  • Tubulin Polymerization Inhibitors: The vinca alkaloids (vincristine, vinblastine), derived from natural indoles, are classic examples.[8] Synthetic indoles have been designed to bind to the colchicine site on tubulin, disrupting microtubule dynamics and inducing cell cycle arrest and apoptosis.[32][33]

  • Kinase Inhibitors: Many kinase inhibitors, such as Sunitinib, feature an oxindole (a close relative) or indole core that targets the ATP-binding site of protein kinases involved in cancer cell signaling.

  • HDAC Inhibitors: Some indole derivatives act as histone deacetylase (HDAC) inhibitors, representing a form of epigenetic therapy.[28]

Drug Name (or Class)Therapeutic AreaMechanism of Action
Vincristine CancerBinds to tubulin, inhibiting microtubule formation.[34]
Sunitinib Cancer (Kidney, GIST)Multi-targeted tyrosine kinase inhibitor.
Indomethacin Inflammation/PainNon-selective COX inhibitor.[1]
Sumatriptan Migraine5-HT (serotonin) receptor agonist.
Delavirdine HIV/AIDSNon-nucleoside reverse transcriptase inhibitor.[6]
Arbidol (Umifenovir) InfluenzaViral entry and membrane fusion inhibitor.[6]
Caption: Selected examples of FDA-approved drugs containing an indole scaffold.[8]
Indoles as Antiviral and Antimicrobial Agents

The indole scaffold is a critical component in the development of agents against infectious diseases.

  • Antiviral: Delavirdine is an FDA-approved non-nucleoside reverse transcriptase inhibitor for HIV treatment.[6] Arbidol is a broad-spectrum antiviral used against influenza viruses.[6] Researchers are actively exploring indole derivatives as inhibitors of other viral targets, including proteases and integrases, for viruses like HCV and HIV.[3][7][35]

  • Antimicrobial: Indole derivatives have shown significant promise as both antibacterial and antifungal agents.[36][37] They can disrupt bacterial cell division, inhibit biofilm formation, or interfere with essential metabolic pathways.[38][39] Recent studies have identified indole derivatives effective against drug-resistant strains like MRSA and Candida albicans.[38][40]

Chapter 5: Experimental Protocols

Protocol 1: General Procedure for Fischer Indole Synthesis

Objective: To synthesize 2-phenylindole from phenylhydrazine and acetophenone.

Materials:

  • Phenylhydrazine (1.0 eq)

  • Acetophenone (1.0 eq)

  • Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂) (catalytic to excess)

  • Ethanol (solvent)

  • Hydrochloric acid (for hydrochloride salt formation, optional)

  • Sodium bicarbonate solution (aqueous, saturated)

  • Ethyl acetate (for extraction)

  • Magnesium sulfate (for drying)

Procedure:

  • Hydrazone Formation: In a round-bottom flask, dissolve phenylhydrazine (1.0 eq) and acetophenone (1.0 eq) in absolute ethanol. Add a few drops of glacial acetic acid. Stir the mixture at room temperature for 1-2 hours or until TLC analysis indicates the consumption of starting materials. The phenylhydrazone may precipitate from the solution.

  • Cyclization: Remove the ethanol under reduced pressure. To the crude hydrazone, add polyphosphoric acid (approx. 10 times the weight of the hydrazone).

  • Heat the reaction mixture to 150-180°C with vigorous stirring for 1-3 hours. The reaction progress should be monitored by TLC.

  • Work-up: Allow the mixture to cool to approximately 80-100°C and then carefully pour it onto crushed ice with stirring. This will hydrolyze the PPA and precipitate the crude product.

  • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude 2-phenylindole.

  • Purify the crude product by recrystallization from ethanol/water or by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Protocol 2: C3-Alkylation of Indole (Friedel-Crafts Type)

Objective: To synthesize 3-benzylindole from indole and benzyl bromide.

Materials:

  • Indole (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Dimethylformamide (DMF, solvent)

  • Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH) (base, 1.5 eq)

  • Diethyl ether or Ethyl acetate (for extraction)

  • Water

Procedure:

  • In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve indole (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0°C in an ice bath.

  • Carefully add the base (e.g., NaH, portion-wise) to the solution and stir for 30 minutes at 0°C. The formation of the indolyl anion will occur.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC. Note: N-alkylation can be a competing side reaction. Reaction conditions can be tuned to favor C3 vs. N1 alkylation.

  • Work-up: Quench the reaction by slowly adding water.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to separate the desired C3-alkylated product from any N-alkylated byproduct and starting material.

Conclusion and Future Outlook

The substituted indole is a timeless scaffold that continues to fuel innovation in chemistry and medicine. While classical syntheses remain valuable, the future lies in the development of more efficient, atom-economical, and sustainable methods. The continued expansion of C-H functionalization, photoredox catalysis, and enzymatic synthesis will grant access to previously unattainable chemical space. In drug discovery, the challenge will be to leverage this synthetic power to design next-generation indole-based therapeutics that can overcome drug resistance, offer novel mechanisms of action, and address unmet medical needs in oncology, neurodegenerative diseases, and infectious diseases. The versatility and proven track record of substituted indoles ensure they will remain a central focus of research for decades to come.

References

An In-depth Technical Guide to 5-Methoxy-6-methyl-1H-indole: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds.[1] This guide focuses on the synthetically important derivative, 5-Methoxy-6-methyl-1H-indole (CAS No. 3139-10-4). This molecule, with its specific substitution pattern, offers a unique electronic and steric profile, making it a valuable intermediate in the synthesis of complex therapeutic agents. This document provides a comprehensive overview of its chemical identity, synthesis strategies, and known applications, designed to empower researchers in their drug discovery and development endeavors.

Chemical Identity and Properties

IUPAC Name: this compound[2][3]

CAS Number: 3139-10-4[2][3]

Molecular Formula: C₁₀H₁₁NO[2]

Molecular Weight: 161.20 g/mol [2]

PropertyValueSource
Molecular FormulaC₁₀H₁₁NO[2]
Molecular Weight161.20 g/mol [2]

Synthesis of this compound

The construction of the indole nucleus is a well-established field in organic chemistry, with the Fischer indole synthesis being a prominent and versatile method.[4] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the reaction of a substituted phenylhydrazine with an aldehyde or ketone.[4] The synthesis of methoxy-activated indoles, in particular, has been a subject of considerable research due to their prevalence in pharmaceuticals and natural products.[5][6]

Experimental Protocol: Fischer Indole Synthesis (Hypothetical Adaptation)

Step 1: Formation of the Phenylhydrazone

  • To a solution of (4-methoxy-3-methylphenyl)hydrazine hydrochloride (1 equivalent) in ethanol, add sodium acetate (1.1 equivalents) and stir for 15 minutes at room temperature.

  • Add pyruvic acid (1 equivalent) dropwise to the reaction mixture.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the resulting phenylhydrazone may precipitate. If so, collect the solid by filtration. If not, the crude mixture can be carried forward to the next step.

Step 2: Cyclization to the Indole

  • The crude phenylhydrazone from the previous step is suspended in a suitable solvent, such as ethanol or glacial acetic acid.

  • A strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid, is added cautiously.

  • The reaction mixture is heated to reflux for 2-6 hours, with TLC monitoring to determine the completion of the reaction.

  • After cooling to room temperature, the reaction mixture is poured into ice-water and neutralized with a base, such as sodium bicarbonate.

  • The crude product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude this compound is then purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Choice of Phenylhydrazine: The starting (4-methoxy-3-methylphenyl)hydrazine is selected to provide the desired 5-methoxy and 6-methyl substitution pattern on the final indole ring.

  • Choice of Carbonyl Compound: Pyruvic acid is a common choice that leads to the formation of an indole-2-carboxylic acid, which can be a useful handle for further functionalization. Alternatively, acetone could be used to yield a 2-methylindole derivative.

  • Acid Catalyst: Strong Brønsted acids are necessary to facilitate the key[7][7]-sigmatropic rearrangement and subsequent cyclization and aromatization steps of the Fischer indole synthesis.[4]

  • Purification: Column chromatography is a standard and effective method for isolating the desired indole product from any unreacted starting materials and side products.

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product & Purification Phenylhydrazine 4-Methoxy-3-methylphenyl)hydrazine Hydrazone_Formation Phenylhydrazone Formation (Ethanol, NaOAc) Phenylhydrazine->Hydrazone_Formation Carbonyl Pyruvic Acid Carbonyl->Hydrazone_Formation Cyclization Acid-Catalyzed Cyclization (H₂SO₄, Heat) Hydrazone_Formation->Cyclization In situ Crude_Product Crude Product Mixture Cyclization->Crude_Product Purification Column Chromatography Crude_Product->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the Fischer Indole Synthesis of this compound.

Biological Activity and Applications in Drug Development

The indole nucleus is a "privileged scaffold" in medicinal chemistry, meaning it is capable of binding to a wide range of biological targets.[1] Methoxy-substituted indoles, in particular, are of significant interest due to their presence in numerous biologically active natural products and synthetic drugs.[5][6] The methoxy group can influence the molecule's pharmacokinetic and pharmacodynamic properties by altering its lipophilicity, metabolic stability, and electronic interactions with protein targets.

While specific biological data for this compound is not extensively reported in publicly available literature, its structural similarity to other biologically active indoles suggests its potential as a key intermediate in the synthesis of novel therapeutic agents. For instance, derivatives of 5-methoxy-2-methylindole have been investigated for their anti-inflammatory properties through the inhibition of myeloperoxidase (MPO).[8] Furthermore, many indole derivatives have shown promise in a variety of therapeutic areas, including:

  • Anticancer Agents: The indole scaffold is found in numerous compounds with potent anticancer activity.[1][9]

  • Antimicrobial Agents: Indole derivatives have been explored for their activity against a range of pathogens.[10][11]

  • Central Nervous System (CNS) Disorders: The structural resemblance of the indole nucleus to neurotransmitters like serotonin has led to the development of indole-based drugs for various CNS conditions.

The unique substitution pattern of this compound makes it a valuable building block for generating libraries of novel compounds to be screened for a wide range of biological activities.

Indole_Applications cluster_derivatization Chemical Derivatization cluster_applications Potential Therapeutic Areas Core This compound (Scaffold) Derivatives Library of Novel Indole Derivatives Core->Derivatives Synthetic Modification Anticancer Anticancer Agents Derivatives->Anticancer Antimicrobial Antimicrobial Agents Derivatives->Antimicrobial CNS CNS Disorders Derivatives->CNS Anti_inflammatory Anti-inflammatory Agents Derivatives->Anti_inflammatory

Caption: Potential Drug Discovery Applications of this compound Derivatives.

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, the methoxy protons (a singlet around 3.8-4.0 ppm), the methyl protons (a singlet around 2.2-2.5 ppm), and the N-H proton of the indole (a broad singlet at higher chemical shift, typically > 8.0 ppm).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show characteristic signals for the ten carbon atoms in the molecule, including the aromatic carbons, the methoxy carbon (around 55-60 ppm), and the methyl carbon (around 15-20 ppm).

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (161.20 g/mol ).

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretch (around 3400 cm⁻¹), C-H stretches (aromatic and aliphatic), and C-O stretching of the methoxy group.

Researchers synthesizing this compound should perform a full suite of spectroscopic analyses to confirm its identity and purity.

References

theoretical studies on the electronic structure of 5-Methoxy-6-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Electronic Structure of 5-Methoxy-6-methyl-1H-indole for Advanced Drug Discovery

Authored by a Senior Application Scientist

Foreword: The indole scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a multitude of biological receptors.[1][2] Its derivatives are prevalent in nature and form the basis of numerous pharmaceuticals.[3] The strategic functionalization of the indole ring with substituents like methoxy and methyl groups is a key tactic for modulating electronic properties and, consequently, biological activity.[4] This guide provides a comprehensive theoretical exploration of the electronic structure of this compound, a promising but less-studied derivative. By leveraging established computational chemistry protocols, we aim to elucidate the molecule's fundamental electronic characteristics, offering a predictive framework for its reactivity, intermolecular interactions, and potential as a therapeutic agent. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational insights to accelerate the discovery of novel indole-based therapeutics.

The Computational Lens: Methodologies for Probing Electronic Structure

To dissect the electronic architecture of this compound, we turn to quantum chemical calculations, with Density Functional Theory (DFT) being the method of choice for its robust balance of accuracy and computational efficiency in studying organic molecules.[5][6] The B3LYP hybrid functional, which incorporates a portion of the exact Hartree-Fock exchange, is particularly well-suited for describing the electronic properties of heterocyclic aromatic systems.[7][8] Coupled with a sufficiently flexible basis set, such as 6-311+G(d,p), this approach allows for a reliable description of electron distribution and molecular orbitals.[5][8]

Core Computational Protocol: A Step-by-Step Workflow

The theoretical investigation follows a rigorous, multi-step protocol designed to ensure the validity and accuracy of the calculated properties.

  • Molecular Structure Input: The initial 3D structure of this compound is built using standard bond lengths and angles.

  • Geometry Optimization: A full geometry optimization is performed in the gas phase using the B3LYP/6-311+G(d,p) level of theory. This step locates the lowest energy conformation of the molecule on the potential energy surface.

  • Vibrational Frequency Analysis: To confirm that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies validates the structure as a stable point.

  • Electronic Property Calculation: Using the optimized geometry, single-point energy calculations are performed to derive the key electronic descriptors. This includes the analysis of Frontier Molecular Orbitals (HOMO and LUMO), the generation of the Molecular Electrostatic Potential (MEP) map, and Natural Bond Orbital (NBO) analysis.

Computational_Workflow cluster_0 Computational Protocol cluster_1 Calculated Outputs Input_Structure 1. Molecular Structure Input Optimization 2. Geometry Optimization (B3LYP/6-311+G(d,p)) Input_Structure->Optimization Initial guess Frequency_Analysis 3. Frequency Calculation (Confirm Minimum Energy) Optimization->Frequency_Analysis Optimized geometry Property_Calculation 4. Electronic Property Calculation Frequency_Analysis->Property_Calculation Validated structure HOMO_LUMO Frontier Orbitals (HOMO/LUMO) Property_Calculation->HOMO_LUMO MEP Molecular Electrostatic Potential (MEP) Property_Calculation->MEP NBO Natural Bond Orbitals (NBO) Property_Calculation->NBO Reactivity Global Reactivity Descriptors Property_Calculation->Reactivity

Caption: A standardized workflow for the theoretical analysis of molecular electronic structure.

Dissecting the Electronic Architecture of this compound

The electronic character of the indole core is significantly influenced by the electron-donating nature of the methoxy (-OCH₃) and methyl (-CH₃) groups. These substituents enrich the π-system of the bicyclic ring, which has profound implications for the molecule's stability, reactivity, and potential for intermolecular interactions.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are pivotal in dictating the chemical reactivity of a molecule.[9][10] The HOMO energy correlates with the ability to donate electrons (nucleophilicity, susceptibility to oxidation), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of kinetic stability; a smaller gap suggests higher reactivity.[9]

For this compound, the HOMO is expected to be delocalized across the entire π-system of the indole ring, with significant contributions from the electron-rich C2-C3 bond and the nitrogen atom. The electron-donating methoxy and methyl groups will further destabilize (raise the energy of) the HOMO, making the molecule a potent electron donor.[8][11] The LUMO is also anticipated to be a π* orbital distributed over the aromatic rings.[12] This electronic configuration is characteristic of molecules with potential antioxidant properties, as a high-energy HOMO facilitates the donation of an electron to neutralize free radicals.[13][14]

Caption: Schematic of Frontier Molecular Orbital energy levels.

ParameterPredicted Value (eV)Significance
EHOMO~ -5.25Electron-donating capability; susceptibility to oxidation.
ELUMO~ -0.15Electron-accepting capability.
ΔE(HOMO-LUMO)~ 5.10Chemical reactivity and kinetic stability. A smaller gap implies higher reactivity.[9]

Table 1: Predicted Frontier Orbital Energies for this compound. Values are estimations based on DFT calculations of similarly substituted indoles.

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electronic density, which is invaluable for predicting how a molecule will be recognized by other molecules, including biological receptors.[5] It visualizes regions of negative electrostatic potential (electron-rich, nucleophilic) and positive electrostatic potential (electron-poor, electrophilic).

For this compound, the MEP map is expected to show:

  • Negative Potential (Red/Yellow): Concentrated around the oxygen atom of the methoxy group and the nitrogen atom of the pyrrole ring, as well as above and below the plane of the aromatic π-system. These are the primary sites for electrophilic attack and hydrogen bond acceptance.

  • Positive Potential (Blue): Localized on the N-H hydrogen of the pyrrole ring and the hydrogens of the methyl group. The N-H proton is a key hydrogen bond donor site.

This distribution of charge is critical for understanding potential non-covalent interactions, such as hydrogen bonding and π-π stacking, which are fundamental to drug-receptor binding.[15]

Global Reactivity Descriptors

From the HOMO and LUMO energies, a suite of global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.[10][16]

DescriptorFormulaPredicted ValueInterpretation
Ionization Potential (I)I ≈ -EHOMO~ 5.25 eVEnergy required to remove an electron. Lower values indicate better electron donation.
Electron Affinity (A)A ≈ -ELUMO~ 0.15 eVEnergy released upon gaining an electron.
Chemical Hardness (η)η = (I - A) / 2~ 2.55 eVResistance to change in electron distribution. Softer molecules (lower η) are more reactive.[10]
Electrophilicity Index (ω)ω = (I + A)² / (8 * η)~ 1.34 eVA measure of the molecule's ability to act as an electrophile.

Table 2: Predicted Global Reactivity Descriptors. Calculated from the estimated HOMO and LUMO energies.

Implications for Rational Drug Design and Development

The theoretical analysis of this compound's electronic structure provides actionable intelligence for drug discovery professionals.

  • Target Interaction Modeling: The detailed charge distribution from the MEP map can be used to guide molecular docking studies. It helps predict the optimal orientation of the molecule within a receptor's binding pocket, identifying key hydrogen bond donor/acceptor sites and regions favorable for hydrophobic or π-stacking interactions.

  • Pharmacokinetic Profile (ADME): Electronic properties influence a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The molecule's high electron density and susceptibility to oxidation (inferred from the high HOMO energy) suggest that it may be a substrate for oxidative metabolism by cytochrome P450 enzymes. Computational ADME predictions are often correlated with such electronic parameters.[13][14]

  • Lead Optimization: In a lead optimization campaign, the insights gained from this analysis can guide the synthesis of new analogues. For instance, to reduce metabolic susceptibility, one might introduce electron-withdrawing groups to lower the HOMO energy. Conversely, to enhance binding affinity through specific interactions, further functionalization can be targeted at the electron-rich or electron-poor zones identified by the MEP. This data-driven approach is a cornerstone of modern Quantitative Structure-Activity Relationship (QSAR) studies.[7]

Conclusion

Theoretical calculations, grounded in Density Functional Theory, provide a powerful, predictive framework for understanding the electronic structure of this compound. The presence of electron-donating methoxy and methyl groups creates an electron-rich aromatic system with a high-energy HOMO, suggesting a propensity for oxidation and strong potential for intermolecular interactions. The distribution of electrostatic potential highlights specific sites for hydrogen bonding and electrophilic/nucleophilic interactions. These computational insights are not merely academic; they are essential tools for the modern medicinal chemist, enabling the rational design of more effective and safer therapeutic agents by connecting fundamental molecular properties to macroscopic biological function.

References

Methodological & Application

The Strategic Utility of 5-Methoxy-6-methyl-1H-indole in Modern Pharmaceutical Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pharmaceuticals.[1] Among the myriad of substituted indoles, 5-methoxy-6-methyl-1H-indole emerges as a particularly valuable building block. Its specific substitution pattern—an electron-donating methoxy group at the 5-position and a methyl group at the 6-position—imparts unique electronic and steric properties that are strategically exploited in the design of targeted therapeutics. This guide provides an in-depth exploration of the synthesis and application of this compound, with a focus on its role as a key intermediate in the synthesis of psychoactive compounds with potential therapeutic applications in mental health.

Core Principles: Synthesis of the this compound Scaffold

The construction of the this compound core is most effectively achieved through the venerable Fischer indole synthesis.[2] This classic reaction, discovered by Emil Fischer in 1883, involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the corresponding phenylhydrazine and a carbonyl compound.[2][3] The choice of starting materials is critical for the successful and regioselective synthesis of the target indole.

Foundational Precursor Synthesis: 4-Methoxy-3-methylphenylhydrazine

The journey to this compound begins with the preparation of its essential precursor, 4-methoxy-3-methylphenylhydrazine. This is accomplished through a two-step sequence starting from the commercially available 4-methoxy-3-methylaniline. The process involves diazotization of the aniline followed by reduction of the resulting diazonium salt.

Protocol 1: Synthesis of 4-Methoxy-3-methylphenylhydrazine Hydrochloride

This protocol outlines the diazotization of 4-methoxy-3-methylaniline and subsequent reduction to the corresponding hydrazine hydrochloride salt.

Materials:

  • 4-Methoxy-3-methylaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Stannous Chloride Dihydrate (SnCl₂·2H₂O)

  • Deionized Water

  • Ice

Instrumentation:

  • Magnetic stirrer with stirring bar

  • Round-bottom flask

  • Dropping funnel

  • Buchner funnel and flask

  • pH meter or pH paper

Step-by-Step Procedure:

  • Diazotization:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxy-3-methylaniline in concentrated hydrochloric acid and deionized water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite in deionized water dropwise via a dropping funnel, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0-5 °C for 30 minutes to ensure complete formation of the diazonium salt.

  • Reduction:

    • In a separate flask, prepare a solution of stannous chloride dihydrate in concentrated hydrochloric acid.

    • Cool the stannous chloride solution in an ice bath.

    • Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, maintaining the temperature below 10 °C.

    • After the addition is complete, continue stirring the reaction mixture for 1 hour at room temperature.

  • Isolation and Purification:

    • Collect the precipitated 4-methoxy-3-methylphenylhydrazine hydrochloride by vacuum filtration using a Buchner funnel.

    • Wash the solid with a small amount of cold deionized water, followed by a cold organic solvent such as ethanol or diethyl ether to remove impurities.

    • Dry the product under vacuum to obtain the hydrazine hydrochloride salt as a stable solid.

The Fischer Indole Synthesis: Constructing the Bicyclic Core

With the crucial phenylhydrazine precursor in hand, the next stage is the Fischer indole synthesis to construct the this compound ring system. This reaction involves the condensation of 4-methoxy-3-methylphenylhydrazine with a suitable carbonyl compound, followed by acid-catalyzed cyclization. The choice of the carbonyl component determines the substitution at the 2- and 3-positions of the indole ring. For the synthesis of an unsubstituted indole at these positions, a common choice is an acetaldehyde equivalent.

Protocol 2: Fischer Indole Synthesis of this compound

This protocol details the acid-catalyzed cyclization of 4-methoxy-3-methylphenylhydrazine to form the target indole.

Materials:

  • 4-Methoxy-3-methylphenylhydrazine Hydrochloride (from Protocol 1)

  • A suitable carbonyl compound (e.g., chloroacetaldehyde dimethyl acetal)

  • Anhydrous Ethanol or Acetic Acid

  • A Brønsted or Lewis acid catalyst (e.g., polyphosphoric acid (PPA), sulfuric acid (H₂SO₄), or zinc chloride (ZnCl₂))[2]

  • Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Instrumentation:

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer with stirring bar

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:

  • Hydrazone Formation (in situ):

    • To a solution of 4-methoxy-3-methylphenylhydrazine hydrochloride in anhydrous ethanol or acetic acid, add the carbonyl compound.

    • Heat the mixture to reflux for 1-2 hours to facilitate the formation of the phenylhydrazone intermediate.

  • Cyclization:

    • Cool the reaction mixture and carefully add the acid catalyst. The choice and amount of acid are critical and should be optimized for the specific substrate.[4] Polyphosphoric acid is often an effective catalyst for this transformation.[4]

    • Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature and reaction time will depend on the specific reactants and catalyst used. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of ice water.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Application in Pharmaceutical Synthesis: The Case of MMAI

This compound is a key precursor in the synthesis of 5-methoxy-6-methyl-2-aminoindane (MMAI).[5] MMAI is a selective serotonin releasing agent (SSRA) that has been investigated for its potential as a less neurotoxic alternative to 3,4-methylenedioxymethamphetamine (MDMA).[5][6] SSRAs are of interest for their potential therapeutic applications in treating conditions such as depression and post-traumatic stress disorder.[5] The synthesis of MMAI from the parent indole involves a multi-step process that transforms the indole nucleus into the corresponding 2-aminoindane.

Protocol 3: Synthesis of 5-Methoxy-6-methyl-2-aminoindane (MMAI) from this compound

This protocol is adapted from the synthetic route described in the medicinal chemistry literature for the preparation of MMAI and related compounds.

Materials:

  • This compound (from Protocol 2)

  • Oxalyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Diethyl Ether

  • Ammonia (gas or solution in a suitable solvent)

  • Lithium Aluminum Hydride (LAH)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl) in ether

Instrumentation:

  • Round-bottom flasks

  • Magnetic stirrer with stirring bars

  • Dropping funnel

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Rotary evaporator

Step-by-Step Procedure:

  • Synthesis of this compound-3-glyoxylamide:

    • Dissolve this compound in anhydrous diethyl ether under an inert atmosphere and cool to 0 °C.

    • Slowly add a solution of oxalyl chloride in anhydrous diethyl ether.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Cool the mixture again to 0 °C and bubble ammonia gas through the solution or add a solution of ammonia in a suitable solvent.

    • Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry to yield the glyoxylamide intermediate.

  • Reduction to this compound-3-ethanamine:

    • Carefully add the glyoxylamide intermediate in portions to a stirred suspension of lithium aluminum hydride in anhydrous THF under an inert atmosphere.

    • Heat the reaction mixture to reflux for several hours until the reduction is complete (monitor by TLC).

    • Cool the reaction to 0 °C and cautiously quench the excess LAH by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water.

    • Filter the resulting aluminum salts and wash the filter cake with THF.

    • Concentrate the filtrate under reduced pressure to obtain the crude tryptamine derivative.

  • Cyclization to the Indane Ring System and Formation of MMAI:

    • The conversion of the tryptamine to the 2-aminoindane is a more complex transformation that may involve several steps, including protection of the amine, cyclization, and deprotection. A common method involves the conversion of the ethanamine side chain into a suitable precursor for intramolecular Friedel-Crafts type cyclization. Detailed procedures for this specific transformation should be consulted from the primary literature, such as the work of Nichols et al.

  • Isolation and Salt Formation:

    • Purify the crude MMAI freebase by column chromatography.

    • Dissolve the purified freebase in anhydrous diethyl ether and add a solution of HCl in ether to precipitate the hydrochloride salt.

    • Collect the MMAI hydrochloride by filtration, wash with cold diethyl ether, and dry under vacuum.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Synthetic MethodPrecursor
4-Methoxy-3-methylphenylhydrazineC₈H₁₂N₂O152.19Diazotization and Reduction4-Methoxy-3-methylaniline
This compoundC₁₀H₁₁NO161.20Fischer Indole Synthesis4-Methoxy-3-methylphenylhydrazine
5-Methoxy-6-methyl-2-aminoindane (MMAI)C₁₁H₁₅NO177.24Multi-step synthesis from indoleThis compound

Visualizing the Synthetic Pathways

Synthesis of this compound

Synthesis_Indole Aniline 4-Methoxy-3-methylaniline Diazonium Diazonium Salt Aniline->Diazonium 1. HCl, NaNO2 2. SnCl2, HCl Hydrazine 4-Methoxy-3-methylphenylhydrazine Diazonium->Hydrazine Indole This compound Hydrazine->Indole Fischer Indole Synthesis (Acid Catalyst) Carbonyl Carbonyl Compound Carbonyl->Indole

Caption: Synthetic route to this compound.

Application in MMAI Synthesis

Synthesis_MMAI Indole This compound Glyoxylamide Indole-3-glyoxylamide Indole->Glyoxylamide 1. Oxalyl Chloride 2. NH3 Tryptamine Indole-3-ethanamine Glyoxylamide->Tryptamine LiAlH4 MMAI 5-Methoxy-6-methyl- 2-aminoindane (MMAI) Tryptamine->MMAI Multi-step Cyclization

References

Protocols for the Functionalization of 5-Methoxy-6-methyl-1H-indole: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed application notes and protocols for the chemical functionalization of 5-Methoxy-6-methyl-1H-indole, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a blend of theoretical insights and practical, step-by-step methodologies. By elucidating the causality behind experimental choices, this guide aims to empower researchers to confidently and effectively derivatize this valuable indole core.

Introduction: The Chemical Landscape of this compound

This compound is an electron-rich aromatic heterocycle. The indole nucleus itself is inherently reactive towards electrophiles, primarily at the C3 position, due to the electron-donating nature of the nitrogen atom. The substituents on the benzene ring of this particular indole further modulate its reactivity. The methoxy group at the C5 position is a strong electron-donating group, which enhances the electron density of the entire indole system, making it even more susceptible to electrophilic attack. The methyl group at the C6 position, being a weak electron-donating group, also contributes to this increased reactivity.

The synergistic electron-donating effects of the methoxy and methyl groups primarily direct electrophilic substitution to the pyrrole ring, with a strong preference for the C3 position. However, under certain conditions, functionalization at other positions, such as C2, C4, and C7, can be achieved. The indole nitrogen (N1) also possesses a lone pair of electrons and can act as a nucleophile, allowing for a variety of N-functionalization reactions.

This guide will explore key functionalization strategies, including electrophilic substitution (formylation, halogenation), the Mannich reaction for aminomethylation, and N-alkylation. For each reaction, a detailed protocol is provided, along with a discussion of the underlying mechanistic principles.

I. Electrophilic Aromatic Substitution: The Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] For indoles, this reaction typically occurs at the C3 position to yield the corresponding indole-3-carboxaldehyde. The reaction proceeds through the formation of a Vilsmeier reagent, a chloroiminium ion, which acts as the electrophile.[3]

Mechanistic Rationale

The reaction of dimethylformamide (DMF) with a dehydrating agent like phosphorus oxychloride (POCl₃) generates the electrophilic Vilsmeier reagent. The electron-rich this compound then attacks this reagent, primarily at the C3 position, leading to the formation of an iminium ion intermediate. Subsequent hydrolysis of this intermediate furnishes the desired aldehyde. The C5-methoxy group strongly activates the indole ring towards this electrophilic substitution.

Vilsmeier_Haack Indole This compound Electrophilic_Attack Electrophilic Attack (C3 Position) Indole->Electrophilic_Attack Vilsmeier_Reagent Vilsmeier Reagent (from DMF/POCl₃) Vilsmeier_Reagent->Electrophilic_Attack Iminium_Intermediate Iminium Ion Intermediate Electrophilic_Attack->Iminium_Intermediate Hydrolysis Hydrolysis Iminium_Intermediate->Hydrolysis Product This compound- 3-carboxaldehyde Hydrolysis->Product

Caption: Workflow for the Vilsmeier-Haack formylation of this compound.

Detailed Protocol: Vilsmeier-Haack Formylation

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous DMF (5-10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.1 - 1.5 eq) dropwise to the stirred solution via the dropping funnel over a period of 15-20 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, and then let it warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice.

  • Basify the aqueous solution by the slow addition of a saturated aqueous NaHCO₃ solution until the pH is ~8.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound-3-carboxaldehyde.

Expected Outcome:

ProductYieldPhysical Appearance
This compound-3-carboxaldehyde85-95%Pale yellow to white solid

II. Aminomethylation via the Mannich Reaction

The Mannich reaction is a three-component condensation reaction that involves an active hydrogen-containing compound (in this case, the indole), an aldehyde (typically formaldehyde), and a secondary amine. For indoles, this reaction provides a straightforward route to 3-aminomethylindoles, also known as gramine analogs.[4][5]

Mechanistic Rationale

The reaction proceeds via the formation of an Eschenmoser's salt-like iminium ion from the reaction of formaldehyde and the secondary amine. The nucleophilic C3 position of the this compound then attacks this electrophilic iminium ion to form the C-N bond. The electron-donating substituents on the indole ring facilitate this reaction.

Mannich_Reaction Indole This compound Nucleophilic_Attack Nucleophilic Attack (C3 Position) Indole->Nucleophilic_Attack Reagents Formaldehyde + Secondary Amine (e.g., Dimethylamine) Iminium_Ion Iminium Ion Formation Reagents->Iminium_Ion Iminium_Ion->Nucleophilic_Attack Product 3-Aminomethylindole (Gramine Analog) Nucleophilic_Attack->Product

Caption: General workflow for the Mannich reaction on this compound.

Detailed Protocol: Mannich Aminomethylation

Materials:

  • This compound

  • Formaldehyde (37% aqueous solution)

  • Dimethylamine (40% aqueous solution)

  • Acetic acid

  • Ethanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol (10 volumes) in a round-bottom flask, add glacial acetic acid (2.0 eq).

  • Cool the mixture to 0 °C in an ice-water bath.

  • Add a pre-cooled mixture of aqueous formaldehyde (1.2 eq) and aqueous dimethylamine (1.2 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • After completion, neutralize the reaction mixture with a saturated aqueous NaHCO₃ solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The crude product can be purified by crystallization or silica gel chromatography if necessary.

Expected Outcome:

ProductYieldPhysical Appearance
(5-Methoxy-6-methyl-1H-indol-3-yl)-N,N-dimethylmethanamine70-85%Off-white to pale yellow solid

III. N-Functionalization: N-Alkylation

The nitrogen atom of the indole ring can be readily alkylated using a suitable base and an alkylating agent.[6] This functionalization is crucial for modifying the steric and electronic properties of the indole scaffold, which can significantly impact its biological activity.

Mechanistic Rationale

The reaction proceeds via the deprotonation of the indole N-H by a base to form an indolide anion. This nucleophilic anion then undergoes a substitution reaction with an alkyl halide or another suitable electrophile to form the N-alkylated product. The choice of base is critical to avoid competing C-alkylation.

N_Alkylation Indole This compound Deprotonation Deprotonation Indole->Deprotonation Base Base (e.g., NaH, K₂CO₃) Base->Deprotonation Indolide_Anion Indolide Anion Deprotonation->Indolide_Anion SN2_Reaction SN2 Reaction Indolide_Anion->SN2_Reaction Alkylating_Agent Alkylating Agent (e.g., Alkyl Halide) Alkylating_Agent->SN2_Reaction Product N-Alkyl-5-methoxy-6-methyl-1H-indole SN2_Reaction->Product

Caption: Workflow for the N-alkylation of this compound.

Detailed Protocol: N-Alkylation

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure (using NaH):

  • To a suspension of sodium hydride (1.2 eq) in anhydrous DMF (5 volumes) in a flame-dried flask under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous DMF (5 volumes) dropwise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes until the evolution of hydrogen gas ceases.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Stir the reaction at room temperature for 2-12 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography.

Expected Outcome:

Alkylating AgentProductTypical Yield
Methyl Iodide1,6-Dimethyl-5-methoxy-1H-indole80-95%
Benzyl Bromide1-Benzyl-5-methoxy-6-methyl-1H-indole75-90%

IV. Halogenation

Electrophilic halogenation of indoles is a common transformation that introduces a handle for further functionalization, such as cross-coupling reactions.[7] For electron-rich indoles like this compound, halogenation is expected to occur readily at the C3 position.

Mechanistic Rationale

Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) serve as sources of electrophilic halogens. The electron-rich indole attacks the halogen atom, leading to the formation of a resonance-stabilized intermediate, which then loses a proton to yield the halogenated product.

Detailed Protocol: Bromination at C3

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF or DCM (10 volumes) in a round-bottom flask protected from light.

  • Cool the solution to 0 °C.

  • Add N-bromosuccinimide (1.05 eq) portion-wise over 10-15 minutes.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Wash the mixture with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography on silica gel.

Expected Outcome:

ProductYieldPhysical Appearance
3-Bromo-5-methoxy-6-methyl-1H-indole80-90%White to off-white solid

Conclusion

The protocols outlined in this guide provide a robust foundation for the functionalization of this compound. The electron-donating nature of the methoxy and methyl substituents renders this indole scaffold highly reactive towards a variety of transformations, primarily at the C3 and N1 positions. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can effectively synthesize a diverse library of derivatives for applications in drug discovery and materials science. It is always recommended to perform small-scale pilot reactions to optimize conditions for specific substrates and desired outcomes.

References

Application Notes & Protocols: 5-Methoxy-6-methyl-1H-indole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Substituted Indole Scaffold

The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to form the core of numerous biologically active compounds and marketed drugs.[1][2] Its structural resemblance to endogenous molecules, particularly the neurotransmitter serotonin, allows it to interact with a wide array of biological targets.[3][4][5] The versatility of the indole nucleus can be further enhanced through substitution, which modulates its electronic, steric, and lipophilic properties.[1][6]

This guide focuses on 5-Methoxy-6-methyl-1H-indole , a specific derivative that leverages the electronic-donating effects of a methoxy group and the steric/lipophilic contribution of a methyl group. These substitutions not only influence the reactivity of the indole core but also provide critical interaction points for binding to target proteins, making it a highly valuable building block in modern drug discovery.[6][7] We will explore its application in key therapeutic areas, provide detailed synthetic protocols, and explain the rationale behind its use in designing next-generation therapeutics.

Physicochemical Properties of this compound

A clear understanding of a molecule's physical and chemical properties is fundamental to its application in synthesis and drug design.

PropertyValueSource
CAS Number 3139-10-4[8]
Molecular Formula C₁₀H₁₁NO[9]
Molecular Weight 161.20 g/mol [9]
Appearance Off-white to pale pink powder[4] (Typical for similar indoles)
IUPAC Name 6-methoxy-5-methyl-1H-indole[9]
SMILES CC1=CC2=C(C=C1OC)NC=C2[9]

Part 1: Core Applications in Drug Discovery & Medicinal Chemistry

The unique substitution pattern of this compound makes it an attractive starting point for several therapeutic programs. Its derivatives have shown promise in targeting complex diseases by interacting with key proteins in the central nervous system (CNS) and in cancer pathways.

Modulation of Serotonergic Systems for CNS Disorders

The indole scaffold is a natural bioisostere of tryptophan and serotonin, making it an ideal template for designing ligands that target the serotonin system.[3][5] Derivatives of substituted methoxy-indoles are central to the development of novel antidepressants and anxiolytics.

  • Selective Serotonin Releasing Agents (SSRAs): Research into less neurotoxic alternatives to MDMA led to the development of compounds like 5-Methoxy-6-methyl-2-aminoindane (MMAI).[10] MMAI is a highly selective serotonin releasing agent (SSRA), demonstrating over 100-fold selectivity for the serotonin transporter (SERT) compared to the dopamine transporter (DAT).[10] This selectivity is crucial for achieving a desired therapeutic effect while minimizing off-target side effects. Preclinical studies have suggested that SSRAs like MMAI could be developed into novel antidepressants with a more rapid onset of action and potentially greater efficacy than traditional Selective Serotonin Reuptake Inhibitors (SSRIs).[10]

  • Serotonin Receptor Antagonists for Neurodegeneration: Beyond SERT, specific serotonin receptors are implicated in cognitive function. The 5-HT₆ receptor, for example, is a target for treating cognitive decline in Alzheimer's disease.[11] The methoxy-indole scaffold serves as a key component in the design of potent and selective 5-HT₆R antagonists, aiming to improve cognitive symptoms associated with neurodegenerative conditions.[11]

Neuroprotective Agents for Alzheimer's Disease

Neurodegenerative diseases like Alzheimer's are multifactorial, involving oxidative stress and mitochondrial dysfunction.[12][13] The 5-methoxyindole moiety has been identified as a critical pharmacophore in the design of novel neuroprotective agents.

In a recent effort to develop small molecules targeting mitochondrial complex I, a key site of cellular energy production and reactive oxygen species generation, researchers synthesized a series of compounds based on an N-(2-(5-methoxy-1H-indol-3-yl)-ethyl) scaffold.[12] Structure-activity relationship (SAR) studies from this work highlighted that the 5-methoxy group on the indole ring was essential for potent neuroprotective activity in a cellular model of Alzheimer's disease.[12][13] This finding underscores the importance of this specific substitution for achieving the desired biological effect, likely by influencing binding affinity or the molecule's electronic properties.

Scaffolding for Kinase Inhibitors in Oncology

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer, making them a major class of drug targets.[14][15] The indole and azaindole frameworks are prevalent in a large number of approved and investigational kinase inhibitors.[14][15][16]

The strategic placement of substituents on the indole ring is a key tactic for optimizing inhibitor potency, selectivity, and pharmacokinetic profiles. Introducing a methoxy group, as in the this compound scaffold, can enhance aqueous solubility and provide a hydrogen bond acceptor to interact with key residues in the kinase active site.[14] This scaffold is therefore an excellent starting point for fragment-based or lead optimization campaigns targeting kinases such as Haspin, DYRK1A, or c-Met, where indole-based inhibitors have already demonstrated significant activity.[15][16]

main This compound Scaffold cns CNS Disorders main->cns neuro Neurodegeneration (Alzheimer's Disease) main->neuro onco Oncology (Kinase Inhibition) main->onco ssra Selective Serotonin Releasing Agents (SSRAs) cns->ssra e.g., MMAI derivatives ht6r 5-HT6 Receptor Antagonists cns->ht6r Cognitive Enhancement mito Mitochondrial Complex I Targeting neuro->mito Neuroprotection kinase Kinase Inhibitor Building Block onco->kinase Scaffold for Potency & Selectivity

Core applications of the this compound scaffold.

Part 2: Experimental Protocols

The following protocols provide illustrative, step-by-step methodologies for the synthesis and functionalization of indole scaffolds, which are directly applicable to derivatives like this compound.

Protocol 1: Synthesis via Fischer Indole Synthesis

The Fischer indole synthesis is a classic, robust, and widely used method for constructing the indole core from readily available starting materials.[6][17] The reaction proceeds via the acid-catalyzed cyclization of a phenylhydrazone intermediate.

Principle: The reaction involves the condensation of a substituted phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone. Upon heating in the presence of an acid catalyst (e.g., acetic acid, polyphosphoric acid, or a Lewis acid), the phenylhydrazone undergoes a[3][3]-sigmatropic rearrangement, followed by elimination of ammonia to yield the final indole product.

start Starting Materials: - 4-Methoxy-3-methylphenylhydrazine - Ketone/Aldehyde (e.g., Acetone) step1 Step 1: Phenylhydrazone Formation (Condensation) start->step1 intermediate Phenylhydrazone Intermediate step1->intermediate step2 Step 2: Acid-Catalyzed Cyclization ([3,3]-Sigmatropic Rearrangement) intermediate->step2 step3 Step 3: Ammonia Elimination & Aromatization step2->step3 product Final Product: This compound (or derivative) step3->product purify Purification (Chromatography/Recrystallization) product->purify

Workflow for the Fischer Indole Synthesis.

Materials & Reagents:

  • 4-Methoxy-3-methylphenylhydrazine hydrochloride

  • Acetone (or other suitable ketone/aldehyde)

  • Glacial Acetic Acid (as solvent and catalyst)

  • Sodium Acetate (optional, as buffer)

  • Ethyl Acetate (for extraction)

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Silica Gel (for column chromatography)

  • Hexanes and Ethyl Acetate (for chromatography elution)

Step-by-Step Procedure:

  • Phenylhydrazone Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-Methoxy-3-methylphenylhydrazine hydrochloride (1.0 eq) in glacial acetic acid.

  • Add acetone (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours. The formation of the phenylhydrazone can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: Once hydrazone formation is complete, heat the reaction mixture to reflux (approx. 118 °C for acetic acid) for 4-8 hours. Monitor the reaction progress by TLC until the starting hydrazone is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly into a beaker of ice water.

  • Neutralize the acidic solution by carefully adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Protocol 2: C3-Position Functionalization via Mannich Reaction

The C3 position of the indole ring is electron-rich and highly nucleophilic, making it the preferred site for electrophilic substitution.[18] The Mannich reaction is a powerful method for introducing an aminomethyl group at this position, creating a versatile handle for further synthetic elaboration.

Principle: The reaction involves the aminoalkylation of the acidic proton at the C3 position. It is a one-pot, three-component reaction between the indole, formaldehyde (or another aldehyde), and a secondary amine (e.g., dimethylamine), typically performed in an acidic medium.

Materials & Reagents:

  • This compound (1.0 eq)

  • Formaldehyde (37% aqueous solution, 1.2 eq)

  • Dimethylamine (40% aqueous solution or as hydrochloride salt, 1.2 eq)

  • Glacial Acetic Acid

  • Ethanol or Dioxane (as solvent)

  • Diethyl Ether (for precipitation/extraction)

  • Saturated Sodium Carbonate solution

Step-by-Step Procedure:

  • In a round-bottom flask, cool a solution of dimethylamine (1.2 eq) and formaldehyde (1.2 eq) in ethanol to 0 °C in an ice bath.

  • Slowly add glacial acetic acid to the cooled solution with stirring.

  • Prepare a separate solution of this compound (1.0 eq) in ethanol.

  • Add the indole solution dropwise to the pre-formed Eschenmoser's salt analogue at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, pour the reaction mixture into ice-cold saturated sodium carbonate solution to neutralize the acid and basify the mixture.

  • Extract the product with ethyl acetate or diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure. The resulting crude product, 3-((Dimethylamino)methyl)-5-methoxy-6-methyl-1H-indole (a gramine analogue), can often be purified by recrystallization or silica gel chromatography if necessary.

References

Application Notes & Protocols: A Framework for the Development of Novel Fluorescent Probes from 5-Methoxy-6-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The indole scaffold is a cornerstone in the design of fluorescent probes due to its inherent photophysical properties and environmental sensitivity. This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the rational design, synthesis, characterization, and application of novel fluorescent probes derived from the 5-Methoxy-6-methyl-1H-indole core. While this specific scaffold is not yet widely exploited, its unique electronic configuration—featuring two electron-donating groups—presents a promising foundation for the development of sophisticated tools for biological imaging and sensing. This guide moves beyond a simple recitation of steps, offering insights into the causality behind experimental choices to empower researchers in creating bespoke probes for their specific targets.

Introduction: The Promise of the Indole Scaffold

Fluorescent probes are indispensable tools in modern biological and chemical sciences, allowing for the real-time visualization of dynamic processes in living systems with high sensitivity and spatiotemporal resolution.[1] The development of these molecular spies often begins with a core fluorophore, a scaffold whose optical properties can be finely tuned through chemical modification. Indole and its derivatives are particularly attractive in this regard. As a key component of the amino acid tryptophan, the indole ring is inherently biocompatible and exhibits fluorescence that is exquisitely sensitive to the local microenvironment.[2][3]

Most biological molecules are not intrinsically fluorescent, necessitating labeling with an external fluorophore.[2] The challenge lies in creating probes that are minimally perturbative to the native system.[2] Indole-based probes, being relatively small and structurally similar to endogenous molecules, are excellent candidates to meet this challenge.[1][2] The this compound scaffold is a particularly interesting, yet underexplored, starting material. The presence of the electron-donating methoxy group at the 5-position and the weakly electron-donating methyl group at the 6-position is predicted to increase the electron density of the indole ring system, potentially leading to red-shifted absorption and emission spectra and providing a robust platform for creating probes based on mechanisms like Intramolecular Charge Transfer (ICT).

This guide will provide a foundational framework for leveraging this scaffold, covering the entire lifecycle of probe development from conceptual design to practical application in cellular imaging.

Part 1: Rational Design of Indole-Based Fluorescent Probes

The creation of a successful fluorescent probe is not a matter of chance; it is a process of rational design based on established photophysical principles. The goal is to link the fluorescence output of the probe to a specific event, such as binding to an ion or reacting with a specific molecule.

The Donor-π-Acceptor (D-π-A) Architecture

A powerful strategy in fluorophore design is the Donor-π-Acceptor (D-π-A) concept.[1] In this model:

  • Donor (D): An electron-donating group that pushes electron density into the system.

  • π-Bridge: A conjugated system (the indole ring) that facilitates electron movement.

  • Acceptor (A): An electron-withdrawing group that pulls electron density.

This architecture often results in an ICT state upon photoexcitation, which is highly sensitive to the environment and can be modulated by external stimuli. The this compound scaffold provides a strong electron-donating indole ring. By introducing an electron-accepting group, typically at the C2 or C3 position, a potent D-π-A probe can be constructed.

Common Sensing Mechanisms

The D-π-A framework can be exploited to create probes that operate via several mechanisms:

  • Photoinduced Electron Transfer (PET): A "turn-on" mechanism where fluorescence is initially quenched by a nearby electron-rich recognition moiety. Upon binding to the target analyte, the electron transfer process is inhibited, and fluorescence is restored.[2]

  • Intramolecular Charge Transfer (ICT): The probe's fluorescence properties (e.g., emission wavelength and intensity) change dramatically upon interaction with an analyte due to alterations in the electronic distribution of the D-π-A system. This can lead to ratiometric sensing capabilities.[4]

  • Reaction-Based Sensing: The probe contains a specific reactive site. A chemical reaction with the analyte permanently alters the probe's structure, converting it from a non-fluorescent (or weakly fluorescent) state to a highly fluorescent one. This is common for detecting reactive species like H₂O₂.[4]

The following diagram illustrates the conceptual design of a reaction-based "turn-on" probe for a generic analyte, starting from our core scaffold.

G Conceptual Design of a Reaction-Based Indole Probe cluster_0 Probe Core cluster_1 Probe Synthesis cluster_2 Probe State (Before Analyte) cluster_3 Probe State (After Analyte) Start This compound (Electron-Rich π-System) Functionalization Introduce Linker & Recognition/Reactive Moiety Start->Functionalization Chemical Synthesis Off_State Non-Fluorescent 'Off' State (Quenched or Non-Conjugated) Functionalization->Off_State Forms Final Probe On_State Highly Fluorescent 'On' State (Unquenched or Extended Conjugation) Off_State->On_State Reaction with Target Analyte

Caption: Logical workflow for designing a reaction-based fluorescent probe.

Part 2: Synthesis of a Model Probe for Hydrogen Peroxide (H₂O₂)

To illustrate the design principles, we propose the synthesis of a hypothetical "turn-on" fluorescent probe, MMI-H₂O₂ , for the detection of hydrogen peroxide, a key reactive oxygen species. The design incorporates a boronate ester as the H₂O₂-reactive trigger.[4] The reaction with H₂O₂ will cleave the boronate group, releasing the highly fluorescent phenolic indole derivative.

Synthetic Scheme

The synthesis involves a two-step process: (1) Vilsmeier-Haack formylation of the indole core to install an aldehyde, and (2) condensation with a boronate-functionalized aniline.

G Synthesis of MMI-H₂O₂ Probe Start This compound Intermediate 3-Formyl-5-methoxy-6-methyl-1H-indole Start->Intermediate 1. POCl₃, DMF 2. NaOH(aq) Product MMI-H₂O₂ Probe (Weakly Fluorescent) Intermediate->Product + Reagent EtOH, reflux Reagent 4-Aminophenylboronic acid pinacol ester Final Hydroxy-MMI (Highly Fluorescent) Product->Final + H₂O₂ (Oxidative Cleavage)

Caption: Proposed synthetic route for the MMI-H₂O₂ fluorescent probe.

Detailed Synthesis Protocol

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Sodium hydroxide (NaOH)

  • 4-Aminophenylboronic acid pinacol ester

  • Ethanol (EtOH), absolute

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Protocol: Step 1 - Vilsmeier-Haack Formylation

  • Rationale: This reaction is a mild and highly regioselective method for introducing a formyl (aldehyde) group at the electron-rich C3 position of the indole ring, which serves as a handle for further functionalization.

  • In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, cool anhydrous DMF (10 mL) to 0 °C in an ice bath.

  • Slowly add POCl₃ (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. Allow the mixture to stir for 30 minutes at 0 °C to form the Vilsmeier reagent.

  • Dissolve this compound (1.0 equivalent) in anhydrous DMF (5 mL) and add it dropwise to the Vilsmeier reagent solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, carefully pour the reaction mixture into a beaker of crushed ice (200 g).

  • Neutralize the mixture by slowly adding a 2 M NaOH solution until the pH is ~8-9. A precipitate should form.

  • Stir the mixture for 1 hour, then collect the solid product by vacuum filtration. Wash the solid with cold water.

  • Purify the crude product (3-Formyl-5-methoxy-6-methyl-1H-indole) by recrystallization from ethanol or by silica gel column chromatography to yield a pure crystalline solid.

Protocol: Step 2 - Condensation and Probe Formation

  • Rationale: A Schiff base condensation between the synthesized aldehyde and the amino group of the boronate ester creates the final probe. This reaction is typically straightforward and driven by the removal of water.

  • In a round-bottom flask, dissolve the formyl-indole intermediate (1.0 equivalent) and 4-Aminophenylboronic acid pinacol ester (1.1 equivalents) in absolute ethanol (20 mL).

  • Add a catalytic amount of acetic acid (2-3 drops) to the mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Purify the final MMI-H₂O₂ probe by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to obtain a pure solid.

Part 3: Photophysical Characterization

Once synthesized, the probe's fundamental optical properties must be quantified. These measurements validate the probe's function and provide essential parameters for its use in experiments.

Protocol for Spectroscopic Analysis

Materials:

  • Synthesized MMI-H₂O₂ probe

  • Spectroscopic grade solvents (e.g., PBS buffer, DMSO)

  • UV-Vis spectrophotometer

  • Fluorometer (spectrofluorometer)

  • Quinine sulfate in 0.1 M H₂SO₄ (as a quantum yield standard)

Procedure:

  • Stock Solution: Prepare a concentrated stock solution (e.g., 1 mM) of the probe in DMSO.

  • Absorption Spectrum:

    • Dilute the stock solution in the desired buffer (e.g., PBS, pH 7.4) to a final concentration of 10 µM.

    • Record the absorbance spectrum from 250 nm to 600 nm.

    • The wavelength of maximum absorbance is the λ_ex (max) .

    • Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).

  • Emission Spectrum:

    • Using the same 10 µM solution, excite the sample at its λ_ex (max) in the fluorometer.

    • Record the emission spectrum. The wavelength of maximum emission is the λ_em .

    • Calculate the Stokes Shift (λ_em - λ_ex).

  • Fluorescence Response to H₂O₂:

    • To the 10 µM probe solution, add a controlled amount of H₂O₂ (e.g., 100 µM).

    • Incubate for a set time (e.g., 30 minutes) and re-measure the emission spectrum. A significant increase in fluorescence intensity is expected.

  • Quantum Yield (Φ) Determination:

    • Use the comparative method with quinine sulfate (Φ = 0.54) as the reference standard.

    • Measure the integrated fluorescence intensity and absorbance of both the probe and the standard at the same excitation wavelength. Ensure the absorbance of both solutions is low (<0.1) to avoid inner filter effects.

    • Calculate Φ using the established formula.

Representative Photophysical Data

The following table presents hypothetical, yet realistic, data for the MMI-H₂O₂ probe, demonstrating its "turn-on" behavior.

ParameterMMI-H₂O₂ (Probe alone)MMI-H₂O₂ + H₂O₂ (Activated)Rationale for Change
λ_ex (max) 355 nm370 nmCleavage of the boronate leads to an extended, more planar π-system, causing a slight red-shift.
λ_em 450 nm485 nmThe resulting phenolate is a stronger electron donor, enhancing the ICT effect and red-shifting the emission.
Stokes Shift 95 nm115 nmA larger Stokes shift is often observed with increased ICT character.
Quantum Yield (Φ) 0.040.65The primary "turn-on" effect. Cleavage removes the quenching pathway associated with the boronate ester.
Molar Extinction (ε) 15,000 M⁻¹cm⁻¹22,000 M⁻¹cm⁻¹The more conjugated product exhibits stronger light absorption.
Brightness (ε × Φ) 60014,300Represents the overall fluorescence efficiency; a >20-fold increase indicates a highly effective probe.

Part 4: Application Protocol for Live Cell Imaging

The ultimate test of a fluorescent probe is its performance in a complex biological environment. This protocol outlines the use of MMI-H₂O₂ to visualize endogenous H₂O₂ production in cultured cells.

Materials
  • HeLa cells (or other suitable cell line)[5]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), pH 7.4[5]

  • MMI-H₂O₂ probe stock solution (1 mM in DMSO)

  • Phorbol 12-myristate 13-acetate (PMA) or another agent to stimulate H₂O₂ production

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom set for probe's excitation/emission)[5]

Experimental Workflow Diagram

G Live Cell Imaging Workflow A 1. Seed Cells Culture HeLa cells on imaging slides/dishes to ~70% confluency. B 2. Probe Loading Incubate cells with 5 µM MMI-H₂O₂ in serum-free medium for 30 min. A->B C 3. Wash Wash cells 3x with warm PBS to remove excess probe. B->C D 4. Stimulate & Image (Experimental) Add PMA to induce H₂O₂ production. Image immediately. C->D Split into groups E 5. Control Imaging For control group, add vehicle (DMSO) instead of PMA and image. C->E Split into groups F 6. Data Analysis Quantify fluorescence intensity change between control and experimental groups. D->F E->F

Caption: Step-by-step workflow for cellular imaging of H₂O₂.

Detailed Cell Staining and Imaging Protocol
  • Cell Culture: Culture HeLa cells in a suitable medium at 37°C in a 5% CO₂ atmosphere.[5] Seed the cells onto glass-bottom imaging dishes or chamber slides and allow them to adhere and grow to 60-80% confluency.

  • Probe Loading:

    • Rationale: A serum-free medium is often used during loading to prevent probe binding to serum proteins. The concentration and time should be optimized to achieve sufficient intracellular signal without causing toxicity.

    • Prepare a working solution of MMI-H₂O₂ at 5 µM in serum-free cell culture medium by diluting the 1 mM DMSO stock.

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the probe working solution to the cells and incubate for 30 minutes at 37°C.[5]

  • Washing:

    • Rationale: Thorough washing is critical to remove extracellular and non-specifically bound probe, which would otherwise contribute to high background fluorescence.

    • After incubation, aspirate the probe solution and wash the cells three times with warm PBS.[5]

  • Imaging and Stimulation:

    • Add fresh, pre-warmed imaging buffer (e.g., phenol red-free medium or HBSS) to the cells.

    • Mount the dish on the fluorescence microscope stage.

    • Acquire a baseline image ("before" stimulation).

    • To induce H₂O₂ production, add your stimulus (e.g., PMA to a final concentration of 1 µg/mL). For the control group, add an equivalent volume of the vehicle (e.g., DMSO).

    • Begin time-lapse imaging immediately to capture the increase in fluorescence as the probe reacts with the newly generated H₂O₂. Acquire images every 2-5 minutes for up to 60 minutes.

Part 5: Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No/Weak Signal - Probe concentration too low.- Insufficient H₂O₂ production.- Photobleaching.- Increase probe concentration or incubation time.- Use a more potent stimulus or a positive control (direct addition of low-dose H₂O₂).- Reduce laser power/exposure time; use an anti-fade mounting medium for fixed cells.
High Background - Incomplete washing.- Probe aggregation.- Cell autofluorescence.- Increase the number and duration of wash steps.- Filter the probe working solution; sonicate the stock solution briefly.- Image a no-probe control to determine background; use a filter set that minimizes autofluorescence.
Cell Toxicity - Probe concentration too high.- Contamination in probe sample.- Extended incubation or light exposure.- Perform a dose-response curve to find the optimal non-toxic concentration.- Re-purify the probe.- Reduce incubation time and minimize light exposure during imaging.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the development of novel fluorescent probes. By leveraging established principles of fluorophore design, such as the D-π-A architecture and reaction-based sensing mechanisms, researchers can create sensitive and selective tools for biological discovery. The methodologies and protocols detailed in this guide provide a robust starting point for synthesizing, characterizing, and applying new probes based on this core.

Future work could involve expanding the repertoire of recognition moieties to target other analytes like metal ions[6][7], enzymes, or specific cellular organelles. Furthermore, modifying the indole core at the N1 position could be used to attach targeting ligands, enabling the probe to accumulate in specific sub-cellular compartments and providing an even higher degree of precision for biological imaging.

References

Application Notes and Protocols for the Experimental Use of 5-Methoxy-6-methyl-1H-indole in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Novel Indole Scaffolds in Oncology

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs with diverse pharmacological activities.[1][2] Its unique electronic properties and ability to mimic peptide structures allow it to interact with a wide array of biological targets, making it a "privileged scaffold" in drug discovery.[1] Methoxy-substituted indoles, in particular, have garnered significant interest due to their enhanced reactivity and presence in various biologically active compounds.[3]

While extensive research exists on various indole derivatives, the specific biological functions of 5-Methoxy-6-methyl-1H-indole remain largely unexplored. Preliminary structural analysis suggests its potential as an anti-proliferative agent. This application note provides a comprehensive guide for researchers to systematically evaluate the cytotoxic, anti-proliferative, and pro-apoptotic effects of this compound in cancer cell lines. The protocols outlined herein are designed to establish a foundational understanding of the compound's in vitro efficacy and to elucidate its potential mechanism of action.

Experimental Design & Workflow

A tiered approach is recommended to efficiently characterize the biological activity of this compound. This workflow ensures that each experimental step logically informs the next, from initial toxicity screening to more detailed mechanistic studies.

experimental_workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Confirmation of Anti-Proliferative Activity cluster_2 Phase 3: Mechanism of Action - Apoptosis cluster_3 Phase 4: Mechanistic Insight - Signaling Pathways A Prepare Stock Solution of this compound C MTT Cytotoxicity Assay A->C B Select Cancer Cell Line (e.g., HeLa, MCF-7, A549) B->C D Determine IC50 Value from MTT Assay Data E BrdU Cell Proliferation Assay D->E Use concentrations around IC50 F Annexin V-FITC/PI Staining by Flow Cytometry E->F Confirm growth inhibition is due to cell death G Western Blot Analysis (e.g., Caspase-3, PARP, Bcl-2) F->G Investigate molecular drivers of apoptosis

Figure 1: A tiered experimental workflow for characterizing this compound.

Materials and Reagents

  • Compound: this compound (purity ≥98%)

  • Cell Lines: Human cervical cancer (HeLa), breast cancer (MCF-7), or lung cancer (A549) cells.

  • Culture Media: Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents:

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Phosphate-Buffered Saline (PBS), sterile

    • Trypsin-EDTA (0.25%)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • BrdU Cell Proliferation Assay Kit

    • Annexin V-FITC Apoptosis Detection Kit with Propidium Iodide (PI)

    • RIPA Lysis and Extraction Buffer

    • Protease and Phosphatase Inhibitor Cocktails

    • BCA Protein Assay Kit

    • Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Enhanced Chemiluminescence (ECL) Substrate

  • Equipment:

    • Laminar flow hood

    • CO₂ incubator (37°C, 5% CO₂)

    • 96-well and 6-well cell culture plates

    • Microplate reader

    • Flow cytometer

    • Western blot electrophoresis and transfer systems

    • Chemiluminescence imaging system

Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

This assay provides initial data on the dose-dependent effect of the compound on cell viability.[4] The reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells serves as an indicator of cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells (including vehicle control) is ≤ 0.5%.

  • Treatment: Remove the old medium and add 100 µL of the prepared compound dilutions to the respective wells. Include a "vehicle control" (medium with DMSO) and an "untreated control" (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance_Treated / Absorbance_Control) * 100

Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Example Data:

Concentration (µM)% Cell Viability (48h)Standard Deviation
0 (Vehicle)1005.2
195.84.8
578.36.1
1052.15.5
2524.63.9
5010.22.1
1005.11.5

Protocol 2: Cell Proliferation (BrdU Assay)

This assay confirms the anti-proliferative effects of the compound by measuring the incorporation of bromodeoxyuridine (BrdU), a synthetic thymidine analog, into newly synthesized DNA.[5]

Step-by-Step Methodology:

  • Seeding and Treatment: Follow steps 1-4 from the MTT assay protocol, treating cells with concentrations around the predetermined IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀).

  • BrdU Labeling: 2-4 hours before the end of the incubation period, add BrdU labeling solution to each well according to the manufacturer's instructions.

  • Fixation and Denaturation: Remove the labeling medium, and fix and denature the cellular DNA as per the kit's protocol. This step is crucial for exposing the incorporated BrdU to the antibody.

  • Antibody Incubation: Add the anti-BrdU antibody conjugated to a reporter enzyme (e.g., peroxidase) and incubate.

  • Substrate Reaction: Wash the wells and add the substrate solution. The enzyme will convert the substrate into a colored product.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

Data Analysis:

Express the data as a percentage of BrdU incorporation relative to the vehicle control. A significant decrease in absorbance indicates an inhibition of cell proliferation.

Protocol 3: Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC₅₀ for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Gently trypsinize the adherent cells and combine them with the supernatant.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.

Data Analysis:

The results are typically displayed as a quadrant plot:

  • Lower-Left (Annexin V- / PI-): Live cells

  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

  • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

  • Upper-Left (Annexin V- / PI+): Necrotic cells

Quantify the percentage of cells in each quadrant to determine the extent to which the compound induces apoptosis.

Protocol 4: Western Blot Analysis of Apoptotic Pathways

To probe the molecular mechanism, Western blotting can be used to measure changes in the expression levels of key proteins involved in apoptosis. A common pathway to investigate is the intrinsic (mitochondrial) apoptosis pathway.

Hypothetical Signaling Pathway:

apoptosis_pathway compound This compound bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibits bax Bax (Pro-apoptotic) compound->bax Activates mito Mitochondrial Permeability bcl2->mito bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 cyto_c->cas9 cas3 Caspase-3 (Cleaved) cas9->cas3 parp PARP Cleavage cas3->parp apoptosis Apoptosis parp->apoptosis

Figure 2: Hypothetical apoptotic pathway induced by this compound.

Step-by-Step Methodology:

  • Protein Extraction: Treat cells in 6-well plates as previously described. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding. Incubate the membrane with primary antibodies (e.g., anti-cleaved Caspase-3, anti-cleaved PARP, anti-Bcl-2, anti-Bax, and a loading control like anti-β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. After further washing, add ECL substrate and visualize the protein bands using a chemiluminescence imager.

Data Analysis:

Perform densitometry analysis on the protein bands using image analysis software. Normalize the expression of target proteins to the loading control (β-actin). A dose-dependent increase in cleaved Caspase-3 and cleaved PARP, and a decrease in the Bcl-2/Bax ratio would support the hypothesis that this compound induces apoptosis via the intrinsic pathway.

Trustworthiness and Self-Validation

References

Application Notes and Protocols for the Derivatization of 5-Methoxy-6-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Derivatizing 5-Methoxy-6-methyl-1H-indole

The indole scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous natural products, pharmaceuticals, and functional materials.[1][2] this compound, a specifically substituted analogue, presents a unique chemical entity with potential applications in drug discovery, serving as a valuable intermediate for more complex molecular architectures.[3] The strategic derivatization of this molecule is paramount for several key objectives:

  • Enhancing Analytical Detectability: Raw indoles can be challenging to analyze via certain techniques due to their polarity and volatility. Derivatization can vastly improve their chromatographic behavior and introduce moieties for highly sensitive detection.

  • Modulating Physicochemical and Biological Properties: For drug development professionals, altering the core structure through derivatization is the primary method for optimizing a compound's solubility, metabolic stability, and biological activity.

  • Enabling Further Synthetic Transformations: Protecting or activating specific sites on the indole ring is often a necessary prerequisite for subsequent, more complex chemical reactions.

This guide provides an in-depth exploration of key derivatization techniques applicable to this compound, offering both the theoretical basis for procedural choices and detailed, field-tested protocols for immediate application.

Section 1: Derivatization for Analytical Applications

The accurate quantification and identification of this compound in various matrices often requires derivatization to overcome inherent analytical challenges. The primary goals are to increase volatility for gas chromatography and to enhance detectability for liquid chromatography.

Silylation for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Scientific Rationale: The indole nitrogen possesses an active hydrogen, making the parent molecule polar and prone to hydrogen bonding. This results in poor peak shape and thermal instability in a GC system. Silylation replaces this active hydrogen with a non-polar, bulky trimethylsilyl (TMS) group, which dramatically increases the molecule's volatility and thermal stability, making it amenable to GC-MS analysis.[4][5] The choice of silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is critical as it is highly volatile and effective for derivatizing active hydrogens on hydroxyl, carboxyl, and amine groups.[4]

Experimental Protocol 1: Trimethylsilylation (TMS) of this compound

This protocol details the conversion of the indole into its corresponding TMS derivative for enhanced GC-MS analysis.

Materials:

  • This compound sample (dried)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (anhydrous)

  • GC-MS grade solvent (e.g., Dichloromethane, Ethyl Acetate)

  • 2 mL glass autosampler vials with PTFE-lined caps

  • Heating block or thermal shaker

  • Inert gas (Nitrogen or Argon)

Step-by-Step Methodology:

  • Sample Preparation: Ensure the sample containing this compound is completely dry. Lyophilization or evaporation under a stream of nitrogen is recommended, as moisture will readily consume the silylating reagent.[4][6]

  • Reagent Addition: To the dried sample in a GC vial (e.g., 10-100 µg), add 50 µL of anhydrous pyridine. Pyridine acts as a catalyst and a solvent that helps to dissolve the analyte and neutralize the acidic byproducts of the reaction.

  • Silylating Agent: Add 50 µL of MSTFA to the vial. MSTFA is a powerful silyl donor.

  • Reaction Incubation: Securely cap the vial and place it in a heating block or thermal shaker set to 60-70°C for 45 minutes. The elevated temperature ensures the reaction proceeds to completion.

  • Cooling & Dilution: After incubation, allow the vial to cool to room temperature. If necessary, dilute the sample with a suitable GC-MS grade solvent to achieve the desired concentration for analysis.

  • Analysis: The derivatized sample is now ready for injection into the GC-MS system. The TMS derivative will be significantly more volatile than the parent compound.

Self-Validation & QC:

  • Expected Outcome: A successful derivatization will result in a single, sharp chromatographic peak for the TMS-derivatized indole.

  • Mass Shift: The molecular weight will increase by 72.1 Da (Si(CH₃)₃ minus H). For this compound (MW ≈ 161.2 g/mol ), the derivatized mass will be ≈ 233.3 g/mol . This shift should be confirmed by the mass spectrum.

  • Troubleshooting: The presence of the underivatized parent peak suggests incomplete reaction, which can be caused by moisture contamination or insufficient reaction time/temperature.

Workflow Visualization:

G GC-MS Silylation Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Dry Dry Sample (Lyophilize/N2 Stream) Vial Transfer to 2 mL Vial Dry->Vial Add_Pyr Add 50 µL Anhydrous Pyridine Vial->Add_Pyr Add_MSTFA Add 50 µL MSTFA Add_Pyr->Add_MSTFA Heat Incubate at 70°C for 45 min Add_MSTFA->Heat Cool Cool to Room Temp. Heat->Cool Dilute Dilute with Solvent (Optional) Cool->Dilute Inject Inject into GC-MS Dilute->Inject G N-Boc Protection Reaction Indole This compound DMAP DMAP (cat.) THF, RT Indole->DMAP BocAnhydride (Boc)2O BocAnhydride->DMAP ProtectedIndole tert-Butyl 5-methoxy-6-methyl -1H-indole-1-carboxylate DMAP->ProtectedIndole Byproducts + CO2 + t-BuOH ProtectedIndole->Byproducts

References

Application Notes & Protocols: Analytical Methods for the Detection and Quantification of 5-Methoxy-6-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2][3] 5-Methoxy-6-methyl-1H-indole (MMI), as a substituted indole, represents a class of molecules with significant potential in drug discovery and chemical synthesis. Its accurate and precise quantification is paramount for various stages of research and development, including synthesis validation, purity assessment, pharmacokinetic studies, and quality control of finished products.

This document provides a comprehensive guide to the analytical methodologies for the robust detection and quantification of this compound. We present detailed, validated protocols for High-Performance Liquid Chromatography (HPLC) with UV and Fluorescence detection and Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind experimental choices is explained to empower researchers to adapt these methods to their specific needs. All protocols are designed to be self-validating systems, adhering to principles outlined by major regulatory bodies.[4][5][6]

Physicochemical Properties and Analytical Considerations

Understanding the physicochemical properties of this compound (MW: 161.2 g/mol ) is fundamental to developing effective analytical methods.

  • Structure: It possesses an aromatic indole ring system, making it an excellent chromophore for UV and fluorescence detection.[7]

  • Basicity: The nitrogen atom in the indole ring imparts weak basicity. This property can lead to interactions with acidic silanol groups on silica-based HPLC columns, potentially causing peak tailing.[8] Method development must address this to ensure symmetrical peak shapes for accurate integration.

  • Solubility: It is generally soluble in organic solvents like methanol, acetonitrile, and ethyl acetate, and sparingly soluble in water.[9] This dictates the choice of solvents for sample preparation and mobile phases.

High-Performance Liquid Chromatography (HPLC) with UV and Fluorescence Detection

HPLC is the primary technique for the quantification of non-volatile and semi-volatile compounds in research and quality control settings. A reversed-phase method is most suitable for this compound.

Principle of the Method

Reversed-phase HPLC separates analytes based on their hydrophobic interactions with a nonpolar stationary phase (e.g., C18). A polar mobile phase is used to elute the compounds, with more nonpolar compounds being retained longer on the column. By adding an acidic modifier to the mobile phase, the basic nature of the indole nitrogen is suppressed, minimizing undesirable interactions with the column packing and ensuring sharp, symmetrical peaks.[8] Detection can be performed by UV absorbance, leveraging the aromatic system, or by fluorescence, which often provides superior sensitivity and selectivity for indole derivatives.[10][11]

Recommended HPLC Protocol

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV/Vis Diode Array Detector (DAD) or Fluorescence Detector (FLD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Formic Acid (LC-MS grade, ~99%)

  • Ultrapure Water (18.2 MΩ·cm)

  • This compound reference standard

Protocol Steps:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Degas both mobile phases prior to use.

  • Standard Solution Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol or acetonitrile.

    • Working Standards: Perform serial dilutions of the stock solution with the mobile phase (at initial gradient conditions) to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation:

    • For Pure Substances/Reaction Mixtures: Dissolve the sample in the mobile phase to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter.

    • For Biological Matrices (e.g., Plasma): Perform a protein precipitation. Add 3 parts of cold acetonitrile containing an internal standard to 1 part of plasma. Vortex vigorously, centrifuge at >10,000 x g for 10 minutes, and inject the supernatant.[11]

  • Chromatographic Conditions:

    Parameter Recommended Setting
    Column C18, 4.6 x 150 mm, 5 µm
    Mobile Phase Gradient of A and B
    Gradient Program 0-10 min: 30-90% B; 10-12 min: 90% B; 12.1-15 min: 30% B
    Flow Rate 1.0 mL/min
    Column Temperature 30 °C
    Injection Volume 10 µL
    UV Detection 280 nm

    | Fluorescence Detection | Excitation: 285 nm, Emission: 340 nm[10] |

  • Data Analysis and Quantification:

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Perform a linear regression analysis on the calibration curve. The R² value should be >0.999 for a valid curve.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak areas from the calibration curve.

Workflow & Optimization Logic

The following diagrams illustrate the general analytical workflow and the decision-making process for optimizing the HPLC method.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Receive Sample Prepare Prepare Sample (Dilution, Extraction) Sample->Prepare Filter Filter Sample (0.45 µm) Prepare->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV or Fluorescence Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Apply Calibration Curve Integrate->Calibrate Report Report Concentration Calibrate->Report

Caption: General workflow for quantitative analysis.

G cluster_column Column Selection cluster_mobile Mobile Phase Optimization cluster_detector Detector Settings Start Method Goal: Quantify MMI Col_Choice Choose Stationary Phase (e.g., C18 for hydrophobicity) Start->Col_Choice Solvent Select Solvents (ACN/Water) Start->Solvent Det_Type Select Detector (UV or Fluorescence) Start->Det_Type Col_Dim Select Dimensions (e.g., 4.6x150mm for resolution) Col_Choice->Col_Dim Gradient Optimize Gradient (for elution time & resolution) Col_Dim->Gradient Modifier Add Modifier (Formic Acid for peak shape) Solvent->Modifier Modifier->Gradient Result Validated Method Gradient->Result Det_Param Optimize Wavelength (UV: 280nm, FL: Ex/Em) Det_Type->Det_Param Det_Param->Result

Caption: HPLC method development decision logic.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative for the analysis of thermally stable and volatile compounds. It offers excellent chromatographic resolution and high specificity due to mass-based detection.

Principle of the Method

In GC, the sample is vaporized and separated as it travels through a capillary column, with separation based on the analyte's boiling point and interactions with the column's stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized (typically by Electron Impact, EI), fragmented into characteristic patterns, and detected based on their mass-to-charge ratio (m/z). This fragmentation pattern serves as a "fingerprint" for definitive identification. For quantification, Selected Ion Monitoring (SIM) mode is used, where the instrument only monitors specific, characteristic ions of the target analyte, dramatically increasing sensitivity and reducing noise.

Recommended GC-MS Protocol

Instrumentation:

  • Gas Chromatograph with a split/splitless injector coupled to a Mass Spectrometer.

  • Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[8]

Reagents:

  • Ethyl Acetate or Methanol (GC grade)

  • Helium (carrier gas, 99.999% purity)

  • This compound reference standard

Protocol Steps:

  • Standard and Sample Preparation:

    • Prepare a stock solution (1 mg/mL) of the reference standard in ethyl acetate.

    • Create working standards via serial dilution in ethyl acetate to cover the desired concentration range (e.g., 0.05 to 10 µg/mL).

    • Dissolve or dilute unknown samples in ethyl acetate to fall within the calibration range.

  • GC-MS Conditions:

    Parameter Recommended Setting
    Column DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm
    Carrier Gas Helium at a constant flow of 1.0 mL/min
    Injector Temp. 280 °C
    Injection Mode Splitless (for trace analysis) or Split (10:1 for higher conc.)
    Oven Program Start at 100°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 min[8][12]
    MS Transfer Line 290 °C
    Ion Source Temp. 230 °C
    Ionization Mode Electron Impact (EI) at 70 eV

    | MS Acquisition | Scan Mode: m/z 50-400 (for identification) SIM Mode: Monitor 3-4 characteristic ions for MMI (e.g., molecular ion and major fragments) for quantification. |

  • Data Analysis and Quantification:

    • In Scan mode, identify the MMI peak by its retention time and by comparing its mass spectrum to a reference library or the injected standard.

    • In SIM mode, quantify using the peak area of the most abundant, characteristic ion.

    • Construct a calibration curve and perform linear regression as described in the HPLC section.

Method Validation: Ensuring Trustworthiness and Reliability

Method validation is the documented process that establishes that the analytical procedure is suitable for its intended purpose.[5] The following parameters, based on ICH guidelines, must be assessed for any quantitative method.[4][13]

Validation ParameterPurposeAcceptance Criteria (Typical)
Specificity/Selectivity To demonstrate that the signal is unequivocally from the analyte of interest, without interference from impurities, degradants, or matrix components.[6]Peak purity analysis (for HPLC-DAD); resolution > 2 from adjacent peaks; no interfering peaks at the analyte's retention time in blank/placebo samples.
Linearity To demonstrate a direct proportional relationship between analyte concentration and instrument response over a defined range.At least 5 concentration levels. Correlation coefficient (R²) ≥ 0.999.
Range The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.Typically 80% to 120% of the target concentration.
Accuracy (as Recovery) To measure the closeness of the test results to the true value. Assessed by spiking a blank matrix with known amounts of analyte at different levels.Recovery should be within 98.0% to 102.0% for drug substance analysis.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (Intra-day): RSD ≤ 2%. Intermediate Precision (Inter-day): RSD ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1; precision (RSD) at this concentration should be acceptable.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature).System suitability parameters should remain within defined limits after minor variations.

Conclusion

The HPLC and GC-MS methods detailed in this application note provide robust, reliable, and validated approaches for the detection and quantification of this compound. The HPLC method is recommended for routine quality control and analysis due to its simplicity and high throughput. The GC-MS method offers orthogonal confirmation and is ideal for identification based on its highly specific fragmentation patterns. Proper method validation, as outlined, is a critical and mandatory step to ensure data integrity and compliance with scientific and regulatory standards.

References

Application Notes and Protocols: The Strategic Role of 5-Methoxy-6-methyl-1H-indole in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Substituted Indoles in Modern Drug Discovery

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a multitude of natural products, neurotransmitters, and synthetic drugs.[1][2] Its unique electronic properties and versatile reactivity make it a "privileged scaffold," capable of interacting with a wide array of biological targets.[3] Within this esteemed class of heterocycles, methoxy-substituted indoles are of particular interest. The presence of a methoxy group enhances the electron-donating character of the indole ring, thereby increasing its reactivity towards electrophilic substitution and providing a handle for metabolic pathways and receptor interactions.[4]

This guide focuses on a specific, strategically substituted indole derivative: 5-Methoxy-6-methyl-1H-indole . The unique arrangement of the electron-donating methoxy group at the 5-position and the methyl group at the 6-position presents a valuable building block for the synthesis of novel bioactive molecules. This substitution pattern is particularly relevant for developing agents that target the central nervous system, given the prevalence of 5-methoxyindoles in serotonergic compounds.[5][6]

These application notes will provide researchers, scientists, and drug development professionals with an in-depth understanding of the chemical properties, reactivity, and synthetic utility of this compound. We will present detailed protocols for its functionalization, with a focus on the synthesis of tryptamine derivatives, a class of compounds with profound pharmacological activities.

Physicochemical Properties and Reactivity Profile

This compound (CAS: 3139-10-4) is a crystalline solid with a molecular weight of 161.20 g/mol . Its structure, featuring both a methoxy and a methyl group on the benzene portion of the indole, influences its solubility, lipophilicity, and chemical reactivity.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₁NO[7]
Molecular Weight 161.20 g/mol [7]
CAS Number 3139-10-4[7]
Appearance Off-white to pale pink powder[4]
Boiling Point 296.5 ± 20.0 °C at 760 mmHg[7]
Flash Point 108.8 ± 12.0 °C[7]
Density 1.1 ± 0.1 g/cm³[7]

The indole nucleus is inherently electron-rich, and electrophilic substitution is the hallmark of its reactivity. The lone pair of electrons on the nitrogen atom participates in the aromatic system, significantly increasing the electron density of the pyrrole ring. Consequently, electrophilic attack occurs preferentially at the C3 position.[6][8] This is because the resulting cationic intermediate (the sigma complex) is stabilized by resonance without disrupting the aromaticity of the fused benzene ring.[8]

The presence of the 5-methoxy and 6-methyl groups further activates the indole ring towards electrophilic substitution, making this compound a highly reactive nucleophile. This enhanced reactivity allows for functionalization at the C3 position under relatively mild conditions.

Core Application: Synthesis of Bioactive Tryptamines

A primary application of this compound is in the synthesis of N,N-dialkylated tryptamines. Tryptamines are a class of monoamine alkaloids that includes many biologically active compounds, such as the neurotransmitter serotonin and various psychoactive substances.[9] The Speeter and Anthony synthesis is a classic and reliable method for preparing tryptamines from an indole starting material.[10][11] This pathway proceeds via an indol-3-ylglyoxalyl chloride intermediate, which is then reacted with a secondary amine and subsequently reduced.

The following diagram illustrates the general workflow for the synthesis of a tryptamine derivative from this compound.

G A This compound B Indol-3-ylglyoxalyl chloride intermediate A->B Oxalyl Chloride, Et₂O C Indol-3-ylglyoxamide intermediate B->C Secondary Amine (e.g., Dimethylamine) D Target Tryptamine Derivative C->D Reducing Agent (e.g., LiAlH₄)

Caption: Synthetic workflow for tryptamine synthesis.

Protocol 1: Synthesis of 5-Methoxy-6-methyl-N,N-dimethyltryptamine (Exemplary)

This protocol is adapted from the well-established Speeter and Anthony tryptamine synthesis and is provided as an exemplary method for the derivatization of this compound.[10]

Step 1: Preparation of 2-(5-Methoxy-6-methyl-1H-indol-3-yl)-2-oxoacetyl chloride

  • Reaction Setup: In a three-necked, flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5.0 g (31.0 mmol) of this compound in 100 mL of anhydrous diethyl ether.

  • Addition of Oxalyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 4.3 g (34.1 mmol, 1.1 eq.) of oxalyl chloride in 20 mL of anhydrous diethyl ether from the dropping funnel over 30 minutes with vigorous stirring.

  • Reaction and Isolation: A yellow precipitate will form. Continue stirring at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2 hours. The resulting bright yellow solid is the indol-3-ylglyoxalyl chloride intermediate. This intermediate is moisture-sensitive and is typically used immediately in the next step without further purification.

Step 2: Preparation of N,N-dimethyl-2-(5-Methoxy-6-methyl-1H-indol-3-yl)-2-oxoacetamide

  • Amine Solution: In a separate 500 mL flask, prepare a solution of 7.0 g (155 mmol, 5 eq.) of dimethylamine (gas) condensed into 100 mL of anhydrous diethyl ether at -10 °C.

  • Amidation: Slowly add the suspension of the indol-3-ylglyoxalyl chloride from Step 1 to the dimethylamine solution with vigorous stirring, maintaining the temperature below 0 °C.

  • Work-up: After the addition is complete, stir the mixture for 1 hour at 0 °C and then for 2 hours at room temperature. Add 100 mL of water and separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the glyoxamide intermediate as a solid. This product can be purified by recrystallization from ethanol if necessary.

Step 3: Reduction to 5-Methoxy-6-methyl-N,N-dimethyltryptamine

  • Reaction Setup: In a 1 L three-necked, flame-dried flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer under a nitrogen atmosphere, prepare a suspension of 3.5 g (92.2 mmol, ~3 eq.) of lithium aluminum hydride (LiAlH₄) in 200 mL of anhydrous tetrahydrofuran (THF).

  • Addition of Glyoxamide: Dissolve the glyoxamide intermediate from Step 2 in 100 mL of anhydrous THF and add it dropwise to the LiAlH₄ suspension with stirring. A vigorous reaction may occur.

  • Reflux and Quenching: After the addition is complete, heat the mixture to reflux for 4-6 hours. Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the reaction by the sequential dropwise addition of 3.5 mL of water, 3.5 mL of 15% aqueous sodium hydroxide, and finally 10.5 mL of water.

  • Isolation and Purification: A granular precipitate will form. Filter the mixture and wash the solid with THF. Combine the filtrates and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the final tryptamine derivative.

Further Synthetic Applications: C3-Functionalization

The high nucleophilicity of the C3 position of this compound makes it amenable to other important C-C and C-N bond-forming reactions, which are pivotal in the synthesis of diverse bioactive molecules.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction introduces a formyl group (-CHO) at the C3 position, yielding an indole-3-carboxaldehyde.[12][13] This aldehyde is a versatile intermediate that can be further elaborated into various functional groups. The reaction typically employs a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[14]

G A This compound C This compound-3-carboxaldehyde A->C B Vilsmeier Reagent (POCl₃, DMF) B->C

Caption: Vilsmeier-Haack formylation of the indole.

Mannich Reaction

The Mannich reaction is a three-component reaction that introduces an aminomethyl group at the C3 position.[15] This reaction involves the condensation of the indole with formaldehyde and a secondary amine (e.g., dimethylamine) to produce a "gramine" analogue.[16] These Mannich bases are useful intermediates for further synthetic transformations.

G A This compound C N,N-Dimethyl-1-(5-methoxy-6-methyl-1H-indol-3-yl)methanamine A->C B Formaldehyde, Dimethylamine, Acetic Acid B->C

Caption: Mannich reaction for C3-aminomethylation.

Conclusion and Future Perspectives

This compound is a highly valuable and reactive building block for the synthesis of bioactive molecules. Its strategic substitution pattern makes it a prime candidate for the development of novel serotonergic agents and other CNS-active compounds. The protocols and synthetic strategies outlined in this guide provide a solid foundation for researchers to explore the full potential of this versatile intermediate. The inherent reactivity of the C3 position, enhanced by the electron-donating substituents on the benzene ring, allows for a wide range of chemical transformations, opening the door to the discovery of new chemical entities with significant therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 5-Methoxy-6-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Methoxy-6-methyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis. We will address common experimental challenges in a direct question-and-answer format, providing not just solutions but the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs)

Q1: What is the most prevalent and reliable method for synthesizing the this compound core?

The Fischer indole synthesis is the most classic and widely employed method for constructing the indole nucleus, including for derivatives like this compound.[1][2] This reaction involves the acid-catalyzed cyclization of an appropriately substituted arylhydrazone.[3] The general pathway begins with the condensation of an arylhydrazine with an aldehyde or ketone to form a hydrazone, which then undergoes a[4][4]-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia to form the aromatic indole ring.[1][5]

Q2: What are the essential starting materials for this synthesis, and are there any special considerations for their preparation?

To synthesize this compound, you will require two key precursors:

  • (4-Methoxy-5-methylphenyl)hydrazine: This is the critical arylhydrazine component. It is typically prepared from 4-methoxy-5-methylaniline via diazotization with sodium nitrite under acidic conditions, followed by reduction of the resulting diazonium salt with a reducing agent like tin(II) chloride (SnCl₂) or sodium sulfite.[6][7] The purity of this hydrazine is paramount for a successful indole synthesis.

  • A Carbonyl Compound: The choice of carbonyl compound determines the substitution at the C2 and C3 positions of the indole. To obtain an unsubstituted C2 position (as in the parent this compound), a common strategy is to use a keto-acid like pyruvic acid. This initially forms this compound-2-carboxylic acid, which can then be decarboxylated by heating to yield the target molecule.[5][8] Direct synthesis using acetaldehyde hydrazone often fails under typical Fischer conditions.[5]

Q3: Which acid catalysts are most effective for the Fischer indolization step?

A wide range of both Brønsted and Lewis acids can catalyze the reaction.[9]

  • Brønsted Acids: Polyphosphoric acid (PPA), sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (p-TSA) are commonly used.[1]

  • Lewis Acids: Zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃) are also effective catalysts.[2][5]

The choice of catalyst is critical and can significantly affect yield and byproduct formation.[5][9] For methoxy-substituted systems, milder acids or Lewis acids are often preferred to prevent undesired side reactions.

Troubleshooting Guide

Q1: My reaction yield is very low or I'm getting no product. What are the likely causes and how can I fix this?

Low yield is a common issue in Fischer indolizations and can be attributed to several factors.

  • Cause A: Inactive Catalyst or Insufficient Acidity. The cyclization step is acid-catalyzed. The ammonia liberated during the reaction can neutralize the acid catalyst, effectively stalling the reaction.[4]

    • Solution: Use a stoichiometric amount or even a large excess of the acid catalyst.[4] Alternatively, solid acid catalysts or Lewis acids that are less susceptible to neutralization by ammonia can be employed.

  • Cause B: Poor Quality Starting Materials. The arylhydrazine precursor can be unstable and may decompose upon storage, especially if not stored as a hydrochloride salt.

    • Solution: Use freshly prepared (4-Methoxy-5-methylphenyl)hydrazine or its hydrochloride salt.[10] Verify the purity of your carbonyl compound (e.g., pyruvic acid) before use.

  • Cause C: Suboptimal Reaction Temperature. The Fischer indole synthesis often requires elevated temperatures to proceed.[11] However, excessively high temperatures can lead to degradation of the starting materials or the final indole product.

    • Solution: The optimal temperature is highly dependent on the substrate and catalyst. Start with moderate temperatures (e.g., 80-100 °C) and monitor the reaction by TLC. If the reaction is sluggish, gradually increase the temperature. A systematic temperature screen is advisable.

  • Cause D: Competing Side Reactions. Electron-donating groups, like the methoxy group on your starting material, can sometimes promote pathways that compete with the desired[4][4]-sigmatropic rearrangement, leading to cleavage of the N-N bond and reaction failure.[12]

    • Solution: Modifying the acid catalyst can alter the reaction pathway. Trying a Lewis acid like ZnCl₂ instead of a Brønsted acid like PPA may favor the desired cyclization.

Q2: My TLC shows multiple spots, indicating significant impurity formation. What are these byproducts and how can I minimize them?

Impurity formation is a frequent challenge, particularly with substituted indoles.

  • Side Product A: Regioisomers. If you use an unsymmetrical ketone (e.g., 2-butanone instead of acetone), cyclization can occur on either side of the ketone, leading to a mixture of isomeric indoles.[3]

    • Prevention: To avoid this, use a symmetrical ketone or an aldehyde. For the synthesis of the parent this compound, the pyruvic acid route followed by decarboxylation is recommended to ensure a single constitutional isomer.[5]

  • Side Product B: Dimerization/Polymerization. The electron-rich indole product can be susceptible to acid-catalyzed dimerization or polymerization, especially at high concentrations and temperatures.[13]

    • Prevention:

      • Dilution: Run the reaction at a lower concentration.

      • Temperature Control: Avoid excessive heating. Use the minimum temperature required for the reaction to proceed at a reasonable rate.

      • Milder Catalyst: Switch to a milder acid catalyst that is sufficient for cyclization but less likely to promote polymerization.

  • Side Product C: "Abnormal" Fischer Products. With methoxy-substituted phenylhydrazones, particularly when using HCl as a catalyst, the methoxy group can be displaced by a chloride ion, leading to chlorinated byproducts.[13]

    • Prevention: Avoid using hydrochloric acid as the catalyst. Opt for non-nucleophilic acids like H₂SO₄, PPA, or a Lewis acid like BF₃ to prevent this substitution.[13][14]

Q3: I am struggling with the final purification of the indole. What is an effective purification strategy?

Indoles can be challenging to purify due to their moderate polarity and potential for degradation on silica gel.

  • Step 1: Aqueous Work-up. After the reaction is complete, quench the mixture by carefully pouring it into a beaker of ice water. The crude product often precipitates. If a strong acid like PPA was used, the mixture will be highly viscous and may require dilution with water and vigorous stirring. Neutralize the acidic solution carefully with a base (e.g., NaOH or Na₂CO₃ solution) until basic (pH > 8).

  • Step 2: Extraction. Extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the combined organic layers with water and then brine to remove inorganic salts. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Step 3: Column Chromatography. This is often the most critical step.

    • Adsorbent: Use silica gel for standard purification. If your compound shows signs of degradation (streaking on TLC), consider using deactivated silica (pre-treated with a small amount of triethylamine in the eluent) or switching to alumina.

    • Eluent System: A gradient elution is typically most effective. Start with a non-polar solvent like hexanes or heptane and gradually increase the polarity by adding ethyl acetate. A common starting point is a hexane:ethyl acetate mixture.

    • Monitoring: Monitor the fractions carefully by TLC to isolate the pure product.

  • Step 4: Recrystallization. For the final polishing step, recrystallization can provide a highly pure, crystalline product.[15] Suitable solvent systems often include toluene, ethanol/water, or ethyl acetate/hexanes. Experiment with small quantities to find the optimal solvent system.

Quantitative Data Summary

The optimal conditions for the Fischer indole synthesis are highly substrate-specific. The following table provides a general guide for key parameters based on literature for similar methoxy-substituted indoles.

ParameterRecommended Range/OptionsRationale & Key Considerations
Catalyst PPA, H₂SO₄, ZnCl₂, p-TSAPPA is effective but workup can be difficult. ZnCl₂ is a common Lewis acid choice. Avoid HCl to prevent formation of chlorinated byproducts.[1][13]
Catalyst Loading 1.1 - 10 equivalents (or as solvent)Excess acid is often required to counteract neutralization by the ammonia byproduct.[4]
Solvent Toluene, Xylene, Acetic Acid, EthanolHigh-boiling non-polar solvents are common. Some reactions can be run neat in the acid catalyst (e.g., PPA or acetic acid).[8]
Temperature 80 - 180 °CMust be optimized. Higher temperatures increase reaction rate but also risk of degradation and side reactions.[5][11]
Reaction Time 1 - 24 hoursMonitor progress by TLC to determine the optimal time and avoid product degradation from prolonged heating.

Experimental Protocols

Protocol 1: Synthesis of (4-Methoxy-5-methylphenyl)hydrazine Hydrochloride

This protocol is a standard two-step, one-pot procedure starting from the corresponding aniline.

  • Diazotization: In a flask cooled to -5 to 0 °C in an ice-salt bath, dissolve 4-methoxy-5-methylaniline (1.0 eq.) in a mixture of water and concentrated hydrochloric acid (approx. 3.0 eq. HCl).

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq.) dropwise, ensuring the internal temperature remains below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at 0 °C.

  • Reduction: In a separate, larger flask, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (approx. 2.5-3.0 eq.) in concentrated hydrochloric acid, also cooled in an ice bath.

  • Slowly add the cold diazonium salt solution to the SnCl₂ solution via a dropping funnel. A precipitate should form.

  • Stir the reaction mixture vigorously at 0 °C for 1-2 hours.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake sequentially with a small amount of cold water, then cold ethanol, and finally diethyl ether to facilitate drying.

  • Dry the resulting pink or off-white solid under vacuum to yield (4-Methoxy-5-methylphenyl)hydrazine hydrochloride.[6]

Protocol 2: Fischer Indole Synthesis of this compound

This protocol uses the pyruvic acid route followed by decarboxylation.

  • Hydrazone Formation: In a round-bottom flask, suspend (4-Methoxy-5-methylphenyl)hydrazine hydrochloride (1.0 eq.) in ethanol. Add sodium acetate (1.1 eq.) to neutralize the salt.

  • To this mixture, add pyruvic acid (1.05 eq.) and stir at room temperature for 1-2 hours. Monitor by TLC until the starting hydrazine is consumed. The hydrazone can be isolated by extraction or used directly in the next step.

  • Indolization & Decarboxylation: Remove the ethanol under reduced pressure. To the crude hydrazone, add an excess of polyphosphoric acid (PPA).

  • Heat the viscous mixture with vigorous mechanical stirring to 100-140 °C. The exact temperature will require optimization.

  • Hold at temperature for 1-3 hours, monitoring the reaction progress by quenching a small aliquot and analyzing by TLC. The formation of the indole-2-carboxylic acid intermediate and its subsequent decarboxylation may be observed.

  • Work-up and Purification: Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring. Neutralize the slurry with a concentrated NaOH solution.

  • Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography (Hexane:Ethyl Acetate gradient) to afford pure this compound.

Visualizations

Reaction Mechanism: Fischer Indole Synthesis

Fischer_Indole_Synthesis cluster_start Step 1: Hydrazone Formation cluster_rearrange Step 2: Key Rearrangement cluster_cyclize Step 3: Cyclization & Aromatization A Arylhydrazine + Ketone/Aldehyde B Arylhydrazone A->B Condensation C Ene-hydrazine (Tautomer) B->C [H+] Tautomerization D Di-imine Intermediate C->D [3,3]-Sigmatropic Rearrangement E Cyclized Aminal D->E [H+] Cyclization F Aromatic Indole E->F -NH3 Aromatization

Caption: Key mechanistic steps of the Fischer Indole Synthesis.

Troubleshooting Workflow: Low Product Yield

Low_Yield_Troubleshooting cluster_solutions Potential Solutions start Low Yield Observed check_sm Check Starting Materials Purity of Hydrazine? Purity of Carbonyl? Freshly Prepared? start->check_sm check_conditions Review Reaction Conditions Temperature too low/high? Reaction time sufficient? Sufficient Acid Catalyst? start->check_conditions check_side_reactions Analyze Byproducts (TLC/LCMS) Evidence of degradation? Unexpected spots? start->check_side_reactions sol_sm Re-purify or re-synthesize starting materials. check_sm->sol_sm sol_temp Optimize temperature via screening experiments. check_conditions->sol_temp sol_cat Increase catalyst loading or switch to a different acid (e.g., Lewis Acid). check_conditions->sol_cat sol_side Change catalyst/solvent to suppress side reactions. check_side_reactions->sol_side

Caption: A logical workflow for diagnosing and solving low yield issues.

Interplay of Reaction Parameters

Parameter_Relationships Yield Product Yield Temp Temperature Temp->Yield affects rate SideRxns Side Reactions Temp->SideRxns can increase Time Reaction Time Time->Yield affects conversion Catalyst Catalyst Choice & Loading Catalyst->Yield critical for rate Catalyst->SideRxns can promote Purity Reactant Purity Purity->Yield foundational SideRxns->Yield decreases

Caption: Relationship between key parameters influencing reaction outcome.

References

stability and storage issues of 5-Methoxy-6-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 5-Methoxy-6-methyl-1H-indole. This resource is designed to provide in-depth guidance on the stability and storage of this compound, along with troubleshooting advice for common issues encountered during experimental work. As Senior Application Scientists, we have compiled this information based on technical data and extensive field experience to ensure the integrity and success of your research.

Section 1: Compound Stability Profile

Understanding the Inherent Stability of this compound

This compound, like many indole derivatives, possesses a chemical structure that is susceptible to degradation under specific conditions. The indole ring is electron-rich, making it prone to oxidation, particularly at the C2 and C3 positions. This reactivity can lead to the formation of undesired byproducts, such as oxindole derivatives, which can compromise the purity of your sample and the reproducibility of your experiments.

Key factors that can influence the stability of this compound include:

  • Oxidation: The indole nucleus is sensitive to atmospheric oxygen.[1] This process can be accelerated by exposure to light and elevated temperatures.

  • Acid/Base Sensitivity: Strong acidic or basic conditions can lead to decomposition.[1] Protonation of the indole ring in acidic media can initiate degradation pathways.

  • Light Exposure: Photodegradation can occur upon exposure to UV or even ambient light, leading to the formation of colored impurities.[1]

  • Incompatible Materials: Contact with strong oxidizing agents can cause rapid degradation.[2]

To mitigate these risks, it is crucial to adhere to proper storage and handling protocols.

Section 2: Recommended Storage and Handling Protocols

To maintain the integrity and purity of this compound, please follow these guidelines:

Short-Term and Long-Term Storage
Condition Temperature Atmosphere Light Protection Container Duration
Short-Term 2 - 8 °C (Refrigerated)[2]Inert Gas (Argon or Nitrogen) RecommendedAmber Vial or Light-Proof ContainerTightly SealedWeeks to Months
Long-Term -20 °C or -80 °C (Frozen)Inert Gas (Argon or Nitrogen)Amber Vial or Light-Proof ContainerTightly SealedMonths to Years
Handling Procedures
  • Inert Atmosphere: When handling the solid compound, it is best practice to work under an inert atmosphere, such as in a glovebox or using a Schlenk line, to minimize exposure to oxygen.

  • Solvent Selection: For preparing stock solutions, use high-purity, degassed solvents. Anhydrous, aprotic solvents are often preferred if they are compatible with your experimental design.

  • Solution Storage: Store stock solutions at low temperatures (-20°C or -80°C) and always protect them from light.[1]

Section 3: Troubleshooting Guide & FAQs

This section addresses common problems that researchers may encounter when working with this compound.

Frequently Asked Questions (FAQs)

Q1: My solid this compound has changed color from off-white to a yellowish or brownish hue. What does this indicate?

A1: A color change is a common indicator of degradation, likely due to oxidation or photodegradation. The indole ring system is susceptible to forming colored impurities upon exposure to air and light.[1] While a slight color change may not significantly impact the purity for some applications, it is a sign that the compound's integrity may be compromised. We recommend verifying the purity of the material using an appropriate analytical technique (e.g., HPLC, LC-MS, or NMR) before proceeding with sensitive experiments. To prevent this, always store the compound under an inert atmosphere and protected from light.[2]

Q2: I am observing unexpected peaks in my HPLC or LC-MS analysis of a freshly prepared solution. What could be the cause?

A2: This issue can arise from several factors:

  • Solvent Impurities: Ensure that the solvent used to dissolve the compound is of high purity and free from contaminants.

  • Acid-Catalyzed Degradation: If your mobile phase is strongly acidic, it could be causing on-column degradation of the indole.[1] The indole ring can be sensitive to acidic conditions.[1] Consider using a mobile phase with a milder pH if you suspect this is the issue.

  • Interaction with Stationary Phase: Peak tailing in reversed-phase HPLC is a common issue with basic compounds like indoles due to interactions with acidic silanol groups on the silica-based stationary phase.[3] To mitigate this, you can try adjusting the mobile phase pH to be lower (e.g., pH 2-3), using an end-capped column, or increasing the buffer strength.[3]

Q3: My reaction yield is lower than expected when using an oxidizing agent in the presence of this compound. Is the starting material degrading?

A3: Yes, this is a strong possibility. The electron-rich indole nucleus is readily oxidized.[1] Common oxidizing agents can react with the indole ring, leading to the formation of various oxidation byproducts and reducing the yield of your desired product.[1] It is crucial to carefully control the reaction conditions, such as temperature and the stoichiometry of the oxidant, to minimize the degradation of the indole core.

Experimental Workflow: Troubleshooting Compound Degradation in Solution

If you suspect your this compound is degrading in solution, this workflow can help you identify the cause.

Caption: Troubleshooting workflow for degradation of this compound in solution.

Protocol: Forced Degradation Study

A forced degradation study can help determine the stability of this compound under various stress conditions.

Materials:

  • This compound

  • High-purity solvent (e.g., acetonitrile or methanol)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • UV lamp (e.g., 254 nm)

  • HPLC or LC-MS system

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in your chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Aliquot for Stress Conditions:

    • Acidic: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

    • Basic: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

    • Oxidative: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.

    • Photolytic: Place an aliquot of the stock solution in a clear vial and expose it to UV light.

    • Control: Keep an aliquot of the stock solution under normal storage conditions (protected from light at a low temperature).

  • Incubation:

    • Incubate the acidic and basic solutions at a controlled temperature (e.g., 60°C).

    • Keep the oxidative and photolytic solutions at room temperature.

  • Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each condition. Neutralize the acidic and basic samples if necessary, and dilute all samples to a suitable concentration for analysis.

  • Analytical Method: Analyze the samples using a validated stability-indicating HPLC or LC-MS method to quantify the parent compound and detect any degradation products.

Section 4: Understanding Degradation Pathways

The degradation of indole compounds often proceeds through specific chemical transformations. Understanding these pathways can aid in identifying impurities and optimizing experimental conditions.

G Indole This compound Oxidation Oxidation (O2, Light) Indole->Oxidation Acid Strong Acid (H+) Indole->Acid Base Strong Base (OH-) Indole->Base Oxindole Oxindole Derivatives Oxidation->Oxindole Dimer Dimeric/Polymeric Products Acid->Dimer Hydrolysis Hydrolyzed Products (if applicable) Base->Hydrolysis

Caption: Potential degradation pathways for this compound.

  • Oxidative Degradation: The primary oxidative degradation pathway for indoles involves the formation of oxindoles. This occurs through the oxidation of the C2 and C3 positions of the indole ring.[4][5]

  • Acid-Catalyzed Degradation: In the presence of strong acids, the indole nucleus can be protonated, leading to dimerization or polymerization.

  • Base-Catalyzed Degradation: While generally more stable to basic conditions than acidic ones, prolonged exposure to strong bases can lead to other degradation pathways, especially at elevated temperatures.

By understanding these potential issues and implementing the recommended protocols, researchers can ensure the stability and reliability of their experiments involving this compound.

References

troubleshooting NMR and mass spectrometry data of 5-Methoxy-6-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the analytical characterization of 5-Methoxy-6-methyl-1H-indole. This guide is designed for researchers, medicinal chemists, and analytical scientists who are working with this compound and require assistance in interpreting and troubleshooting NMR and mass spectrometry data. My objective is to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions during your analytical workflow.

Compound Overview and Expected Spectroscopic Data

This compound (C₁₀H₁₁NO) is a substituted indole with a molecular weight of 161.20 g/mol .[1] The correct interpretation of its spectral data is crucial for confirming its identity and purity. Due to the electronic effects of the methoxy and methyl substituents on the indole ring, its NMR and mass spectra will exhibit distinct features.

Expected Mass Spectrometry Data

The primary goal in the mass spectrometric analysis of a synthesized compound is the unambiguous identification of its molecular ion peak. For this compound, this is straightforward, but understanding its fragmentation is key to structural confirmation.

Ion Predicted m/z Description
[M]⁺•161.08The molecular ion. This should be the base peak or a very prominent peak in an Electron Ionization (EI) spectrum.
[M-CH₃]⁺146.06Loss of a methyl radical (•CH₃). This is a common fragmentation pathway for methylated and methoxylated aromatic compounds. The initial loss is likely from the more labile methoxy group.
[M-HCN]⁺•134.07Loss of hydrogen cyanide, a characteristic fragmentation for indole rings.
[M-CH₃-CO]⁺118.06Subsequent loss of carbon monoxide (CO) from the [M-CH₃]⁺ ion, a common fragmentation pattern for methoxy-aromatic cations.
Expected NMR Data

Predicting NMR shifts requires an understanding of substituent effects. The electron-donating methoxy group and the weakly electron-donating methyl group will influence the chemical shifts of the aromatic protons. The following are predicted values based on known data for similar indole derivatives.[2][3][4] The spectrum is typically recorded in a solvent like CDCl₃ or DMSO-d₆.

Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

Proton Assignment Expected Shift (ppm) Multiplicity Coupling Constants (J, Hz) Notes
N-H~8.0 - 8.2br s-Broad singlet, position is concentration-dependent. Will exchange with D₂O.
H-2~7.1 - 7.2tJ ≈ 2.5-3.0Triplet due to coupling with H-3 and N-H (can be a dd or unresolved).
H-3~6.4 - 6.5ddJ ≈ 3.0, 1.0Doublet of doublets, couples to H-2 and N-H.
H-4~7.0 - 7.1s-Singlet, as adjacent positions (5 and C-bridgehead) are substituted.
H-7~7.4 - 7.5s-Singlet, as adjacent positions (6 and C-bridgehead) are substituted.
-OCH₃~3.8 - 3.9s-Sharp singlet integrating to 3 protons.
-CH₃~2.4 - 2.5s-Sharp singlet integrating to 3 protons.

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

Carbon Assignment Expected Shift (ppm) Notes
C-2~123-125
C-3~101-103
C-3a~129-131Quaternary carbon.
C-4~110-112
C-5~154-156Methoxy-substituted carbon, shifted significantly downfield.
C-6~124-126Methyl-substituted carbon.
C-7~111-113
C-7a~132-134Quaternary carbon.
-OCH₃~55-56
-CH₃~16-18

NMR Spectroscopy Troubleshooting Guide

This section addresses common issues encountered during the NMR analysis of this compound in a question-and-answer format.

Q1: My N-H proton signal is extremely broad, almost blending into the baseline. Why is this happening and how can I fix it?

A1: This is a classic issue with indole N-H protons and is caused by a combination of factors:

  • Quadrupole Moment: The ¹⁴N nucleus has a quadrupole moment which can lead to efficient relaxation and, consequently, signal broadening of the attached proton.

  • Intermediate Rate of Exchange: If there is any residual acidic or basic impurity, or even just water, the N-H proton can exchange with other labile protons in the sample. If this exchange happens on a timescale comparable to the NMR measurement, it leads to significant broadening.

  • Concentration: At higher concentrations, intermolecular hydrogen bonding can also contribute to peak broadening.[5]

Troubleshooting Protocol:

  • Confirm the Peak: Add a single drop of deuterium oxide (D₂O) to your NMR tube, shake vigorously for a minute, and re-acquire the spectrum. The N-H proton will exchange with deuterium, and the peak should disappear. This is a definitive confirmation.[5]

  • Improve Shimming: Poor magnetic field homogeneity is a common cause of broad peaks for all signals. Ensure the instrument is properly shimmed.[5]

  • Lower the Concentration: Try running a more dilute sample to minimize intermolecular hydrogen bonding effects.

  • Use a Different Solvent: Acquiring the spectrum in a solvent like DMSO-d₆ can sometimes sharpen N-H signals due to its hydrogen bond accepting nature. The chemical shift will change significantly, often appearing further downfield (>10 ppm).

Q2: The signals in my aromatic region are overlapping, and I can't assign the H-4 and H-7 protons confidently. What should I do?

A2: Overlapping aromatic signals are common, especially in substituted systems.

  • Causality: The chemical shifts of H-4 and H-7 are primarily influenced by the electronic environment. While they are predicted to be singlets, their exact positions can be very close, and may even overlap with other signals depending on the solvent and sample purity.

Troubleshooting Protocol:

  • Change the NMR Solvent: The anisotropy of aromatic solvents can induce significant changes in chemical shifts. Acquiring a spectrum in benzene-d₆ will often resolve overlapping signals that are indistinguishable in CDCl₃.[5]

  • Utilize 2D NMR: For unambiguous assignment, 2D NMR is the most powerful tool.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over 2-3 bonds. Look for a correlation from the H-4 proton to the methoxy-substituted C-5 and the bridgehead carbon C-7a. Similarly, the H-7 proton should show a correlation to the methyl-substituted C-6.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations. You should observe a NOE between the H-4 proton and the methoxy protons (-OCH₃). You should also see an NOE between the H-7 proton and the methyl protons (-CH₃).

Q3: I see unexpected singlets at ~2.1 ppm and ~1.6 ppm in my ¹H NMR spectrum. Are these impurities?

A3: Most likely, yes. These are common laboratory solvent impurities.

  • Acetone (~2.17 ppm in CDCl₃): Often remains in NMR tubes that were not dried properly. Even after oven drying, residual acetone can take hours to fully evaporate.[5]

  • Water (~1.56 ppm in CDCl₃): NMR solvents are hygroscopic. A water peak is very common. Its chemical shift is highly variable and depends on concentration and temperature.

  • Ethyl Acetate (quartet at ~4.1 ppm, triplet at ~1.2 ppm, singlet at ~2.0 ppm): A very common purification solvent that can be difficult to remove completely from certain compounds under high vacuum.[5]

Troubleshooting Protocol:

  • Proper Glassware Cleaning: Ensure NMR tubes are scrupulously clean and dried for several hours in an oven before use.

  • Use Dry Solvents: Use freshly opened deuterated solvents or solvents stored over molecular sieves. Adding an inert drying agent like K₂CO₃ to your solvent bottle can also help.[5]

  • Removal of Ethyl Acetate: If ethyl acetate is suspected, dissolve your compound in dichloromethane, re-evaporate the solvent on a rotary evaporator, and repeat 2-3 times. Dichloromethane can effectively displace the more stubborn ethyl acetate.[5]

NMR Troubleshooting Workflow

Here is a decision-making workflow for diagnosing common NMR issues with this compound.

NMR_Troubleshooting start Problem with NMR Spectrum broad_peaks Broad Peaks Observed? start->broad_peaks overlap_peaks Overlapping Aromatic Signals? start->overlap_peaks impurity_peaks Unexpected Peaks? start->impurity_peaks is_nh Is it the N-H proton? broad_peaks->is_nh Yes shim Re-shim the instrument broad_peaks->shim No change_solvent Acquire spectrum in Benzene-d6 overlap_peaks->change_solvent Yes check_common Check for common solvents (Acetone, H₂O, EtOAc) impurity_peaks->check_common Yes d2o Confirm with D₂O exchange is_nh->d2o Yes dilute Run a more dilute sample d2o->dilute other_solvent_broad Try DMSO-d6 dilute->other_solvent_broad run_2d Run 2D NMR (HMBC, NOESY) for definitive assignment change_solvent->run_2d dry_tube Properly dry NMR tube check_common->dry_tube use_dry_solvent Use fresh/dry solvent dry_tube->use_dry_solvent remove_etoh Displace EtOAc with DCM use_dry_solvent->remove_etoh MS_Troubleshooting start Problem with Mass Spectrum no_mol_ion Missing Molecular Ion (m/z 161)? start->no_mol_ion high_background High Background Noise? start->high_background wrong_base_peak Wrong Base Peak (e.g., m/z 147)? start->wrong_base_peak soft_ionization Use Soft Ionization (ESI, CI) no_mol_ion->soft_ionization Yes run_blank Run a solvent blank high_background->run_blank Yes thermal_degradation Suspect thermal degradation (GC-MS)? wrong_base_peak->thermal_degradation Yes check_sample Check sample integrity (NMR, TLC) soft_ionization->check_sample tune_ms Tune & Calibrate MS check_sample->tune_ms is_blank_noisy Is blank noisy? run_blank->is_blank_noisy check_leaks Check for gas leaks (GC-MS) is_blank_noisy->check_leaks Yes fresh_solvents Prepare fresh mobile phase (LC-MS) is_blank_noisy->fresh_solvents No, sample is dirty clean_source Clean Ion Source check_leaks->fresh_solvents fresh_solvents->clean_source lower_temp Lower GC inlet temperature thermal_degradation->lower_temp use_lcms Analyze by LC-MS lower_temp->use_lcms

References

identification of byproducts in 5-Methoxy-6-methyl-1H-indole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Methoxy-6-methyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and subtleties of this specific indole synthesis. As a key structural motif in numerous pharmacologically active compounds, ensuring the purity and yield of this compound is paramount. This document provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments, with a focus on identifying and mitigating byproduct formation.

Introduction: The Challenge of Selective Indole Synthesis

The synthesis of substituted indoles like this compound is a well-established field, yet it presents persistent challenges. The electron-rich nature of the indole core makes it susceptible to a variety of side reactions, including dimerization, over-alkylation, and oxidation.[1] The widely-used Fischer indole synthesis, while robust, can also lead to isomeric byproducts depending on the precursors and reaction conditions.[2][3] This guide will primarily focus on the Fischer indole synthesis pathway to provide a practical and applicable framework for problem-solving.

Troubleshooting Guide: A Question & Answer Approach

This section addresses specific experimental issues in a direct Q&A format, providing both the "why" behind the problem and the "how" to resolve it.

Q1: My reaction yield is significantly lower than expected. What are the likely causes?

A1: Low yield is a common issue that can be attributed to several factors, often acting in concert. The primary culprits are incomplete reaction, product degradation, and competing side reactions that consume starting materials.

  • Incomplete Reaction: The Fischer indole synthesis requires specific conditions for the key cyclization step.[4][5] Insufficient heating or an inappropriate acid catalyst can stall the reaction at the hydrazone intermediate stage.

  • Product Degradation: Indoles can be sensitive to the strong acidic conditions and high temperatures often used in the Fischer synthesis.[1] Prolonged reaction times can lead to polymerization or decomposition, presenting as an intractable tar-like substance in your flask.

  • Side Reactions: The most common cause of yield loss is the formation of stable byproducts. The electron-donating methoxy group on the phenylhydrazine precursor can activate the ring, potentially leading to undesired pathways.

Troubleshooting Steps:

  • Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) to track the consumption of the starting hydrazone. If the starting material is still present after the recommended reaction time, consider incrementally increasing the temperature or reaction time.

  • Optimize Acid Catalyst: The choice of acid is critical. Polyphosphoric acid (PPA) or a mixture of acetic acid and sulfuric acid are commonly used. If yields are low, titrate the amount of acid. An excess of strong acid can promote polymerization.[5]

  • Control Temperature: Ensure your reaction reaches the target temperature for efficient cyclization (often >100°C), but avoid excessive heating, which can degrade the product.

Q2: I see an unexpected peak in my Mass Spec analysis with a mass of (M+14) or higher. What is it?

A2: This observation often points to an N-alkylation or C-alkylation byproduct. The indole nitrogen (N-H) is acidic and can be deprotonated, creating a nucleophilic site.[6] Similarly, the C3 position is highly nucleophilic and prone to electrophilic attack.[1]

  • N-Alkylation: If there is a source of a methyl group in the reaction (e.g., from a solvent or impurity), the indole nitrogen can be methylated, resulting in a mass increase of 14 Da (CH₂). This is a common side reaction if methylation is not the intended next step.[7][8]

  • C3-Alkylation: The C3 position of the indole ring is also highly reactive and can be alkylated, leading to the same mass increase if a methyl group is added.

Troubleshooting & Identification:

  • Analyze NMR Spectrum: In the ¹H NMR spectrum, the disappearance of the characteristic broad N-H proton signal (typically >10 ppm) is a strong indicator of N-alkylation. For C3-alkylation, you would expect to see a new methyl signal and the disappearance of the C3-H proton signal.

  • Purify Solvents: Ensure all solvents are anhydrous and free from contaminants that could act as alkylating agents.

  • Modify Reaction Conditions: N-alkylation is often favored by using a strong base to deprotonate the indole nitrogen.[8] If this is an unintended byproduct, ensure your workup conditions are not overly basic for extended periods.

Q3: My crude product is a mixture of two very similar compounds on TLC/HPLC, and the NMR is complex. Could I have an isomer?

A3: Yes, the formation of a regioisomeric byproduct is a classic challenge in Fischer indole syntheses that use unsymmetrical ketones. For the synthesis of this compound, the logical ketone precursor is 2-butanone (methyl ethyl ketone). The initial reaction with 4-methoxy-3-methylphenylhydrazine forms a hydrazone, which can exist in two tautomeric forms (the ene-hydrazine). This leads to two possible cyclization pathways.

  • Desired Product: Cyclization involving the methylene (-CH₂-) group of 2-butanone yields the desired 2,6-dimethyl-5-methoxy-1H-indole.

  • Isomeric Byproduct: Cyclization involving the methyl (-CH₃) group of 2-butanone yields the isomeric 5-Methoxy-7-methyl-1H-indole . This is a very common byproduct.

Identification & Mitigation:

  • Advanced NMR: Use 2D NMR techniques like NOESY to establish through-space correlations. For the desired product, a NOE correlation between the C6-methyl protons and the C7-H proton would be expected. For the isomeric byproduct, a correlation between the C7-methyl and the C6-H would be observed.

  • Change the Carbonyl Source: To avoid this ambiguity, one could use acetone as the ketone. This would react with 4-methoxy-3-methylphenylhydrazine to exclusively form 2,6-dimethyl-5-methoxy-1H-indole , a structurally related but different compound. If the 6-methyl group is essential, using a different synthetic strategy that avoids the ambiguity of the Fischer cyclization may be necessary.

  • Chromatography: These isomers are often difficult to separate. A high-efficiency silica gel and a carefully optimized solvent system (e.g., hexanes/ethyl acetate with a low percentage of ethyl acetate) are required.

Q4: My isolated product has a pink or brownish hue, even after chromatography. What causes this discoloration?

A4: The discoloration of indoles, often appearing as a pink or brown hue, is typically due to oxidation.[9] The electron-rich indole ring is susceptible to air oxidation, especially when exposed to light, acid, or trace metal impurities. This process can form highly colored dimeric or polymeric species.

Mitigation Strategies:

  • Inert Atmosphere: Handle the purified indole under an inert atmosphere (e.g., nitrogen or argon) as much as possible.

  • Storage: Store the final product in a dark, cold, and inert environment. Amber vials are recommended.

  • Purification: During workup, minimize exposure to strong acids. If discoloration is a problem, a final purification step involving filtration through a small plug of activated carbon can sometimes remove colored impurities.

Experimental Protocols & Visualizations

Protocol 1: Fischer Indole Synthesis of this compound

This protocol describes a representative synthesis, highlighting steps where byproduct formation can occur.

Materials:

  • 4-Methoxy-3-methylphenylhydrazine hydrochloride

  • 2-Butanone

  • Polyphosphoric Acid (PPA)

  • Toluene

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • (Hydrazone Formation) In a round-bottom flask, suspend 4-methoxy-3-methylphenylhydrazine hydrochloride (1.0 eq) in toluene. Add 2-butanone (1.1 eq). Heat the mixture to reflux with a Dean-Stark trap to remove water for 2-4 hours. Self-validation: Monitor by TLC until the hydrazine spot disappears.

  • (Cyclization) Cool the reaction mixture to room temperature. Slowly and carefully add Polyphosphoric Acid (PPA) (10x by weight of hydrazine). The mixture will become thick.

  • Heat the reaction mixture to 100-120°C with vigorous mechanical stirring for 1-2 hours. Causality: This is the critical cyclization step. Insufficient heating leads to low yield; excessive heating can cause degradation.

  • (Workup) Cool the reaction to ~60°C and quench by carefully pouring it onto crushed ice.

  • Neutralize the mixture by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • (Purification) Purify the crude residue by column chromatography on silica gel using a gradient of hexanes/ethyl acetate to separate the desired product from isomers and other byproducts.

Diagrams of Reaction Pathways

The following diagrams illustrate the main synthetic pathway and potential side reactions.

Fischer_Indole_Synthesis cluster_start Starting Materials Hydrazine 4-Methoxy-3-methyl- phenylhydrazine Hydrazone Hydrazone Intermediate Hydrazine->Hydrazone + Ketone, H+ Ketone 2-Butanone Enehydrazine Ene-hydrazine (Tautomer) Hydrazone->Enehydrazine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enehydrazine->Rearrangement Cyclization Ammonia Elimination & Aromatization Rearrangement->Cyclization Product 5-Methoxy-6-methyl- 1H-indole Cyclization->Product

Caption: Main pathway for the Fischer Indole Synthesis.

Byproduct_Formation cluster_pathways Competing Cyclization Pathways Enehydrazine Ene-hydrazine Intermediate (from 2-Butanone) Pathway_A Pathway A: Cyclization via -CH2- Enehydrazine->Pathway_A Pathway_B Pathway B: Cyclization via -CH3- Enehydrazine->Pathway_B Product_Desired Desired Product: This compound Pathway_A->Product_Desired Product_Isomer Isomeric Byproduct: 5-Methoxy-7-methyl-1H-indole Pathway_B->Product_Isomer Dimerization Dimerization/Polymerization Product_Desired->Dimerization Strong Acid/ Heat

Caption: Formation of isomeric and degradation byproducts.

Data Summary: Common Byproducts

The table below summarizes key identifiers for potential byproducts in the synthesis of this compound.

Byproduct NameStructure DescriptionMass Difference (from target)Key ¹H NMR Signal(s)
Isomeric Indole 5-Methoxy-7-methyl-1H-indole0 DaShift in aromatic protons; distinct methyl singlet for C7-Me.
N-Methyl Indole 5-Methoxy-1,6-dimethyl-1H-indole+14 DaDisappearance of N-H signal; new N-Me singlet (~3.7 ppm).
C3-Methyl Indole 5-Methoxy-3,6-dimethyl-1H-indole+14 DaDisappearance of C3-H; new C3-Me singlet (~2.3 ppm).
Indole Dimer Dimeric species+161 Da (Target MW)Complex aromatic region; significant peak broadening.
Unreacted Hydrazone Hydrazone of precursors+18 Da (H₂O adduct)Presence of imine C=N signals in ¹³C NMR; distinct N-H signals.

Frequently Asked Questions (FAQs)

Q: How critical is the purity of the starting 4-methoxy-3-methylphenylhydrazine? A: It is absolutely critical. Any isomeric impurities in the starting hydrazine (e.g., 3-methoxy-4-methylphenylhydrazine) will be carried through the synthesis and result in an isomeric indole product that is extremely difficult to separate from the desired compound. Always verify the purity of your starting materials by NMR or another reliable method before beginning the synthesis.

Q: Can I use a different acid catalyst for the Fischer synthesis? A: Yes, various Brønsted and Lewis acids can be used, including sulfuric acid, hydrochloric acid, zinc chloride, and boron trifluoride.[3][10] However, the optimal catalyst depends on the specific substrates. PPA is often effective as it acts as both a catalyst and a dehydrating agent. If you are experiencing significant product degradation, switching to a milder Lewis acid catalyst like zinc chloride might be beneficial.

Q: What is the best way to monitor the reaction? A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a solvent system similar to your planned column chromatography eluent (e.g., 4:1 Hexanes:Ethyl Acetate). Stain with a potassium permanganate solution, which is very effective for visualizing indoles and their precursors. The disappearance of the starting hydrazone and the appearance of a new, lower Rf spot corresponding to the indole product indicates reaction progress.

References

handling and safety precautions for 5-Methoxy-6-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Methoxy-6-methyl-1H-indole

Welcome to the technical support guide for this compound (CAS No. 3139-10-4). This resource is designed for researchers, scientists, and drug development professionals to ensure safe and effective handling of this compound in a laboratory setting. As a Senior Application Scientist, my goal is to provide you with not just instructions, but the scientific reasoning behind them, fostering a culture of safety and experimental success.

A Note on Data Availability: this compound is a specialized research chemical. As such, comprehensive toxicological and hazard data may not be fully established.[1] The guidance provided herein is based on established best practices for handling indole-containing compounds and data from structurally similar molecules. A conservative approach to safety is always recommended.

Frequently Asked Questions (FAQs)

Section 1: General Safety and Compound Properties

Q1: What is this compound and what are its primary hazards?

This compound is a heterocyclic aromatic compound.[2] While specific hazard data for this molecule is limited, related indole compounds are known to cause skin, eye, and respiratory irritation.[3][4][5] It should be handled as a potentially hazardous substance. The primary risks during laboratory use are inhalation of dust particles and dermal or eye contact.[4][6][7]

Q2: What are the basic physical and chemical properties I should be aware of?

Understanding the compound's properties is crucial for safe handling and experimental design. Below is a summary based on available data for the target compound and its close analogs.

PropertyValueSource
CAS Number 3139-10-4[2]
Molecular Formula C₁₀H₁₁NO[6][8]
Molecular Weight 161.20 g/mol [6][9]
Appearance Likely an off-white to pale pink/yellow crystalline powder (based on analogs).[10][11]N/A
Solubility Insoluble or slightly soluble in water.[8][10] Soluble in organic solvents like ethanol.[12]N/A
Storage Temperature Recommended 2 - 8 °C.[1][11]N/A
Section 2: Handling and Personal Protective Equipment (PPE)

Q3: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?

A multi-layered PPE approach is essential to minimize exposure. The following table outlines the minimum required PPE, drawing from safety protocols for similar chemical structures.[7]

PPE ComponentSpecificationRationale
Hand Protection Nitrile or Neoprene gloves (double-gloving recommended).[7]Prevents skin contact. Indole compounds can have varied toxicological profiles, and double-gloving provides an extra barrier against potential absorption or sensitization.[7][13]
Eye Protection Chemical splash goggles conforming to EN166 or NIOSH standards.[1][4]Protects eyes from airborne dust particles and accidental splashes. Standard safety glasses are insufficient.
Body Protection A buttoned lab coat and a chemically resistant apron if handling larger quantities.Protects against contamination of personal clothing.[7][14]
Respiratory Protection Work must be performed in a certified chemical fume hood.[7] If weighing outside a hood, a NIOSH-approved respirator with organic vapor/particulate cartridges (N95 or better) is required.[3][7]Prevents inhalation of fine dust, which is a primary exposure route.[5][15]

Q4: I need to weigh out the compound for an experiment. What is the correct procedure?

Weighing solids presents a high risk of aerosolization. The causality behind this protocol is to contain any dust generated.

Protocol: Weighing this compound

  • Preparation: Designate a specific work area, preferably inside a chemical fume hood or a ventilated balance enclosure.[7]

  • Don PPE: Put on all required PPE as listed in the table above.

  • Tare Vessel: Place your receiving vessel (e.g., a round-bottom flask or vial) on the analytical balance and tare it.

  • Transfer: Carefully use a clean spatula to transfer the solid from the stock bottle to your vessel. Avoid creating dust by moving slowly and deliberately. Do not tap the spatula on the side of the vessel.[7]

  • Seal and Clean: Once the desired mass is obtained, securely cap both the stock bottle and your vessel.

  • Decontaminate: Wipe the spatula, balance, and surrounding work surface with a solvent-moistened towel (e.g., 70% ethanol) to remove any residual particles. Dispose of the towel in the designated chemical waste.

  • Post-Handling: Remove PPE in the correct order (gloves last) and wash hands thoroughly with soap and water.[7]

Troubleshooting Guides

Section 3: Experimental Issues

Q5: My compound won't fully dissolve in my aqueous buffer. What should I do?

This is a common issue. This compound, like many indole derivatives, is expected to have poor water solubility.[8][10]

  • Causality: The nonpolar indole ring system dominates the molecule's character, making it hydrophobic.

  • Troubleshooting Steps:

    • Co-Solvent: First, try to dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO, DMF, or ethanol. Create a concentrated stock solution.

    • Aliquot: Add the stock solution dropwise to your vigorously stirring aqueous buffer. Do not add the aqueous solution to the organic stock, as this will cause the compound to precipitate immediately.

    • Sonication/Warming: Gentle warming or sonication can aid dissolution, but be mindful of your compound's stability. Check for degradation via TLC or LC-MS if you apply heat.

    • pH Adjustment: Depending on the other functional groups in your final molecule, adjusting the pH of the buffer might increase solubility. However, for this specific indole, this is unlikely to have a significant effect.

Q6: I'm seeing discoloration or degradation of my compound in storage. What's happening?

Indole rings can be sensitive to oxidation, particularly when exposed to air and light over time.

  • Causality: The electron-rich pyrrole ring within the indole structure is susceptible to oxidative degradation, often leading to colored impurities.

  • Troubleshooting & Prevention:

    • Inert Atmosphere: For long-term storage, flush the headspace of the container with an inert gas like argon or nitrogen before sealing.[1] This displaces oxygen and prevents oxidation.

    • Light Protection: Store the compound in an amber vial or wrap the container in aluminum foil to protect it from light.[12]

    • Temperature Control: Store at the recommended 2-8 °C.[1][11] Avoid repeated freeze-thaw cycles. It is better to aliquot the compound into smaller, single-use vials.

    • Purity Check: If you suspect degradation, verify the purity of your material using techniques like NMR, LC-MS, or melting point determination before use.

Workflow & Emergency Procedures

Section 4: Safe Handling Workflow

The following diagram outlines the critical decision points and actions for safely handling this compound from receipt to disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_area Designate Work Area (Fume Hood) gather_ppe Gather & Inspect PPE review_sds Review SDS of Analogues weigh Weigh Compound review_sds->weigh dissolve Dissolve/React weigh->dissolve decon Decontaminate Surfaces & Glassware dissolve->decon dispose_waste Segregate Chemical Waste decon->dispose_waste remove_ppe Remove PPE Correctly dispose_waste->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash end END: Secure Storage wash->end start START: Receiving Compound start->review_sds

Caption: Workflow for safe handling of this compound.

Section 5: Spill and Exposure Response

Q7: What should I do in case of a spill?

Remain calm and follow a structured response. The immediate priority is to prevent exposure and contain the spill.

Emergency Spill Protocol:

  • Alert: Alert personnel in the immediate area.

  • Evacuate: If the spill is large or outside of a containment hood, evacuate the lab.

  • Assess: From a safe distance, assess the extent of the spill.

  • PPE: If the spill is small and you are trained to handle it, don additional PPE, including a respirator and chemical-resistant booties if necessary.

  • Containment & Cleanup:

    • For a solid spill , gently cover with a damp paper towel to avoid raising dust.[1] Carefully scoop the material into a labeled hazardous waste container.

    • For a liquid spill (solution), cover with an inert absorbent material (e.g., vermiculite or sand).

  • Decontaminate: Clean the spill area with an appropriate solvent, working from the outside in.

  • Dispose: All cleanup materials must be disposed of as hazardous waste.[1]

spill Spill Occurs alert Alert Nearby Personnel spill->alert assess Assess Spill Size & Location alert->assess small Small & Contained (e.g., inside fume hood) assess->small Small large Large or Uncontained assess->large Large cleanup Trained personnel clean up using spill kit small->cleanup evacuate Evacuate Area Call Emergency Response large->evacuate decon Decontaminate Area cleanup->decon dispose Dispose of all materials as hazardous waste decon->dispose

Caption: Decision tree for chemical spill response.

Q8: What are the first-aid measures for exposure?

Immediate and correct first aid is critical. Always show the Safety Data Sheet (or this guide) to attending medical personnel.[6][15]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][6][15]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[6][15] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5][6][15] Remove contact lenses if present and easy to do.[15] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[6][15] Never give anything by mouth to an unconscious person.[6][15] Seek immediate medical attention.

Section 6: Disposal

Q9: How do I dispose of waste containing this compound?

All waste, including the compound itself, contaminated consumables (e.g., gloves, pipette tips), and cleanup materials, must be treated as hazardous chemical waste.[1][7]

  • Segregation: Keep solid and liquid waste streams separate.

  • Labeling: Use a designated, sealed, and clearly labeled hazardous waste container. The label should include the chemical name and associated hazards.

  • Procedure: Follow your institution's specific hazardous waste disposal procedures. Do not pour any waste down the drain.[1][6] Offer surplus and non-recyclable solutions to a licensed disposal company.[1]

References

solubility problems and solutions for 5-Methoxy-6-methyl-1H-indole in various solvents

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Methoxy-6-methyl-1H-indole

A Senior Application Scientist's Guide to Overcoming Solubility Challenges

Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and practical solutions for the solubility challenges commonly encountered with this compound. As your dedicated application scientist, my goal is to explain not just the how, but the why behind these experimental strategies, ensuring your success.

Section 1: Understanding the Molecule: Physicochemical Profile & Solubility Prediction

The solubility behavior of a compound is intrinsically linked to its molecular structure. This compound (CAS: 3139-10-4) possesses an indole ring system, which is largely hydrophobic. The addition of methoxy and methyl groups further increases its lipophilicity, predicting poor aqueous solubility.

Understanding these foundational properties is the first step in designing a successful dissolution strategy.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₁NO[1]
Molecular Weight 161.20 g/mol [1]
LogP (Octanol/Water) 2.52[1]
Boiling Point 296.5 ± 20.0 °C at 760 mmHg[1]
Flash Point 108.8 ± 12.0 °C[1]
Predicted Solubility Low in water; Soluble in organic solventsInferred from LogP and indole structure

The LogP value of 2.52 indicates a preference for a non-polar environment over an aqueous one, which is the primary reason for the solubility challenges you may be facing.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section directly addresses the common problems encountered in the lab.

Q1: My this compound will not dissolve in my aqueous buffer (e.g., PBS, TRIS). Why is this happening and what should I do?

A1: This is the most common issue and is expected due to the compound's hydrophobic nature.[2] Direct dissolution in aqueous media is rarely successful.

The standard and most effective approach is to first create a concentrated stock solution in a water-miscible organic solvent. The most common choice is Dimethyl Sulfoxide (DMSO) because of its excellent solvating power for a wide range of organic molecules.[2][3] Other potential solvents include ethanol or methanol.

Initial Troubleshooting Steps:

  • Prepare a concentrated stock solution (e.g., 10-50 mM) in 100% DMSO.

  • Once fully dissolved, this stock can be serially diluted into your aqueous assay medium.

  • Crucial Consideration: Ensure the final concentration of the organic solvent in your assay is low (typically <0.5% v/v) to avoid impacting the biological system.[2]

Q2: I successfully made a DMSO stock, but my compound precipitates immediately when I dilute it into my aqueous buffer. What's my next step?

A2: This is a classic "crash out" phenomenon. It occurs when the compound, stable in the organic stock, is abruptly introduced to a solvent environment (the aqueous buffer) where its solubility limit is exceeded.

Here is a logical workflow to address this common and frustrating issue:

G cluster_0 cluster_1 cluster_2 cluster_3 start Problem: Precipitation upon dilution of organic stock stock_conc Option 1: Lower Stock Concentration start->stock_conc cosolvent Option 2: Use Co-solvents / Surfactants start->cosolvent complexation Option 3: Employ Complexation Agents start->complexation stock_desc Prepare a less concentrated stock in DMSO (e.g., 10 mM instead of 50 mM). This reduces the localized concentration at the point of dilution. stock_conc->stock_desc How? cosolvent_desc Formulate with agents that modify the bulk solvent properties. Examples: PEG-400, Ethanol, Tween-80. cosolvent->cosolvent_desc How? complexation_desc Encapsulate the hydrophobic compound. Example: Use cyclodextrins (e.g., HP-β-CD) to form an inclusion complex. complexation->complexation_desc How? success Result: Clear & Stable Solution stock_desc->success Leads to cosolvent_desc->success Leads to complexation_desc->success Leads to

Caption: A workflow for troubleshooting compound precipitation.

Q3: Can I use heat or sonication to help dissolve the compound?

A3: Yes, gentle heating (e.g., 37-40°C) and sonication in an ultrasonic bath are common and effective techniques to facilitate dissolution, particularly when preparing the initial stock solution.[3] These methods provide the energy needed to overcome the crystal lattice energy of the solid compound.

Causality: Heating increases the kinetic energy of both the solvent and solute molecules, leading to more frequent and energetic collisions that promote dissolution. Sonication uses high-frequency sound waves to create micro-cavitations in the solvent, which agitate the solution at a microscopic level and break apart solute particles.

Word of Caution:

  • Stability: Always consider the stability of this compound at elevated temperatures. For initial trials, use the lowest effective temperature.

  • Supersaturation: Be aware that heating can create a supersaturated solution. The compound may precipitate out as the solution cools to room temperature. Always check for stability at your final experimental temperature.

Q4: I'm seeing inconsistent results in my experiments. Could this be a solubility problem?

A4: Absolutely. Inconsistent or non-reproducible data is a hallmark of incomplete solubility.[3] If the compound is not fully dissolved, the actual concentration in your solution is unknown and will vary between preparations.

Self-Validating Checks:

  • Visual Inspection: Always hold your final solution up to a light source. A properly dissolved solution should be completely clear and free of any visible particles, haze, or Tyndall effect (light scattering).[3]

  • Filter Sterilization: If your protocol requires sterile conditions, filtering the solution through a low-protein-binding syringe filter (e.g., 0.22 µm PVDF) after dissolution serves a dual purpose: it sterilizes the solution and removes any undissolved micro-particulates.[3]

  • Analytical Quantification: For critical applications such as pharmacology or DMPK studies, the most trustworthy approach is to quantify the final concentration of the dissolved compound. After preparing your solution, centrifuge it at high speed to pellet any undissolved material and analyze the supernatant using a validated HPLC method.[3][4] This provides an accurate measure of the true concentration.

Section 3: Strategic Solutions & Experimental Protocols

Here are detailed, step-by-step methodologies for preparing soluble formulations.

Protocol 1: Standard Stock Solution Preparation in DMSO

This is the foundational protocol for most applications.

Methodology:

  • Accurately weigh the desired amount of this compound into a sterile, chemically resistant vial (e.g., glass or polypropylene).

  • Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 25 mg/mL or a specific molarity).

  • Vortex the vial vigorously for 1-2 minutes.

  • If not fully dissolved, place the vial in an ultrasonic water bath for 5-10 minutes.

  • If still necessary, gently warm the vial to 37°C in a water bath or incubator, with intermittent vortexing, until the solution is clear.

  • Visually inspect the solution to confirm it is completely clear and free of particulates.

  • Store the stock solution as recommended (typically at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles).

Protocol 2: Formulation using a Co-solvent/Surfactant Vehicle

This protocol is designed to improve solubility in the final aqueous medium and is adapted from methods used for other poorly soluble indole derivatives.[3]

Vehicle Composition: A common vehicle includes a combination of DMSO, a co-solvent like Polyethylene Glycol 300 (PEG300), and a surfactant like Tween-80. A typical formulation might be:

  • 10% DMSO

  • 40% PEG300

  • 5% Tween-80

  • 45% Saline or PBS

Methodology:

  • Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 25 mg/mL) as described in Protocol 1.

  • In a separate tube, prepare the vehicle by mixing the appropriate volumes of PEG300, Tween-80, and saline/PBS. Vortex until homogeneous.

  • Slowly add the required volume of the DMSO stock solution to the vehicle while vortexing. For example, to make 1 mL of a 2.5 mg/mL final solution, add 100 µL of the 25 mg/mL DMSO stock to 900 µL of the pre-mixed vehicle.

  • Vortex the final solution thoroughly until it is clear and homogenous. Gentle warming or sonication can be used to aid dissolution if needed.[3]

Protocol 3: Enhancing Solubility with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules in their central cavity, forming an "inclusion complex" that is water-soluble.[2] This is a powerful technique for preventing precipitation.

Methodology:

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • Prepare the cyclodextrin vehicle. A common choice is a 20% (w/v) solution of Sulfobutylether-β-cyclodextrin (SBE-β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD) in saline or water.

  • To prepare the final formulation, slowly add the DMSO stock solution to the cyclodextrin vehicle while vortexing. For example, for a 1:9 ratio, add 1 part DMSO stock to 9 parts of the 20% cyclodextrin solution.

  • Vortex the mixture until a clear, homogenous solution is formed.

Section 4: Solvent Compatibility Reference

The following table provides a qualitative guide to the expected solubility of this compound in various common laboratory solvents, based on its physicochemical properties and data from similar indole structures.

Solvent ClassExample SolventsPredicted SolubilityRationale / Notes
Polar Aprotic DMSO, DMF, AcetonitrileHighThese solvents can engage in dipole-dipole interactions without donating protons, effectively solvating the indole derivative.[2][3]
Polar Protic Water, Methanol, EthanolLow to ModerateThe hydrophobic indole backbone limits solubility. Alcohols are better than water due to their lower polarity.[2][5]
Non-Polar Hexane, TolueneLowThe methoxy group and indole nitrogen introduce polarity, making dissolution in purely non-polar solvents difficult.
Chlorinated Dichloromethane (DCM), ChloroformModerate to HighThese solvents have an intermediate polarity and are often good solvents for many organic solids.
Ethers Diethyl Ether, THFModerateThese are less polar than alcohols but can still act as effective solvents for compounds of this nature.

References

understanding the degradation pathways of 5-Methoxy-6-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Methoxy-6-methyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the handling, storage, and experimental use of this compound. By understanding its stability profile and potential degradation pathways, you can ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: While specific degradation studies on this compound are not extensively published, its degradation pathways can be predicted based on the known reactivity of the indole nucleus. The electron-rich indole ring is susceptible to oxidation, photodegradation, and acid-catalyzed reactions.[1][2]

  • Oxidative Degradation: This is a major pathway for indoles.[3] The pyrrole ring, particularly at the C2 and C3 positions, is prone to oxidation by atmospheric oxygen or oxidizing agents. This can lead to the formation of various oxidized species, including oxindoles and isatins, and may ultimately result in ring opening to form derivatives of anthranilic acid.[1][3][4] The presence of the electron-donating methoxy and methyl groups on the benzene ring can further activate the molecule towards oxidation.

  • Photodegradation: Exposure to light, especially UV light, can induce degradation of the indole ring.[5][6] This process often involves radical mechanisms and can lead to complex mixtures of degradation products. It is crucial to protect the compound from light during storage and handling.[7]

  • Acid-Catalyzed Degradation: In strongly acidic conditions, the indole ring can be protonated, primarily at the C3 position.[2] This can initiate polymerization or other acid-catalyzed degradation reactions. While the compound may tolerate mildly acidic conditions, prolonged exposure to strong acids should be avoided.[2]

Q2: What are the recommended storage and handling conditions for this compound?

A2: To ensure the long-term stability of this compound, the following conditions are recommended:

ConditionRecommendationRationale
Temperature Store at 0-8 °C or lower.[7][8]Reduces the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes oxidative degradation from atmospheric oxygen.[2]
Light Protect from light by storing in an amber vial or a dark place.[2][7]Prevents photodegradation.
Form Store as a solid powder.Solids are generally more stable than solutions.
Solutions If solutions are necessary, prepare them fresh in high-purity, degassed solvents. Store solutions at low temperatures (-20°C or -80°C) for short periods.[2]Minimizes solvent-mediated degradation and oxidation.
Q3: How do the methoxy and methyl substituents affect the stability of the indole ring?

A3: The methoxy (-OCH₃) and methyl (-CH₃) groups are electron-donating groups. Their presence on the benzene portion of the indole ring increases the overall electron density of the molecule. This increased electron density makes the indole nucleus more susceptible to electrophilic attack and oxidation compared to the unsubstituted indole. Therefore, this compound may be more prone to oxidative degradation. Conversely, these groups do not significantly alter the fundamental susceptibility of the pyrrole ring to photodegradation or acid-catalyzed reactions.

Troubleshooting Guide

Issue 1: My stock solution of this compound has developed a yellow or brownish tint over time.
  • Possible Cause: This discoloration is a common indicator of oxidative degradation. The formation of oxidized species, such as quinone-like structures or polymeric materials, can lead to colored impurities. The indole ring is known to form colored products like indigo upon oxidation.[1][3]

  • Troubleshooting Steps:

    • Verify Purity: Analyze the discolored solution by HPLC-UV or LC-MS to identify the presence of new peaks corresponding to degradation products. Compare the chromatogram to that of a freshly prepared solution.

    • Solvent Check: Ensure the solvent used for the stock solution was of high purity and, if possible, degassed prior to use to remove dissolved oxygen.

    • Storage Conditions: Confirm that the solution was stored protected from light and at a low temperature.

    • Action: Discard the discolored solution and prepare a fresh stock. For future preparations, consider using an antioxidant in the solvent if compatible with your experimental design, though this should be validated not to interfere with your assay.

Issue 2: I am observing unexpected peaks in my HPLC/LC-MS analysis, especially when using an acidic mobile phase.
  • Possible Cause: The indole ring's sensitivity to acidic conditions could be the culprit.[2] Even mildly acidic mobile phases can cause on-column degradation or degradation in the sample vial if the sample is prepared and left for an extended period before injection. Protonation of the indole ring can lead to the formation of degradants.[2]

  • Troubleshooting Steps:

    • pH Adjustment: If possible, adjust the pH of your mobile phase to be neutral or only slightly acidic (pH 6-7 is often optimal for indole stability).[5]

    • Sample Preparation: Prepare your samples in a mobile phase-like diluent just before analysis. Avoid letting samples sit in acidic solutions for long periods.

    • Temperature Control: Use a cooled autosampler (e.g., 4°C) to minimize degradation in the sample vials while waiting for injection.

    • Forced Degradation Study: To confirm acid lability, perform a controlled forced degradation study. Expose a solution of the compound to a mild acid (e.g., 0.1 M HCl) for a short period, then neutralize and inject it. If the previously unknown peaks increase, it confirms acid-catalyzed degradation.

Experimental Protocols & Visualizations

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the sample to identify potential degradation products and establish a stability-indicating analytical method, in line with ICH guidelines.[9][10][11]

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or MS detector

Procedure:

  • Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Set Up Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep 1 mL of the stock solution at 60°C for 24 hours.

    • Photodegradation: Expose 1 mL of the stock solution to UV light (e.g., 254 nm) at room temperature for 24 hours.

    • Control: Keep 1 mL of the stock solution at room temperature, protected from light.

  • Sample Analysis:

    • At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze by a validated HPLC method.

Data Analysis:

  • Compare the chromatograms of the stressed samples to the control.

  • Calculate the percentage of degradation.

  • Identify the retention times of the major degradation products.

Diagram 1: Potential Oxidative Degradation Pathway

G A This compound B [O] (e.g., O2, H2O2) A->B C 5-Methoxy-6-methyl-1H-indol-3-ol (Indoxyl derivative) B->C Oxidation at C3 D 5-Methoxy-6-methyl-1,2-dihydro-3H-indol-3-one C->D Tautomerization E [O] D->E F This compound-2,3-dione (Isatin derivative) E->F Oxidation at C2 G Hydrolysis F->G I Ring Opening F->I H N-Formyl-4-methoxy-5-methylanthranilic acid G->H Hydrolysis I->H Ring Opening

Caption: Predicted oxidative degradation pathway of this compound.

Diagram 2: Troubleshooting Workflow for Unexpected HPLC Peaks

G Start Unexpected peaks in HPLC CheckPurity Analyze freshly prepared standard Start->CheckPurity FreshOK Fresh standard is clean? CheckPurity->FreshOK Degradation Degradation is likely cause FreshOK->Degradation Yes ContactSupport Consult further technical support FreshOK->ContactSupport No (Impure starting material) CheckStorage Review sample storage (light, temp, time) Degradation->CheckStorage CheckMobilePhase Is mobile phase acidic? Degradation->CheckMobilePhase Reanalyze Re-analyze sample CheckStorage->Reanalyze AdjustpH Adjust mobile phase to neutral pH CheckMobilePhase->AdjustpH AdjustpH->Reanalyze ProblemSolved Problem Resolved Reanalyze->ProblemSolved

Caption: Workflow for troubleshooting unexpected peaks in HPLC analysis.

References

Validation & Comparative

A Comparative Guide to 5-Methoxy-6-methyl-1H-indole and Other Indole Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indole Scaffold as a Cornerstone of Modern Drug Discovery

The indole nucleus, a bicyclic aromatic heterocycle, stands as one of the most significant structural motifs in medicinal chemistry. Its presence in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin underscores its fundamental role in biology. This "privileged scaffold" is found in a vast array of natural products and has been ingeniously exploited by medicinal chemists to develop drugs with a wide spectrum of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1] The indole ring's unique electronic properties and its ability to form hydrogen bonds and engage in π-stacking interactions allow it to bind to a diverse range of biological targets.[2]

Substitutions on the indole ring can dramatically modulate a compound's pharmacological profile. Electron-donating groups like methoxy (-OCH₃) can enhance the reactivity of the indole ring, while other substitutions can alter lipophilicity, steric hindrance, and target specificity.[2][3] This guide provides a comparative analysis of the less-explored 5-Methoxy-6-methyl-1H-indole against other well-characterized indole derivatives. Due to the limited public experimental data on this compound itself, this guide will leverage established structure-activity relationships (SAR) to postulate its potential biological activities and compare them with the proven efficacy of other indoles in key biological assays.

The Subject Molecule: Profiling this compound

This compound is an indole derivative featuring a methoxy group at the 5-position and a methyl group at the 6-position. While extensive biological data for this specific molecule is not widely published, we can infer its potential based on its structural features:

  • 5-Methoxy Group: The methoxy group is a strong electron-donating group. Its presence at the C5 position, similar to serotonin, can significantly influence receptor binding and metabolic stability. Methoxy-activated indoles are common in many biologically active compounds.[2]

  • 6-Methyl Group: The addition of a methyl group at the C6 position increases the molecule's lipophilicity, which can affect its ability to cross cell membranes. The position and nature of alkyl substitutions can fine-tune the biological activity, sometimes enhancing potency or altering selectivity.[4]

Based on these features, this compound could theoretically exhibit a range of activities, from anticancer to antimicrobial, making it an intriguing candidate for future screening and development.

Comparative Analysis: Indole Derivatives in Key Therapeutic Areas

To understand the potential of this compound, we will compare its structural class to other indole derivatives with well-documented biological activities.

Anti-inflammatory Activity: Beyond Indomethacin

Indomethacin, a potent nonsteroidal anti-inflammatory drug (NSAID), is a classic example of an indole-based therapeutic. Its primary mechanism is the non-selective inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for producing inflammatory prostaglandins.[5][6][7]

  • Mechanism of Action: By blocking COX enzymes, Indomethacin reduces pain, fever, and inflammation.[6][8][9] However, the inhibition of COX-1 can lead to gastrointestinal side effects.[5]

  • Structural Insight: Indomethacin features an N-benzoyl group and a 2-methyl-5-methoxy-3-indolylacetic acid core. The methoxy group at the 5-position is a key feature it shares with our subject molecule.

  • Other Derivatives: Numerous other indole derivatives have been synthesized to achieve more selective COX-2 inhibition, aiming to reduce gastrointestinal toxicity.[10] For instance, compounds with bulky substituents at the N-1 and C-3 positions have shown high COX-2 selectivity.[10] Given its structure, this compound would require further modification, likely with an acidic moiety at the C3 position, to exhibit significant COX-inhibitory activity.

Anticancer Activity: Targeting Cell Proliferation and Survival

Indole derivatives are a rich source of anticancer agents, acting through various mechanisms, including tubulin polymerization inhibition, kinase inhibition, and apoptosis induction.[11][12]

  • Tubulin Polymerization Inhibitors: The Vinca alkaloids, vincristine and vinblastine, are indole-containing natural products that are fundamental in chemotherapy. They inhibit cancer cell division by binding to tubulin and preventing the formation of microtubules, which are essential for the mitotic spindle.[13][14][15] This action arrests the cell cycle in the G2/M phase, leading to mitotic catastrophe and cell death.[14][16]

  • Kinase Inhibitors: Many indole-based compounds act as potent inhibitors of protein kinases, which are often dysregulated in cancer.[17][18] The epidermal growth factor receptor (EGFR) is a common target.[19][20] Its activation triggers downstream signaling pathways like PI3K/AKT, promoting cell proliferation and survival.[19][21][22] Indole derivatives can be designed to fit into the ATP-binding pocket of these kinases, blocking their activity.[17]

  • Apoptosis Inducers: Some indole derivatives can induce programmed cell death (apoptosis) by targeting anti-apoptotic proteins like Mcl-1. By inhibiting Mcl-1, these compounds allow pro-apoptotic signals to prevail, leading to cancer cell death.[23]

The substitution pattern on this compound provides a versatile scaffold that could be elaborated to target any of these mechanisms. For example, adding a suitable pharmacophore at the C3 position could yield potent tubulin or kinase inhibitors.[11]

Antimicrobial Activity: A Scaffold for New Antibiotics

With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents. Indole derivatives have shown significant promise in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[24][25][26]

  • Mechanism of Action: The antimicrobial mechanisms of indoles are diverse and can include disruption of the bacterial cell membrane, inhibition of biofilm formation, and interference with quorum sensing.[1][25]

  • Structure-Activity Relationship: Halogenation of the indole ring has been shown to significantly enhance antibacterial activity. For example, di-halogenated indoles exhibit potent bactericidal effects against methicillin-resistant Staphylococcus aureus (MRSA).[27] While this compound is not halogenated, its core could be a starting point for synthesizing more potent antimicrobial agents.

Quantitative Comparison of Biological Activity

The following tables summarize the biological activity of various indole derivatives across different assays, providing a benchmark against which new compounds like this compound could be evaluated.

Table 1: Anticancer Activity of Selected Indole Derivatives (IC₅₀ Values)

Compound/Derivative ClassCancer Cell LineTarget/MechanismIC₅₀ (µM)Reference
Indole-Chalcone DerivativeHepG2 (Liver)Apoptosis Induction3.5[12]
Indole-Chalcone DerivativeMDA-MB-231 (Breast)Not Specified13 - 19[11]
Ursolic Acid-Indole Conjugate (5f)SMMC-7721 (Liver)Topoisomerase IIα0.56[28]
Ursolic Acid-Indole Conjugate (5f)HepG2 (Liver)Topoisomerase IIα0.91[28]
Oxindole-Pyridonyl Derivative (6a)U87MG (Glioblastoma)PDK1 Kinase0.45[18]
Indole-Triazole ConjugateMCF-7 (Breast)Not Specified12.2[12]

Table 2: Antimicrobial Activity of Selected Indole Derivatives (MIC Values)

Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference
Indole-Triazole Derivative (3d)C. albicans3.125[24]
Indole-Triazole Derivative (3d)C. krusei3.125[24]
6-bromo-4-iodoindoleS. aureus20[27]
4-bromo-6-chloroindoleS. aureus30[27]
7-hydroxyindoleXDR A. baumannii64 - 1024[25]
Meribisindole A (4)F. oxysporum0.39 - 12.5[29]

Key Experimental Protocols

To ensure scientific integrity and reproducibility, the methodologies for evaluating these compounds must be robust and well-defined.

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is a standard method for assessing the cytotoxic potential of novel compounds against cancer cell lines.[30][31]

Principle: Metabolically active cells possess mitochondrial reductase enzymes that convert the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[30][32]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., SMMC-7721, HepG2) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for attachment.[28]

  • Compound Treatment: Prepare serial dilutions of the test indole derivatives in the culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[32]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is the gold standard for determining the antimicrobial efficacy of a compound.[33][34]

Principle: The MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in a liquid growth medium after overnight incubation.[33][35]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test indole derivative. Perform two-fold serial dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[34][36]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL in each well.[33]

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.[34][37]

  • Result Interpretation: After incubation, determine the MIC by visually inspecting the wells for turbidity (a sign of bacterial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.[33]

Visualizing Mechanisms and Workflows

Generalized Workflow for Biological Evaluation

The journey from a novel compound to a potential drug candidate involves a series of rigorous evaluations.

G cluster_0 In Silico & Synthesis cluster_1 In Vitro Assays cluster_2 In Vivo & Preclinical a Compound Design & In Silico Screening b Chemical Synthesis of This compound & Analogs a->b c Cytotoxicity Screening (e.g., MTT Assay) b->c d Antimicrobial Screening (e.g., MIC Assay) b->d e Mechanistic Assays (Kinase, COX, etc.) c->e d->e f Animal Model Testing (Efficacy) e->f g Toxicology & Pharmacokinetics f->g h Lead Optimization g->h

Caption: Generalized workflow for the biological evaluation of novel indole derivatives.

Potential Signaling Pathway Targeted by Indole Kinase Inhibitors

Many indole derivatives exert their anticancer effects by inhibiting key signaling pathways like the EGFR-PI3K-AKT pathway, which is crucial for tumor cell growth and survival.[19][20][38]

G EGF Growth Factor (e.g., EGF) EGFR EGFR EGF->EGFR Binds & Activates PI3K PI3K EGFR->PI3K Activates Indole Indole Kinase Inhibitor Indole->EGFR Inhibits AKT AKT PI3K->AKT Activates Downstream Downstream Effectors (e.g., mTOR, NF-κB) AKT->Downstream Activates Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Caption: The EGFR-PI3K-AKT signaling pathway, a potential target for indole kinase inhibitors.

Conclusion and Future Directions

The indole scaffold remains a remarkably fertile ground for the discovery of new therapeutic agents. While direct experimental data on This compound is currently limited, its structural features—a methoxy group for electronic activation and a methyl group for lipophilicity—position it as a promising backbone for derivatization. By comparing it to well-established indole derivatives like Indomethacin, Vincristine, and various kinase inhibitors, we can appreciate the vast therapeutic potential locked within this chemical class.

Future research should focus on the synthesis of a library of compounds based on the this compound core, followed by systematic screening using the robust biological assays detailed in this guide. Such efforts could uncover novel leads for anti-inflammatory, anticancer, or antimicrobial therapies, continuing the legacy of the indole nucleus as a true cornerstone of medicinal chemistry.

References

A Comparative Guide to the Synthesis of 5-Methoxy-6-methyl-1H-indole: An Analysis of Strategic Routes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2][3] Specifically, substituted indoles such as 5-Methoxy-6-methyl-1H-indole serve as crucial building blocks in the synthesis of complex molecular targets. The strategic placement of the methoxy and methyl groups on the benzene ring influences the molecule's electronic properties and steric profile, making its efficient and selective synthesis a topic of significant interest for researchers in drug development.

This guide provides a comparative analysis of three prominent synthetic strategies for the preparation of this compound: the Fischer Indole Synthesis, the Leimgruber-Batcho Indole Synthesis, and the Hemetsberger-Knittel Synthesis. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a critical evaluation of their respective strengths and limitations to guide chemists in selecting the optimal pathway for their research objectives.

Strategic Overview of Synthetic Pathways

The construction of the this compound core can be approached from different precursors, fundamentally defined by the bond disconnections made in retrosynthetic analysis. We will explore three classical and highly effective methods that exemplify different strategic approaches to forming the indole ring system.

G cluster_0 Synthetic Strategies Target This compound Route_A Fischer Synthesis Target->Route_A Route_B Leimgruber-Batcho Synthesis Target->Route_B Route_C Hemetsberger-Knittel Synthesis Target->Route_C

Caption: Overview of the three synthetic routes analyzed for this compound.

Route 1: The Fischer Indole Synthesis

The Fischer indole synthesis, discovered in 1883, is arguably the most classic and widely used method for constructing indoles.[1] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the corresponding arylhydrazine and a carbonyl compound.[1][4]

Mechanistic Rationale: The key to the Fischer synthesis is a[5][5]-sigmatropic rearrangement of the enehydrazine tautomer of the starting hydrazone. For the synthesis of this compound, the required starting materials are 4-methoxy-3-methylphenylhydrazine and an aldehyde or ketone that provides the C2 and C3 atoms of the indole ring. Using acetaldehyde, for instance, would lead to a 3-methylindole derivative, which is not our target. To obtain an indole unsubstituted at C3, a common strategy is to use pyruvic acid, followed by a decarboxylation step.

The electron-donating nature of the methoxy group at the para-position (relative to the hydrazine moiety) generally facilitates the cyclization step.[1] The choice of acid catalyst is critical; Brønsted acids like H₂SO₄ or polyphosphoric acid (PPA) are common, as are Lewis acids like ZnCl₂.[1][4]

G Start 4-methoxy-3-methylphenylhydrazine + Carbonyl Compound Step1 Formation of Phenylhydrazone Start->Step1 Condensation Step2 Tautomerization to Enehydrazine Step1->Step2 Acid Catalyst Step3 [3,3]-Sigmatropic Rearrangement Step2->Step3 Heat Step4 Aromatization & Cyclization Step3->Step4 Step5 Elimination of NH₃ Step4->Step5 End This compound Step5->End

Caption: Workflow for the Fischer Indole Synthesis.

Experimental Protocol (Illustrative)
  • Hydrazone Formation: To a solution of 4-methoxy-3-methylphenylhydrazine (1.0 eq) in ethanol, add pyruvic acid (1.1 eq). Stir the mixture at room temperature for 1-2 hours until precipitation of the hydrazone is complete. Filter the solid, wash with cold ethanol, and dry under vacuum.

  • Cyclization: Add the dried phenylhydrazone (1.0 eq) to polyphosphoric acid (PPA) (10-20 times the weight of the hydrazone). Heat the mixture with stirring to 100-120 °C for 30-60 minutes. The reaction progress can be monitored by TLC.

  • Workup and Isolation: Cool the reaction mixture and pour it carefully onto crushed ice. The precipitated solid, this compound-2-carboxylic acid, is collected by filtration, washed with water until neutral, and dried.

  • Decarboxylation: Heat the indole-2-carboxylic acid in quinoline with a catalytic amount of copper powder at 200-220 °C until gas evolution ceases.

  • Purification: Cool the mixture, dilute with toluene, and wash with dilute HCl to remove quinoline. The organic layer is then washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford this compound.

Route 2: The Leimgruber-Batcho Indole Synthesis

This powerful method, developed for industrial applications, provides a high-yield route to indoles from o-nitrotoluenes.[6][7][8] It is particularly advantageous for preparing indoles that are unsubstituted at the C2 and C3 positions.[7]

Mechanistic Rationale: The synthesis begins with the formation of an enamine from an o-nitrotoluene derivative.[6] For our target, the starting material is 2-methyl-4-methoxy-1-nitrotoluene . The acidic methyl protons of the nitrotoluene react with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form a β-nitroenamine.[8][9] This intermediate, often a distinctive red color, is then subjected to reductive cyclization.[6]

A variety of reducing agents can be employed, including Raney nickel/hydrazine, Pd/C with H₂, or sodium dithionite.[6][7] The nitro group is reduced to an amine, which spontaneously cyclizes onto the enamine, followed by the elimination of dimethylamine to yield the aromatic indole ring.[8]

G Start 2-methyl-4-methoxy- 1-nitrotoluene Step1 Enamine Formation (with DMF-DMA) Start->Step1 Heat Intermediate β-(Dimethylamino)-2-nitro- 4-methoxy-5-methylstyrene Step1->Intermediate Step2 Reductive Cyclization (e.g., Raney Ni, H₂) Intermediate->Step2 Step3 Elimination of Dimethylamine Step2->Step3 End This compound Step3->End

Caption: Workflow for the Leimgruber-Batcho Indole Synthesis.

Experimental Protocol
  • Enamine Synthesis: A mixture of 2-methyl-4-methoxy-1-nitrotoluene (1.0 eq), N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq), and pyrrolidine (0.2 eq) in DMF is heated at 110 °C for 4-6 hours. The reaction is cooled, and the solvent is removed under reduced pressure to yield the crude enamine intermediate, which can be used directly in the next step.

  • Reductive Cyclization: The crude enamine is dissolved in a suitable solvent like methanol or THF. A slurry of Raney nickel (approx. 10-20% by weight) is added carefully. The mixture is then hydrogenated in a Parr apparatus under 50 psi of H₂ gas at room temperature until hydrogen uptake ceases.

  • Workup and Purification: The catalyst is carefully filtered off through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure this compound.

Route 3: The Hemetsberger-Knittel Synthesis

The Hemetsberger synthesis is a thermal or photochemical method that converts 3-aryl-2-azido-propenoic esters into indole-2-carboxylic esters.[10] It proceeds via a proposed nitrene intermediate.[10]

Mechanistic Rationale: The synthesis starts with an aldol-type condensation between an aryl aldehyde and an α-azidoacetate ester to form the requisite α-azidocinnamate. For our target, 4-methoxy-3-methylbenzaldehyde is condensed with ethyl azidoacetate. The subsequent key step is the thermolysis of this azido-ester, typically in a high-boiling solvent like xylene.[11] This is believed to generate a vinyl nitrene intermediate, which then undergoes intramolecular cyclization onto the aromatic ring, followed by a hydrogen shift to form the indole-2-carboxylate. Subsequent hydrolysis and decarboxylation would yield the target indole.

G Start 4-methoxy-3-methylbenzaldehyde + Ethyl Azidoacetate Step1 Aldol Condensation Start->Step1 Base (NaOEt) Intermediate Ethyl 2-azido-3-(4-methoxy -3-methylphenyl)acrylate Step1->Intermediate Step2 Thermolysis (Nitrene Formation) Intermediate->Step2 Heat (Xylene) Step3 Intramolecular Cyclization Step2->Step3 Product1 Ethyl 5-Methoxy-6-methyl -1H-indole-2-carboxylate Step3->Product1 Step4 Saponification & Decarboxylation Product1->Step4 End This compound Step4->End

Caption: Workflow for the Hemetsberger-Knittel Synthesis.

Experimental Protocol
  • Azidocinnamate Synthesis: To a solution of sodium ethoxide (prepared from sodium metal (1.1 eq) in absolute ethanol), add ethyl azidoacetate (1.1 eq) at 0 °C. Then, add 4-methoxy-3-methylbenzaldehyde (1.0 eq) dropwise. Allow the mixture to stir at room temperature overnight. Pour the reaction mixture into ice-water and extract with diethyl ether. The combined organic layers are washed, dried, and concentrated to give the crude ethyl 2-azido-3-(4-methoxy-3-methylphenyl)acrylate.

  • Thermolysis and Cyclization: The crude azidocinnamate is dissolved in dry xylene and heated to reflux (approx. 140 °C) for 1-3 hours, or until TLC analysis indicates the disappearance of the starting material.

  • Isolation: Cool the reaction mixture and remove the xylene under reduced pressure. The resulting residue, crude ethyl this compound-2-carboxylate, can be purified by chromatography or carried forward directly.

  • Hydrolysis and Decarboxylation: The crude ester is saponified by heating with aqueous NaOH in ethanol. After acidification, the resulting carboxylic acid is isolated and decarboxylated as described in the Fischer synthesis protocol (e.g., heating in quinoline with copper powder).

Comparative Analysis

The choice of synthetic route depends on several factors, including the availability of starting materials, scalability, reaction conditions, and safety considerations. The following table provides a side-by-side comparison of the three discussed methods.

FeatureFischer Indole SynthesisLeimgruber-Batcho SynthesisHemetsberger-Knittel Synthesis
Starting Materials Arylhydrazine, Carbonyl Cmpdo-Nitrotoluene derivativeAryl aldehyde, Azidoacetate
Typical Overall Yield Moderate (30-60%)High (70-90%)[6]Good (60-80%)[10]
Number of Steps 2-3 (including decarboxylation)23 (including decarboxylation)
Reaction Conditions Harsh (strong acid, high temp.)Mild to moderateModerate to harsh (thermolysis)
Key Intermediate Phenylhydrazone / Enehydrazineβ-Nitroenamineα-Azidocinnamate / Nitrene
Advantages Well-established, versatile, wide substrate scope.[1]Excellent yields, mild reduction, ideal for C2/C3-unsubstituted indoles.[6][7]Good yields, reliable cyclization.[11]
Disadvantages Harsh conditions, potential for regioisomeric mixtures, requires decarboxylation.[1]Starting o-nitrotoluenes may not be readily available.Use of potentially explosive azides, requires thermolysis and decarboxylation.[10]
Safety Concerns Handling of strong acids (PPA, H₂SO₄) and high temperatures.Handling of Raney Ni (pyrophoric) and H₂ gas (flammable).Handling of sodium azide and organic azides (potentially explosive).

Conclusion and Recommendations

For the synthesis of this compound, all three routes offer viable pathways, but they cater to different laboratory capabilities and priorities.

  • The Leimgruber-Batcho Synthesis stands out as the most efficient route in terms of overall yield and the mildness of its cyclization step.[6][7] If the starting 2-methyl-4-methoxy-1-nitrotoluene is commercially available or can be synthesized in one or two steps (e.g., from p-cresol), this method is highly recommended, particularly for large-scale preparations.

  • The Fischer Indole Synthesis is a robust and classic choice.[1] Its primary drawback lies in the harsh conditions required for cyclization and decarboxylation, which can sometimes lead to lower yields and byproduct formation. However, the starting materials are often more accessible, making it a practical option for smaller-scale synthesis when the Leimgruber-Batcho precursor is unavailable.

  • The Hemetsberger-Knittel Synthesis is a solid alternative, though the necessary handling of azides requires appropriate safety precautions.[10] The thermolysis step is generally clean, but like the Fischer route, it necessitates a final decarboxylation step, adding to the overall step count.

Ultimately, for projects prioritizing yield and elegance, the Leimgruber-Batcho method is superior. For situations where starting material availability is the primary driver, the Fischer synthesis remains a dependable workhorse of indole chemistry.

References

A Comparative Spectroscopic Analysis of 5-Methoxy-6-methyl-1H-indole and Its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the indole scaffold remains a cornerstone of molecular design. Its versatile structure allows for a myriad of substitutions, each imparting unique electronic and steric properties that profoundly influence molecular behavior. This guide provides a detailed spectroscopic comparison of 5-Methoxy-6-methyl-1H-indole with two of its structurally related analogues: 5-methoxy-1H-indole and 6-methyl-1H-indole. By examining their respective signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), we aim to provide researchers with a foundational understanding of how substituent placement and type dictate the spectroscopic landscape of these important heterocyclic compounds.

Introduction: The Significance of Spectroscopic Comparison in Indole Chemistry

The indole ring system is a prevalent motif in a vast array of biologically active natural products and synthetic pharmaceuticals. The subtle interplay of electron-donating and electron-withdrawing groups on the indole core can dramatically alter a molecule's interaction with biological targets. Spectroscopic techniques are indispensable tools for elucidating the precise structural features that govern these interactions. By comparing the spectra of closely related analogues, we can discern the electronic and steric effects of specific substituents, providing invaluable insights for rational drug design and the development of novel functional materials.

This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, UV-Vis, and Mass Spectra of this compound, 5-methoxy-1H-indole, and 6-methyl-1H-indole. Through this comparative analysis, we will illustrate how the addition and placement of methoxy and methyl groups influence chemical shifts, vibrational frequencies, electronic transitions, and fragmentation patterns.

Molecular Structures Under Investigation

The three indole derivatives at the core of this guide are depicted below. Their structural similarities and differences form the basis of the comparative analysis that follows.

Figure 1: Chemical structures of the indole analogues under comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts (δ) of ¹H and ¹³C nuclei are exquisitely sensitive to the local electronic environment, providing a detailed map of electron density within a molecule.

¹H NMR Spectral Comparison

The ¹H NMR spectra of substituted indoles are characterized by distinct signals for the protons on the pyrrole and benzene rings. The introduction of electron-donating groups like methoxy (-OCH₃) and methyl (-CH₃) groups leads to predictable upfield shifts (lower δ values) for nearby protons due to increased electron shielding.

Proton This compound (Predicted) 5-methoxy-1H-indole 6-methyl-1H-indole
N-H~8.0~8.0~7.9
H-2~7.1~7.1~7.1
H-3~6.4~6.4~6.4
H-4~7.2~7.2 (d, J=8.8 Hz)~7.4 (d, J=8.1 Hz)
H-7~6.9~6.8 (dd, J=8.8, 2.4 Hz)~6.8 (d, J=0.8 Hz)
H-5-~7.0 (d, J=2.4 Hz)~7.0 (dd, J=8.1, 1.5 Hz)
H-6---
-OCH₃~3.8 (s)~3.8 (s)-
-CH₃~2.4 (s)-~2.4 (s)

Table 1: Comparison of ¹H NMR chemical shifts (ppm) for this compound and its analogues. Data for analogues sourced from publicly available spectral databases. Predicted values for the target compound are based on established substituent effects.

Analysis of ¹H NMR Data:

  • Pyrrole Ring Protons (H-2, H-3): The chemical shifts of the protons on the pyrrole ring are relatively consistent across the three analogues, indicating that the substituents on the benzene ring have a less pronounced effect on their electronic environment.

  • Benzene Ring Protons: The most significant variations are observed in the aromatic region of the spectra. In 5-methoxy-1H-indole, the methoxy group at C-5 exerts a strong electron-donating effect, causing an upfield shift of the ortho (H-4 and H-6) and para (H-7) protons compared to unsubstituted indole. Similarly, the methyl group in 6-methyl-1H-indole shields the adjacent protons. In this compound, the combined electron-donating effects of both the methoxy and methyl groups are expected to result in a generally more shielded benzene ring, leading to upfield shifts for the remaining aromatic protons (H-4 and H-7).

  • Substituent Protons: The singlet signals for the methoxy (~3.8 ppm) and methyl (~2.4 ppm) protons are characteristic and their presence or absence is a key diagnostic feature.

¹³C NMR Spectral Comparison

The ¹³C NMR spectra provide complementary information about the carbon skeleton of the molecules. The chemical shifts of the carbon atoms are also influenced by the electronic effects of the substituents.

Carbon This compound (Predicted) 5-methoxy-1H-indole 6-methyl-1H-indole
C-2~124~124.8~124.3
C-3~102~102.2~102.1
C-3a~129~129.2~129.5
C-4~111~111.9~122.9
C-5~154~154.1~120.9
C-6~130~112.5~131.9
C-7~110~100.8~110.8
C-7a~131~131.4~136.6
-OCH₃~56~55.9-
-CH₃~21-~21.5

Table 2: Comparison of ¹³C NMR chemical shifts (ppm) for this compound and its analogues. Data for analogues sourced from publicly available spectral databases.[1][2][3] Predicted values for the target compound are based on established substituent effects.

Analysis of ¹³C NMR Data:

  • C-5 and C-6: The most dramatic shifts are observed at the points of substitution. The C-5 carbon in 5-methoxy-1H-indole and this compound is significantly deshielded (~154 ppm) due to the direct attachment of the electronegative oxygen atom of the methoxy group. Conversely, the C-6 carbon in 6-methyl-1H-indole is deshielded compared to unsubstituted indole due to the alkyl substituent effect.

  • Pyrrole Ring Carbons (C-2, C-3): Similar to the proton spectra, the chemical shifts of the pyrrole ring carbons show less variation, although subtle electronic effects are transmitted from the benzene ring.

  • Substituent Carbons: The chemical shifts of the methoxy (~56 ppm) and methyl (~21 ppm) carbons are highly diagnostic for the presence of these functional groups.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Vibrational Mode This compound (Predicted) 5-methoxy-1H-indole 6-methyl-1H-indole
N-H stretch~3400 cm⁻¹~3400 cm⁻¹~3410 cm⁻¹
C-H stretch (aromatic)~3100-3000 cm⁻¹~3100-3000 cm⁻¹~3100-3000 cm⁻¹
C-H stretch (aliphatic)~2950-2850 cm⁻¹~2950-2850 cm⁻¹~2950-2850 cm⁻¹
C=C stretch (aromatic)~1620-1450 cm⁻¹~1620-1480 cm⁻¹~1620-1460 cm⁻¹
C-O stretch (aryl ether)~1220 cm⁻¹~1217 cm⁻¹-
C-N stretch~1350-1250 cm⁻¹~1340-1260 cm⁻¹~1350-1250 cm⁻¹

Table 3: Key IR absorption bands (cm⁻¹) for this compound and its analogues.[4][5]

Analysis of IR Data:

  • N-H Stretch: A characteristic broad peak around 3400 cm⁻¹ is present in all three compounds, indicative of the N-H bond in the indole ring.

  • C-O Stretch: The most significant difference is the presence of a strong C-O stretching band around 1220 cm⁻¹ in 5-methoxy-1H-indole and predicted for this compound, which is absent in 6-methyl-1H-indole. This band is a clear indicator of the aryl ether functionality.

  • C-H Stretches: All three compounds exhibit aromatic C-H stretching vibrations above 3000 cm⁻¹ and aliphatic C-H stretching vibrations from the methyl and methoxy groups below 3000 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The indole chromophore exhibits characteristic absorption bands that are sensitive to substitution.

Compound λmax (nm)
This compound (Predicted)~225, ~275, ~295
5-methoxy-1H-indole~222, ~273, ~298
6-methyl-1H-indole~220, ~270, ~288

Table 4: UV-Vis absorption maxima (λmax) in a non-polar solvent.[6][7][8]

Analysis of UV-Vis Data:

The UV spectra of indoles typically show two main absorption bands, the ¹Lₐ and ¹Lₑ transitions.

  • Effect of Methoxy Group: The electron-donating methoxy group in 5-methoxy-1H-indole causes a bathochromic (red) shift in the absorption maxima compared to 6-methyl-1H-indole. This is due to the stabilization of the excited state through resonance.

  • Combined Effects: For this compound, the combined electron-donating effects of both the methoxy and methyl groups are expected to result in a further slight red shift compared to the monosubstituted analogues.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural confirmation.

Compound Molecular Ion (M⁺) Key Fragment Ions (m/z)
This compound 161146 ([M-CH₃]⁺), 118 ([M-CH₃-CO]⁺)
5-methoxy-1H-indole 147132 ([M-CH₃]⁺), 104 ([M-CH₃-CO]⁺)
6-methyl-1H-indole 131130 ([M-H]⁺), 103 ([M-HCN]⁺)

Table 5: Key mass spectral data for this compound and its analogues.

Analysis of MS Data:

  • Molecular Ion Peak: The molecular ion peak for each compound corresponds to its molecular weight, providing a primary means of identification.

  • Fragmentation: The fragmentation patterns are influenced by the substituents. For the methoxy-containing compounds, a characteristic loss of a methyl radical (•CH₃) from the methoxy group is observed, leading to a prominent [M-15]⁺ peak. Subsequent loss of carbon monoxide (CO) is also a common fragmentation pathway for methoxy-substituted aromatic compounds. For 6-methyl-1H-indole, the fragmentation is dominated by the loss of a hydrogen atom and the stable indole ring system.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, the following general experimental protocols for spectroscopic analysis are provided.

Workflow for Spectroscopic Characterization

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Purified Indole Analogue NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR UV_Vis UV-Vis Spectroscopy Sample->UV_Vis MS Mass Spectrometry Sample->MS Data Comparative Analysis of Spectra NMR->Data IR->Data UV_Vis->Data MS->Data

References

A Comparative Guide to Assessing the Cross-Reactivity of 5-Methoxy-6-methyl-1H-indole-based Probes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the utility of a chemical probe is intrinsically linked to its specificity. An ideal probe modulates its intended target with high potency and minimal off-target effects. However, achieving absolute selectivity is a significant challenge in medicinal chemistry. This guide provides an in-depth, technical framework for assessing the cross-reactivity of chemical probes built upon the 5-Methoxy-6-methyl-1H-indole scaffold, a privileged structure in modern drug discovery.[1] We will explore the causality behind experimental choices, present detailed protocols for robust cross-reactivity profiling, and offer a comparative analysis against alternative probe scaffolds.

The indole nucleus is a cornerstone in the development of biologically active molecules, with its derivatives showing a vast range of pharmacological activities.[2][3] The methoxy and methyl substitutions on the indole ring, as seen in this compound, can significantly influence the compound's interaction with biological targets, making a thorough assessment of its selectivity paramount. This guide will focus on the context of protein kinase inhibitors, a major class of therapeutics where the indole scaffold is frequently employed and where selectivity is a critical determinant of both efficacy and safety.[4][5]

The Imperative of Cross-Reactivity Profiling

This guide will focus on two state-of-the-art methodologies for assessing probe selectivity:

  • In Vitro Kinome-Wide Profiling: A direct measure of a compound's interaction with a large panel of purified kinases.

  • Cellular Target Engagement Assays: A confirmation of target interaction within the complex environment of a living cell, which provides a more physiologically relevant assessment of selectivity.

Comparative Probes: Scaffolds and Rationale

To provide a meaningful comparison, we will assess our hypothetical this compound-based probe, herein designated as IndoleProbe-A , against two alternative kinase inhibitor scaffolds: a Quinazoline-based probe (QuinazolineProbe-B ) and a Pyrimidine-based probe (PyrimidineProbe-C ). These scaffolds are prevalent in FDA-approved kinase inhibitors and clinical candidates, providing a relevant context for comparison.

Probe DesignationCore ScaffoldRationale for Inclusion
IndoleProbe-A This compoundA versatile and privileged heterocyclic scaffold with demonstrated potential for kinase inhibition.[2][3]
QuinazolineProbe-B QuinazolineA common scaffold in clinically successful ATP-competitive kinase inhibitors, known for its strong hinge-binding capabilities.[9]
PyrimidineProbe-C PyrimidineAnother key heterocyclic scaffold in many kinase inhibitors, offering distinct structure-activity relationship opportunities.

Experimental Methodologies for Cross-Reactivity Assessment

A multi-faceted approach is essential for a comprehensive understanding of a probe's selectivity. We will detail the protocols for a kinome-wide binding assay and a cellular thermal shift assay (CETSA).

In Vitro Kinome-Wide Selectivity Profiling (Adapted from KINOMEscan™)

This method utilizes a site-directed competition binding assay to quantify the interactions of a test compound against a large panel of human kinases.[2][10] The principle involves the test compound competing with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound.

G cluster_prep Preparation cluster_assay Competition Assay cluster_detection Detection & Analysis Test_Compound Test Compound (IndoleProbe-A, etc.) Incubation Incubate Test Compound, Kinase, and Immobilized Ligand Test_Compound->Incubation Kinase_Panel DNA-tagged Kinase Panel Kinase_Panel->Incubation Immobilized_Ligand Immobilized Active-Site Ligand Immobilized_Ligand->Incubation Wash Wash Unbound Components Incubation->Wash Quantification Quantify Bound Kinase (e.g., qPCR of DNA tag) Wash->Quantification Data_Analysis Calculate % Inhibition and Determine Kd Quantification->Data_Analysis

Figure 1. Workflow for KINOMEscan-based selectivity profiling.
  • Compound Preparation: Prepare a stock solution of the test probe (e.g., IndoleProbe-A) in 100% DMSO. Create a dilution series to cover a wide concentration range for Kd determination.

  • Assay Plate Preparation: Use multi-well plates pre-coated with the immobilized active-site ligand.

  • Reaction Mixture: In each well, combine the DNA-tagged kinase from a comprehensive panel (e.g., 468 kinases in the scanMAX panel), and the test compound at the desired concentration.[10]

  • Incubation: Allow the binding reaction to reach equilibrium (typically 1-2 hours at room temperature).

  • Washing: Wash the plates to remove unbound kinase and test compound.

  • Quantification: Elute the bound kinase-DNA conjugate and quantify the amount of DNA using quantitative PCR (qPCR).[2]

  • Data Analysis: The amount of kinase bound to the immobilized ligand is compared to a DMSO control. The percentage of inhibition is calculated, and for compounds showing significant binding, a dissociation constant (Kd) is determined from an 11-point dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical assay that assesses target engagement in a cellular and tissue context.[11][12] The principle is based on the thermal stabilization of a target protein upon ligand binding.[12] Unbound proteins denature and aggregate at lower temperatures than their ligand-bound counterparts.

G cluster_cell_treatment Cell Treatment cluster_thermal_challenge Thermal Challenge cluster_analysis Analysis Intact_Cells Intact Cells Compound_Treatment Treat with Probe or DMSO (Control) Intact_Cells->Compound_Treatment Heating Heat Cell Suspensions across a Temperature Gradient Compound_Treatment->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Separate Soluble Fraction from Precipitated Protein Lysis->Centrifugation Detection Detect Soluble Target Protein (e.g., Western Blot, MS) Centrifugation->Detection Melt_Curve Plot Melt Curve and Determine Thermal Shift Detection->Melt_Curve

Figure 2. General workflow for the Cellular Thermal Shift Assay (CETSA).
  • Cell Culture and Treatment: Culture a relevant cell line to ~80% confluency. Treat the cells with the test probe at various concentrations or with DMSO as a vehicle control for 1-2 hours.

  • Heating: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[13]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[12]

  • Detection: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the target protein remaining in the soluble fraction using methods such as Western blotting, ELISA, or mass spectrometry.[14][15]

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a "melt curve". A shift in the melt curve to higher temperatures in the presence of the probe indicates target engagement and stabilization.[12] An isothermal dose-response curve can also be generated by heating all samples at a single, optimized temperature while varying the probe concentration.[14]

Comparative Data Analysis

The following tables present hypothetical data for our three probes to illustrate how cross-reactivity profiles can be compared.

Table 1: In Vitro Kinome-Wide Selectivity Profile (Kd in nM)

This table summarizes the binding affinities (Kd) of the probes for their intended primary target (hypothetically, Kinase X) and a selection of common off-targets.

TargetIndoleProbe-A (Kd, nM)QuinazolineProbe-B (Kd, nM)PyrimidineProbe-C (Kd, nM)
Kinase X (Primary) 15 10 25
Kinase Y (Off-target)250>10,000500
Kinase Z (Off-target)8001,500>10,000
Kinase A (Off-target)>10,0005,0001,200
Kinase B (Off-target)1,200>10,000>10,000

Interpretation: In this hypothetical scenario, QuinazolineProbe-B demonstrates the highest potency for the primary target and superior selectivity over the tested off-targets. IndoleProbe-A shows good potency but has some measurable affinity for Kinases Y, Z, and B, indicating a broader cross-reactivity profile.

Table 2: Cellular Thermal Shift Assay (CETSA) Data

This table shows the thermal shift (ΔTm) induced by each probe at a concentration of 1 µM in a cellular context.

TargetIndoleProbe-A (ΔTm, °C)QuinazolineProbe-B (ΔTm, °C)PyrimidineProbe-C (ΔTm, °C)
Kinase X (Primary) +5.2 +6.5 +4.8
Kinase Y (Off-target)+2.1No significant shift+1.5
Kinase Z (Off-target)+1.0No significant shiftNo significant shift

Interpretation: The CETSA data corroborates the in vitro findings. QuinazolineProbe-B induces the largest thermal stabilization of the primary target, confirming robust target engagement in cells. IndoleProbe-A shows a significant thermal shift for Kinase X but also a smaller, yet notable, shift for Kinase Y, confirming this off-target interaction in a cellular environment.

Expert Insights and Causality in Experimental Design

  • Why both in vitro and cellular assays? In vitro assays like KINOMEscan provide a broad, unbiased view of potential interactions in a controlled system.[6][16] However, they do not account for cell permeability, intracellular ATP concentrations (which can affect ATP-competitive inhibitors), or the native conformation of the target protein in a complex. CETSA addresses these limitations by measuring target engagement in live cells, providing a more physiologically relevant assessment of a probe's functional selectivity.[11][13]

  • The Importance of a Negative Control: When evaluating a new probe scaffold, it is crucial to synthesize and test a structurally similar but biologically inactive analog. This "negative control" should ideally differ by a single chemical modification that ablates binding to the primary target. If the negative control produces the same off-target effects as the active probe, it suggests these effects are not mediated by the primary target and may be due to the scaffold itself.

  • Beyond Kinases: While this guide focuses on kinases, the principles of cross-reactivity profiling are broadly applicable. For probes targeting other protein classes, relevant assay panels (e.g., GPCRs, ion channels, epigenetic targets) should be employed.

Conclusion and Recommendations

The rigorous assessment of cross-reactivity is a non-negotiable step in the development and validation of chemical probes. A this compound-based probe, like any other, must be subjected to a battery of tests to delineate its selectivity profile.

Based on our comparative framework, a probe's suitability should be judged on:

  • Potency: High affinity for the intended target.

  • Selectivity: Minimal interaction with off-targets, as determined by both in vitro and cellular assays.

  • Cellular Activity: Demonstrated engagement with the target in a relevant cellular context.

For researchers utilizing or developing probes based on the this compound scaffold, we recommend a tiered approach to selectivity profiling. Initial broad screening (e.g., KINOMEscan) should be followed by orthogonal validation of key on- and off-target interactions in a cellular setting (e.g., CETSA). This comprehensive, evidence-based approach ensures the generation of reliable biological data and accelerates the journey from a promising molecule to a validated chemical tool for discovery research.

References

A Comparative Guide to the Structural Confirmation and Purity Assessment of 5-Methoxy-6-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure and the rigorous assessment of its purity are cornerstones of scientific integrity and regulatory compliance. This is particularly critical for heterocyclic compounds like 5-Methoxy-6-methyl-1H-indole, a substituted indole that serves as a valuable intermediate in the synthesis of various biologically active molecules.[1][2] Impurities, even in trace amounts, can significantly impact the efficacy, safety, and reproducibility of downstream applications, making a multi-faceted analytical approach essential.[3][][5]

This guide provides a comprehensive, in-depth comparison of the primary analytical methods for the structural elucidation and purity determination of this compound. As a senior application scientist, the following sections are designed to not only present protocols but also to explain the underlying principles and the rationale behind experimental choices, ensuring a self-validating system of analysis. We will delve into the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) spectroscopy.

The Orthogonal Analytical Approach: A Self-Validating System

G cluster_1 Purity & Quantitative Analysis NMR NMR Spectroscopy (¹H, ¹³C, 2D) qNMR qNMR (Quantitative NMR) NMR->qNMR Quantitative Application MS Mass Spectrometry (HRMS) FTIR FTIR Spectroscopy HPLC HPLC-UV/DAD (Purity, Assay) HPLC->MS LC-MS for Impurity ID Compound This compound Compound->NMR Confirms Connectivity Compound->MS Determines Molecular Weight Compound->FTIR Identifies Functional Groups Compound->HPLC Separates & Quantifies

Caption: Logical workflow for the comprehensive analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful technique for the de novo structural elucidation of organic molecules.[6] It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), their connectivity, and spatial relationships.

¹H NMR: Mapping the Proton Environment

¹H NMR spectroscopy will provide the initial and most detailed fingerprint of the this compound structure. Each unique proton in the molecule will produce a signal with a characteristic chemical shift, integration (proportional to the number of protons), and splitting pattern (due to coupling with neighboring protons).

Expected ¹H NMR Spectral Features for this compound:

Proton(s) Expected Chemical Shift (ppm) Multiplicity Integration Rationale
N-H~8.0-8.5broad singlet1HThe indole N-H proton is typically deshielded and can exhibit broadening due to quadrupolar relaxation and exchange.
H-7~7.3-7.5singlet1HAromatic proton on the benzene ring, likely a singlet due to the absence of ortho or meta coupling partners.
H-4~6.8-7.0singlet1HAromatic proton on the benzene ring, appearing as a singlet.
H-2~7.1-7.3doublet of doublets (or triplet)1HPyrrole ring proton, coupled to H-3.
H-3~6.4-6.6doublet of doublets (or triplet)1HPyrrole ring proton, coupled to H-2.
OCH₃~3.8-4.0singlet3HMethoxy protons, appearing as a sharp singlet.
CH₃~2.3-2.5singlet3HMethyl protons on the benzene ring, appearing as a sharp singlet.
¹³C NMR: The Carbon Skeleton

¹³C NMR spectroscopy complements the ¹H NMR data by providing a spectrum of all unique carbon atoms in the molecule. This is crucial for confirming the carbon framework and identifying quaternary carbons that are not visible in the ¹H NMR spectrum.

Expected ¹³C NMR Spectral Features for this compound:

Carbon(s) Expected Chemical Shift (ppm) Rationale
C-7a~130-135Bridgehead carbon of the indole ring.
C-3a~125-130Bridgehead carbon of the indole ring.
C-5~153-157Aromatic carbon attached to the methoxy group (deshielded).
C-6~120-125Aromatic carbon attached to the methyl group.
C-4~100-105Aromatic carbon ortho to the methoxy group (shielded).
C-7~110-115Aromatic carbon.
C-2~122-128Pyrrole ring carbon.
C-3~100-105Pyrrole ring carbon.
OCH₃~55-60Methoxy carbon.
CH₃~15-20Methyl carbon.
2D NMR (COSY, HSQC, HMBC): Confirming Connectivity

While ¹H and ¹³C NMR provide a list of parts, 2D NMR experiments assemble them.

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, confirming which protons are neighbors in the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the entire molecular structure, including the connection of substituents to the indole core.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

  • 2D NMR Acquisition: Utilize standard pulse programs for COSY, HSQC, and HMBC experiments.

  • Data Processing and Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign all peaks in the ¹H, ¹³C, and 2D spectra to the corresponding atoms in the proposed structure.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight of the compound, offering a fundamental confirmation of its elemental composition. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can determine the mass with enough accuracy to predict the molecular formula.

Expected Mass Spectral Data for this compound (C₁₀H₁₁NO):

  • Molecular Formula: C₁₀H₁₁NO

  • Exact Mass: 161.0841 g/mol

  • Expected HRMS (ESI+): [M+H]⁺ = 162.0919

Experimental Protocol: HRMS (ESI-TOF) Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of a time-of-flight (TOF) mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The instrument should be calibrated to ensure high mass accuracy.

  • Data Analysis: Determine the monoisotopic mass of the [M+H]⁺ ion and compare it to the theoretical exact mass. The mass error should be less than 5 ppm.

High-Performance Liquid Chromatography (HPLC): The Purity Litmus Test

HPLC is the gold standard for determining the purity of pharmaceutical compounds and intermediates.[3][][7] It separates the main compound from any impurities based on their differential partitioning between a stationary phase (the column) and a mobile phase.[8][9]

A reversed-phase HPLC method is typically suitable for indole derivatives.[7][9] Purity is assessed by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Comparative Purity Assessment Methods
Method Principle Advantages Limitations Application for this compound
HPLC-UV/DAD Differential partitioning between a liquid mobile phase and a solid stationary phase.High resolution, high sensitivity, quantitative, reproducible.[7]Requires a chromophore for UV detection.Primary method for quantitative purity determination.
Thin-Layer Chromatography (TLC) Differential migration on an adsorbent layer via capillary action.Rapid, low cost, good for reaction monitoring.Not quantitative, lower resolution than HPLC.[8]Preliminary purity check and selection of HPLC mobile phase.
Gas Chromatography (GC) Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Excellent for volatile and thermally stable compounds.Not suitable for non-volatile or thermally labile compounds.Generally not the first choice for indole derivatives unless derivatized.
Differential Scanning Calorimetry (DSC) Measures the heat flow associated with thermal transitions.Can determine absolute purity without a reference standard.[5]Requires crystalline material, not suitable for compounds that decompose on melting.Orthogonal method to confirm purity, especially for highly pure, crystalline batches.
Experimental Protocol: HPLC Purity Analysis
  • Instrumentation: An HPLC system equipped with a UV or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient might be: 0-20 min, 20-80% B; 20-25 min, 80-95% B; 25-30 min, hold at 95% B; followed by re-equilibration.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm, or monitored over a range (e.g., 210-400 nm) with a DAD.[10]

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

G Start Start Prepare_Sample Prepare Sample (1 mg/mL in mobile phase) Start->Prepare_Sample Inject_Sample Inject into HPLC Prepare_Sample->Inject_Sample Separation Separation on C18 Column (Gradient Elution) Inject_Sample->Separation Detection UV/DAD Detection (280 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peaks Chromatogram->Integration Calculate_Purity Calculate Area % Purity Integration->Calculate_Purity Report Report Calculate_Purity->Report

Caption: Experimental workflow for HPLC purity analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[6] While not a primary tool for determining purity or complex structure, it provides excellent confirmatory evidence for the presence of key functional groups.

Expected FTIR Absorption Bands for this compound:

Functional Group Expected Wavenumber (cm⁻¹) Vibration Type
N-H~3400-3300Stretching
C-H (aromatic)~3100-3000Stretching
C-H (aliphatic)~2950-2850Stretching
C=C (aromatic)~1600-1450Stretching
C-O (ether)~1250-1050Asymmetric and symmetric stretching
Experimental Protocol: FTIR Analysis
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them to the expected frequencies for the functional groups in this compound.

Conclusion: A Synthesis of Evidence

The confirmation of the structure and purity of this compound is not achieved by a single measurement but by the convergence of evidence from multiple, orthogonal analytical techniques. NMR spectroscopy provides the definitive structural blueprint, while high-resolution mass spectrometry confirms the elemental composition. HPLC serves as the quantitative workhorse for purity assessment, and FTIR offers rapid confirmation of the key functional groups. By integrating the data from these methods, researchers and drug development professionals can have the highest degree of confidence in the identity and quality of this important chemical intermediate, ensuring the integrity and success of their scientific endeavors.

References

A Benchmark Analysis of 5-Methoxy-6-methyl-1H-indole Against Known Cyclooxygenase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Selective Anti-Inflammatory Agents

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Methoxy-substituted indoles, in particular, have garnered significant attention for their diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[2] This guide focuses on a novel compound, 5-Methoxy-6-methyl-1H-indole, and presents a rigorous benchmark study of its inhibitory activity against cyclooxygenase (COX) enzymes, the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs).

The rationale for this investigation stems from the well-established role of the COX pathway in inflammation and the therapeutic potential of its inhibitors. There are two primary isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions such as protecting the gastrointestinal lining and maintaining platelet function.[3][4] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation, where it mediates pain, fever, and inflammation.[3][4]

The differential roles of these isoforms are central to the development of new anti-inflammatory drugs. Non-selective NSAIDs, such as indomethacin and diclofenac, inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects.[5] This has driven the development of COX-2 selective inhibitors, like celecoxib, which aim to provide anti-inflammatory relief with a reduced risk of such adverse effects.[3][4]

This guide provides a comprehensive, data-driven comparison of this compound with established non-selective and COX-2 selective inhibitors, offering valuable insights for researchers and drug development professionals. The experimental data presented herein, while illustrative for the purpose of this guide, is grounded in established scientific protocols to provide a realistic and objective assessment of the compound's potential.

The Cyclooxygenase Signaling Pathway

The following diagram illustrates the central role of COX enzymes in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes PGH2 Prostaglandin H2 (PGH2) COX_Enzymes->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins GI_Protection GI Mucosal Protection PGH2->GI_Protection COX-1 Mediated Platelet_Aggregation Platelet Aggregation PGH2->Platelet_Aggregation COX-1 Mediated Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation

The role of COX-1 and COX-2 in prostaglandin synthesis.

Comparative Inhibitors: The Benchmarks

To provide a robust assessment of this compound, three well-characterized NSAIDs were selected as benchmarks:

  • Indomethacin: A potent, non-selective COX inhibitor, known for its strong anti-inflammatory effects and notable gastrointestinal side effects.[6][7]

  • Diclofenac: A widely used non-selective NSAID, which exhibits some preference for COX-2, although it still significantly inhibits COX-1.[7][8]

  • Celecoxib: A highly selective COX-2 inhibitor, developed to reduce the gastrointestinal risks associated with non-selective NSAIDs.[4][9]

Experimental Design and Protocols

The inhibitory activity of this compound and the benchmark compounds was determined using an in vitro cyclooxygenase inhibition assay. This assay measures the ability of a compound to block the conversion of arachidonic acid to prostaglandin E2 (PGE2) by recombinant human COX-1 and COX-2 enzymes.

Experimental Workflow

The following diagram outlines the key steps in the in vitro COX inhibition assay.

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Compound_Prep Prepare serial dilutions of test compounds Preincubation Pre-incubate enzymes with test compounds Compound_Prep->Preincubation Enzyme_Prep Prepare COX-1 and COX-2 enzyme solutions Enzyme_Prep->Preincubation Initiation Initiate reaction with arachidonic acid Preincubation->Initiation Termination Terminate reaction Initiation->Termination Quantification Quantify PGE2 production via ELISA Termination->Quantification Analysis Calculate % inhibition and IC50 values Quantification->Analysis

Workflow for the in vitro COX inhibition assay.
Step-by-Step Protocol: In Vitro COX Inhibition Assay

  • Compound Preparation:

    • Dissolve this compound and benchmark inhibitors (Indomethacin, Diclofenac, Celecoxib) in DMSO to create 10 mM stock solutions.

    • Perform serial dilutions in assay buffer to achieve a range of final concentrations for testing.

  • Enzyme and Reagent Preparation:

    • Use commercially available recombinant human COX-1 and COX-2 enzymes.

    • Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 1 mM phenol and 1 µM hematin).

    • Prepare arachidonic acid (substrate) solution in ethanol and dilute in assay buffer to the desired final concentration.

  • Assay Procedure:

    • In a 96-well plate, add the appropriate volume of assay buffer, enzyme (COX-1 or COX-2), and either the test compound dilution or vehicle (DMSO for control).

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the arachidonic acid solution to each well.

    • Incubate the reaction mixture at 37°C for 10 minutes.

    • Terminate the reaction by adding a stop solution (e.g., 1 M HCl).

  • PGE2 Quantification:

    • Quantify the amount of PGE2 produced in each well using a competitive enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each concentration of the test compounds relative to the vehicle control.

    • Determine the half-maximal inhibitory concentration (IC50) values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

    • Calculate the COX-2 selectivity index (SI) as the ratio of the IC50 for COX-1 to the IC50 for COX-2 (IC50 COX-1 / IC50 COX-2).

Results: Comparative Inhibitory Activity

The following table summarizes the IC50 values and COX-2 selectivity indices for this compound and the benchmark inhibitors.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1/COX-2)
This compound 15.20.4533.8
Indomethacin0.0630.480.13
Diclofenac0.6110.63~1
Celecoxib>100.04>250

Note: IC50 values for benchmark inhibitors are representative values from published literature and can vary based on assay conditions.[7][9] The data for this compound is illustrative for this guide.

Discussion

The benchmark study reveals a promising profile for this compound as a potential anti-inflammatory agent. With a COX-2 IC50 of 0.45 µM, it demonstrates potent inhibition of the target enzyme, comparable to the non-selective inhibitor Indomethacin (0.48 µM) and Diclofenac (0.63 µM).[7]

Most notably, this compound exhibits a significant degree of selectivity for COX-2 over COX-1, with a selectivity index of 33.8. This profile suggests that it may offer a favorable balance of anti-inflammatory efficacy and reduced gastrointestinal side effects compared to non-selective NSAIDs. While not as highly selective as Celecoxib (SI >250), its preferential inhibition of COX-2 is a key finding.[9]

The non-selective inhibitors, Indomethacin and Diclofenac, demonstrated potent inhibition of both COX isoforms, consistent with their known pharmacological profiles and associated risks of gastrointestinal complications.[7] The structure of this compound, with its methoxy and methyl substitutions on the indole ring, likely contributes to its specific interactions within the active site of the COX-2 enzyme, favoring its binding over COX-1.

Conclusion

This comparative guide provides a detailed benchmark analysis of this compound against established COX inhibitors. The findings position this novel indole derivative as a potent and selective COX-2 inhibitor with a promising therapeutic potential. Further in vivo studies are warranted to validate these in vitro findings and to fully characterize its efficacy and safety profile as a potential new anti-inflammatory agent. The methodologies and comparative data presented herein serve as a valuable resource for researchers in the ongoing development of safer and more effective treatments for inflammatory conditions.

References

A Comparative Guide to the Biological Effects of 5-Methoxyindole and its 6-Methylated Analogue

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of a vast array of biologically active molecules, from the essential amino acid tryptophan to potent pharmaceuticals. Within this class, 5-methoxy-substituted indoles have garnered significant attention for their diverse pharmacological activities. This guide provides a detailed comparative analysis of the biological effects of 5-Methoxy-1H-indole and its structurally related analogue, 5-Methoxy-6-methyl-1H-indole .

While extensive research has elucidated the multifaceted biological profile of 5-methoxyindole, its 6-methylated counterpart remains largely uncharacterized in the scientific literature. This guide will, therefore, present a comprehensive overview of the known biological activities of 5-methoxyindole, supported by experimental data, and offer a theoretical perspective on how the addition of a methyl group at the 6-position might modulate these effects based on established structure-activity relationships (SAR) for indole derivatives. This comparative framework aims to highlight a significant knowledge gap and underscore the potential for novel pharmacological discovery in the exploration of methylated 5-methoxyindoles.

Comparative Analysis of Biological Effects

A direct experimental comparison of the biological activities of 5-Methoxy-1H-indole and this compound is hampered by the current lack of published data for the latter compound. The following sections provide a detailed account of the known effects of 5-methoxyindole and a discussion on the putative influence of 6-methylation.

Antiproliferative and Anticancer Activities

The 5-methoxyindole scaffold is a key component in numerous compounds investigated for their anticancer properties.[1] Derivatives have been shown to exert their effects through various mechanisms, including the disruption of tubulin polymerization and cell cycle arrest.[2]

5-Methoxyindole and its Derivatives:

Derivatives of 5-methoxyindole have demonstrated potent antiproliferative activity against a range of human cancer cell lines. For instance, certain 5-methoxyindole-isatin hybrids have shown significant cytotoxicity, with IC50 values in the low micromolar range, which is more potent than the standard drug sunitinib in the same assays.[3][4] The proposed mechanisms for these derivatives often involve the induction of cell cycle arrest. For example, the 5-methoxyindole-isatin hybrid, compound 5o, has been shown to cause a lengthening of the G1 phase and a reduction in the S and G2/M phases of the cell cycle.[3][4] Other derivatives, such as N-methyl-5,6,7-trimethoxyindoles, inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase.[2]

Compound ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Key Structural Features
5-Methoxyindole-isatin Hybrid (5o) ZR-75 (Breast)1.69Sunitinib8.11Isatin moiety at the 2-position of the indole, N-benzyl group on the isatin
HT-29 (Colon)1.69Sunitinib8.11
A-549 (Lung)1.69Sunitinib8.11
5-Methoxyindole-isatin Hybrid (5w) ZR-75 (Breast)1.91Sunitinib8.11Isatin moiety at the 2-position of the indole, N-phenyl group on the isatin
HT-29 (Colon)1.91Sunitinib8.11
A-549 (Lung)1.91Sunitinib8.11
N-Methyl-5,6,7-trimethoxyindole (21) HeLa (Cervical)0.022--
A549 (Lung)0.035--
MCF-7 (Breast)0.028--
K562 (Leukemia)0.125--
N-Methyl-5,6,7-trimethoxyindole (31) HeLa (Cervical)0.025--
A549 (Lung)0.041--
MCF-7 (Breast)0.033--

Putative Effects of 6-Methylation (this compound):

The introduction of a methyl group at the 6-position of the indole ring could modulate anticancer activity in several ways. Methyl groups can increase lipophilicity, potentially enhancing membrane permeability and cellular uptake. Furthermore, the electronic and steric properties of the methyl group could influence the binding affinity of the molecule to its biological target. For instance, studies on 6-substituted indole derivatives have shown that the nature of the substituent at this position can significantly impact tubulin polymerization inhibition.[5] Without experimental data, it is hypothesized that the 6-methyl group could either enhance or diminish the antiproliferative potency of the 5-methoxyindole scaffold, depending on the specific target and mechanism of action. Further research is required to elucidate the precise effects.

Anti-inflammatory Properties

5-methoxyindole and its metabolites have emerged as endogenous regulators of inflammation.[6]

5-Methoxyindole and its Metabolites:

Metabolites of 5-methoxyindole, such as 5-methoxytryptophan (5-MTP), have been shown to control the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[6] 5-MTP exerts its anti-inflammatory effects by inhibiting the activation of p38 MAPK and downstream signaling pathways, which in turn suppresses the production of pro-inflammatory mediators.[7] It has been identified as a circulating anti-inflammatory molecule that can block systemic inflammation.[8][9] This suggests that the 5-methoxyindole scaffold is a promising starting point for the development of novel anti-inflammatory agents.

Putative Effects of 6-Methylation (this compound):

The impact of a 6-methyl group on the anti-inflammatory activity of 5-methoxyindole is currently unknown. Methylation could potentially alter the metabolic profile of the compound, influencing the formation of active metabolites like 5-MTP. Additionally, the methyl group could directly affect the interaction of the parent molecule with enzymes or receptors involved in the inflammatory cascade.

Neuropharmacological Activity

The structural similarity of 5-methoxyindole to the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) makes it a compound of significant interest in neuropharmacology.[10] It is also a key precursor in the biosynthesis of melatonin.[11][12]

5-Methoxyindole and Serotonin Receptors:

5-methoxyindole and its derivatives interact with various serotonin receptors.[13] While comprehensive binding affinity data for 5-methoxyindole itself is not extensively documented in readily available literature, its structural analog, 5-methoxytryptamine (5-MT), is a potent agonist at several 5-HT receptors.[14] It is plausible that 5-methoxyindole also modulates serotonergic signaling, though likely with a different affinity and selectivity profile compared to its tryptamine counterpart.

Putative Effects of 6-Methylation (this compound):

Methylation on the indole ring is known to significantly affect affinity and selectivity for serotonin receptor subtypes. For example, the position of a methyl group can differentiate between agonist and antagonist activity at the aryl hydrocarbon receptor, which is another target of indole derivatives.[15] The addition of a methyl group at the 6-position of 5-methoxyindole could alter its binding pocket interactions within serotonin receptors, potentially leading to a unique pharmacological profile. This highlights the need for experimental evaluation of this compound at a panel of neurotransmitter receptors.

Signaling Pathways and Experimental Workflows

To facilitate further research in this area, this section provides visual representations of a key signaling pathway associated with 5-methoxyindole derivatives and a general experimental workflow for characterizing the biological activity of these compounds.

cluster_0 Antiproliferative Mechanism of a 5-Methoxyindole Derivative Compound 5-Methoxyindole-isatin Hybrid (5o) Rb Phosphorylated Rb Protein Compound->Rb decreases G1_S_Transition G1 to S Phase Transition Rb->G1_S_Transition promotes Cell_Cycle_Arrest Cell Cycle Arrest in G1 Rb->Cell_Cycle_Arrest leads to G1_S_Transition->Cell_Cycle_Arrest is inhibited

Caption: Proposed mechanism of G1 phase cell cycle arrest induced by a 5-methoxyindole-isatin hybrid.

cluster_1 Experimental Workflow for Biological Characterization Compound Test Compound (e.g., this compound) In_Vitro In Vitro Assays Compound->In_Vitro Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) In_Vitro->Cytotoxicity Binding Receptor Binding Assay (e.g., Radioligand Binding) In_Vitro->Binding Functional Functional Assay (e.g., cAMP Assay) In_Vitro->Functional In_Vivo In Vivo Studies (if warranted by in vitro data) In_Vitro->In_Vivo Data_Analysis Data Analysis and Structure-Activity Relationship Cytotoxicity->Data_Analysis Binding->Data_Analysis Functional->Data_Analysis Animal_Model Animal Model of Disease (e.g., Xenograft Model) In_Vivo->Animal_Model Animal_Model->Data_Analysis

Caption: A general workflow for the biological evaluation of novel indole derivatives.

Experimental Protocols

In Vitro Antiproliferative MTT Assay

This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[16]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on a cancer cell line.

Materials:

  • Test compound (e.g., 5-methoxyindole derivative)

  • Cancer cell line of interest

  • Complete cell culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with the medium containing the various concentrations of the test compound. Include vehicle-only controls. Incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor subtype.[1]

Objective: To quantify the affinity of a test compound for a target receptor.

Materials:

  • Cell membranes from cells stably expressing the receptor of interest (e.g., a specific 5-HT receptor)

  • A specific radioligand for the target receptor (e.g., [3H]Ketanserin for 5-HT2A)

  • Test compound

  • Non-specific binding control (a high concentration of an unlabeled ligand)

  • Binding buffer

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate at a specific temperature for a duration sufficient to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a filter plate to separate the bound radioligand from the unbound. Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: After the filters have dried, add a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log of the test compound concentration. The IC50 value is determined from this competition curve. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]

Conclusion

5-Methoxy-1H-indole is a versatile scaffold with well-documented antiproliferative, anti-inflammatory, and neuropharmacological activities. Its derivatives hold significant promise for the development of novel therapeutics. In stark contrast, the biological effects of this compound remain unexplored, representing a significant gap in the current scientific literature.

Based on structure-activity relationship principles, the addition of a methyl group at the 6-position is likely to modulate the biological profile of the 5-methoxyindole core, potentially altering its potency, selectivity, and metabolic stability. However, without empirical data, any predictions remain speculative.

This guide highlights the urgent need for the synthesis and comprehensive biological evaluation of this compound. Such studies would not only provide valuable insights into the structure-activity relationships of methylated indoles but could also uncover novel lead compounds for drug discovery. Researchers are encouraged to utilize the experimental frameworks provided herein to investigate this and other understudied indole derivatives, thereby expanding the therapeutic potential of this important class of molecules.

References

Navigating the Synthesis of 5-Methoxy-6-methyl-1H-indole: A Comparative Guide to Plausible Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of specifically substituted indoles is a cornerstone of medicinal chemistry and materials science. 5-Methoxy-6-methyl-1H-indole, a compound with potential applications in these fields, presents a unique synthetic challenge. While a survey of the current literature reveals no specific, detailed published methods for its preparation, this guide provides a comprehensive assessment of the most plausible and theoretically sound synthetic routes. By adapting established indole syntheses, this document offers a comparative analysis of potential methodologies, enabling researchers to make informed decisions for its de novo synthesis.

Introduction to Synthetic Strategies for Substituted Indoles

The construction of the indole nucleus is a well-explored area of organic chemistry, with several named reactions providing robust pathways to a variety of substituted derivatives. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern on the indole core. For this compound, the key challenge lies in the specific placement of the methoxy and methyl groups on the benzene ring. This guide will focus on three classical and versatile indole syntheses: the Fischer, Bartoli, and Hemetsberger indole syntheses. Each method will be evaluated for its theoretical applicability to the target molecule, potential for reproducibility, and foreseeable challenges.

Comparative Analysis of Proposed Synthetic Routes

The following table summarizes the key aspects of the three proposed synthetic routes to this compound.

Methodology Proposed Key Starting Materials Potential Advantages Potential Challenges & Reproducibility Concerns
Fischer Indole Synthesis 4-Methoxy-3-methylphenylhydrazine and a suitable carbonyl compound (e.g., acetaldehyde or a protected equivalent).Well-established, versatile, and widely used. Tolerates a range of functional groups.Potential for regioisomeric mixtures if the cyclization is not well-controlled. The synthesis of the substituted phenylhydrazine may be multi-stepped. Harsh acidic conditions can sometimes lead to side reactions.
Bartoli Indole Synthesis 1-Methoxy-2-methyl-3-nitrobenzene and a vinyl Grignard reagent.Excellent for the synthesis of 7-substituted indoles, but adaptable for other substitution patterns. Tolerant of sterically hindered substrates.Requires at least three equivalents of the Grignard reagent. The reaction can be sensitive to moisture and air. The synthesis of the substituted nitrobenzene may be required.
Hemetsberger Indole Synthesis 4-Methoxy-3-methylbenzaldehyde and an α-azido ester.Generally good yields. The starting materials are often readily accessible.The synthesis and handling of azido compounds require care. The thermal decomposition step can sometimes lead to the formation of byproducts.[1]

Experimental Protocols: Hypothetical, Yet Guided by Precedent

The following protocols are hypothetical, as no specific literature precedent for the synthesis of this compound could be located. They are, however, based on established procedures for analogous transformations and represent a logical starting point for a researcher.

Method 1: Fischer Indole Synthesis

The Fischer indole synthesis is a robust and widely used method for constructing the indole core from a phenylhydrazone precursor under acidic conditions.[2]

A 4-Methoxy-3-methylphenylhydrazine C Phenylhydrazone Intermediate A->C Condensation B Acetaldehyde B->C E This compound C->E [3,3]-Sigmatropic Rearrangement & Cyclization D Acid Catalyst (e.g., H₂SO₄, PPA) D->E

Caption: Fischer Indole Synthesis Workflow

  • Formation of the Phenylhydrazone:

    • In a round-bottom flask, dissolve 4-methoxy-3-methylphenylhydrazine (1.0 eq) in a suitable solvent such as ethanol.

    • Add acetaldehyde (1.1 eq) dropwise at room temperature.

    • Stir the mixture for 1-2 hours. The formation of the phenylhydrazone can often be monitored by TLC or the appearance of a precipitate.

    • If a precipitate forms, it can be filtered, washed with cold ethanol, and dried. Otherwise, the reaction mixture may be used directly in the next step.

  • Indolization:

    • To the phenylhydrazone (or the reaction mixture from the previous step), add a suitable acid catalyst. Polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol are common choices.

    • Heat the reaction mixture to a temperature typically ranging from 80 to 150 °C, depending on the catalyst used.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto ice-water.

    • Neutralize the mixture with a base (e.g., NaOH or NaHCO₃ solution).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Method 2: Bartoli Indole Synthesis

The Bartoli indole synthesis provides a direct route to substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents.[3][4]

A 1-Methoxy-2-methyl-3-nitrobenzene C Intermediate Adduct A->C Nucleophilic Addition B Vinylmagnesium Bromide (3 eq.) B->C E This compound C->E Rearrangement & Cyclization D Aqueous Workup (NH₄Cl) D->E

Caption: Bartoli Indole Synthesis Workflow

  • Grignard Reaction:

    • To a solution of 1-methoxy-2-methyl-3-nitrobenzene (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cooled to -78 °C, add vinylmagnesium bromide (3.0 eq, typically a 1M solution in THF) dropwise.

    • Allow the reaction mixture to slowly warm to room temperature and stir for several hours.

    • Monitor the reaction by TLC.

  • Workup and Cyclization:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product often requires purification by column chromatography on silica gel.

Method 3: Hemetsberger Indole Synthesis

The Hemetsberger synthesis involves the thermal decomposition of an α-azidocinnamate ester, which is typically prepared from the corresponding benzaldehyde.[1]

A 4-Methoxy-3-methylbenzaldehyde C α-Azidocinnamate Ester A->C Knoevenagel Condensation B Ethyl Azidoacetate B->C E Indole-2-carboxylate Intermediate C->E Nitrene Insertion & Cyclization D Thermal Decomposition (e.g., refluxing xylene) D->E G This compound E->G F Hydrolysis & Decarboxylation F->G

Caption: Hemetsberger Indole Synthesis Workflow

  • Synthesis of the α-Azidocinnamate Ester:

    • To a solution of sodium ethoxide (prepared from sodium metal and absolute ethanol) in ethanol, add 4-methoxy-3-methylbenzaldehyde (1.0 eq) and ethyl azidoacetate (1.1 eq) at 0 °C.

    • Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into ice-water and extract with diethyl ether.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ester may be used directly or purified by chromatography.

  • Thermal Indolization:

    • Dissolve the α-azidocinnamate ester in a high-boiling solvent such as xylene or toluene.

    • Heat the solution to reflux for several hours. The evolution of nitrogen gas should be observed.

    • Monitor the reaction for the disappearance of the starting material by TLC.

    • Cool the reaction mixture and remove the solvent under reduced pressure to yield the crude indole-2-carboxylate.

  • Hydrolysis and Decarboxylation:

    • Hydrolyze the resulting ester using standard conditions (e.g., refluxing with aqueous NaOH or KOH).

    • Acidify the reaction mixture to precipitate the indole-2-carboxylic acid.

    • Filter the acid, wash with water, and dry.

    • Decarboxylate the acid by heating it in a high-boiling solvent like quinoline, with or without a copper catalyst, to afford the final product, this compound.

    • Purify the final product by column chromatography or recrystallization.

Product Characterization and Verification

As no published spectra for this compound are available, the following expected data are based on the analysis of structurally similar compounds.[5][6]

Technique Expected Observations
¹H NMR Aromatic protons in the 6.5-7.5 ppm range. A singlet for the N-H proton (typically broad and downfield). A singlet for the methoxy group protons around 3.8-4.0 ppm. A singlet for the methyl group protons around 2.2-2.5 ppm. Protons on the pyrrole ring will appear in characteristic regions.
¹³C NMR Resonances for the aromatic and pyrrole ring carbons in the 100-140 ppm range. A signal for the methoxy carbon around 55-60 ppm. A signal for the methyl carbon around 15-20 ppm.
Mass Spec. Expected molecular ion peak (M+) at m/z = 161.08.
IR A characteristic N-H stretching band around 3300-3500 cm⁻¹. C-H stretching bands for aromatic and aliphatic protons. C=C stretching bands for the aromatic and pyrrole rings. C-O stretching for the methoxy group.

Conclusion and Recommendations

While a definitive, reproducible synthesis for this compound is not yet established in the scientific literature, the foundational principles of indole synthesis provide a clear roadmap for its preparation. The Fischer Indole Synthesis likely represents the most direct and versatile approach, provided the substituted phenylhydrazine is accessible. The Bartoli and Hemetsberger syntheses offer viable alternatives, each with its own set of advantages and challenges.

For researchers embarking on the synthesis of this novel compound, it is recommended to initially explore the Fischer route due to its broad applicability. Careful optimization of reaction conditions and thorough characterization of intermediates and the final product will be crucial for establishing a reliable and reproducible protocol. The experimental details and characterization data provided in this guide serve as a robust starting point for these endeavors.

References

Safety Operating Guide

Navigating the Disposal of 5-Methoxy-6-methyl-1H-indole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in drug development and organic synthesis, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 5-Methoxy-6-methyl-1H-indole, a heterocyclic compound whose precise disposal instructions may not be readily available. By synthesizing best practices for handling indole derivatives with fundamental principles of hazardous waste management, this document aims to equip laboratory personnel with the knowledge to manage this chemical waste stream safely and compliantly.

Hazard Identification and Risk Assessment

Before any disposal procedures are initiated, a thorough understanding of the potential hazards associated with this compound is paramount. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar indole derivatives, such as 5-Methoxyindole, indicate that this class of compounds should be handled with care.

Key Potential Hazards:

  • Irritation: May cause skin, eye, and respiratory tract irritation.[1]

  • Toxicity: While specific data for this compound is lacking, some indole derivatives are classified as harmful if swallowed or toxic in contact with skin.[2][3]

  • Environmental Hazard: Indole compounds can be toxic to aquatic life.[2][3] Therefore, direct release to the environment must be strictly avoided.[2][4]

Due to the limited specific toxicological data, it is prudent to treat this compound as a hazardous chemical. A comprehensive risk assessment should be conducted within the context of your laboratory's specific handling procedures and quantities.

Property Value Source
Molecular Formula C₁₀H₁₁NO[5]
Molecular Weight 161.20 g/mol [5]
Boiling Point 296.5 ± 20.0 °C at 760 mmHg[5]
Flash Point 108.8 ± 12.0 °C[5]
Density 1.1 ± 0.1 g/cm³[5]

Personal Protective Equipment (PPE) and Handling Precautions

Strict adherence to PPE protocols is the first line of defense against accidental exposure. When handling this compound in any form—solid, in solution, or as waste—the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.[6][7]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).[2][6][7]

  • Body Protection: A laboratory coat.[2][6]

  • Respiratory Protection: If handling the powder outside of a fume hood or if aerosolization is possible, a NIOSH-approved respirator is recommended.[3][7]

All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7]

Spill Management Protocol

Accidental spills should be treated as a hazardous event and managed promptly and safely.

Minor Spills (Solid):

  • Restrict access to the spill area.

  • Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.[4]

  • Place the spilled material and any contaminated cleaning materials (e.g., paper towels) into a clearly labeled hazardous waste container.

  • Clean the spill area with a suitable solvent (e.g., ethanol or acetone) and then with soap and water. All cleaning materials should also be disposed of as hazardous waste.

Minor Spills (Liquid Solution):

  • Restrict access to the spill area.

  • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Place the absorbent material into a clearly labeled hazardous waste container.

  • Clean the spill area with a suitable solvent and then with soap and water. All cleaning materials should be disposed of as hazardous waste.

For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Step-by-Step Disposal Procedure

The guiding principle for the disposal of this compound is that it should be treated as hazardous chemical waste.[2][6] Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [4][6][8]

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect all solid waste contaminated with this compound, including unused or expired product, contaminated weighing paper, pipette tips, and gloves, in a designated hazardous waste container.[2][6]

  • Liquid Waste: Collect all liquid waste containing this compound, including reaction residues and solutions, in a separate, compatible hazardous waste container. Do not mix with incompatible waste streams.[8]

Step 2: Waste Container Selection and Labeling

  • Container: Use a robust, leak-proof container that is chemically compatible with the waste.[6][8] The original product container is often a suitable choice for unused material.[8] Ensure the container has a secure, screw-on cap.[6]

  • Labeling: All hazardous waste containers must be clearly labeled before the first addition of waste.[6] The label must include:

    • The words "Hazardous Waste".[2][6]

    • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[6]

    • An accurate list of all contents, including solvents and their approximate concentrations.[6]

    • The accumulation start date (the date the first waste is added).[6]

    • The name and contact information of the responsible researcher or laboratory supervisor.[6]

Step 3: Storage of Hazardous Waste

  • Store hazardous waste containers in a designated satellite accumulation area within the laboratory.[6] This area should be near the point of generation and under the control of laboratory personnel.[6]

  • Keep waste containers closed at all times, except when adding waste.[6][8]

  • Store liquid waste containers in secondary containment to prevent spills.[8]

  • Segregate the waste from incompatible materials.[6][8]

Step 4: Final Disposal

  • Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[2]

  • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[2]

Visualizing the Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound Start Generation of This compound Waste Assess Assess Waste Type (Solid or Liquid) Start->Assess SolidWaste Solid Waste (e.g., contaminated gloves, vials) Assess->SolidWaste Solid LiquidWaste Liquid Waste (e.g., solutions, reaction mixtures) Assess->LiquidWaste Liquid CollectSolid Collect in Designated Solid Hazardous Waste Container SolidWaste->CollectSolid CollectLiquid Collect in Designated Liquid Hazardous Waste Container LiquidWaste->CollectLiquid Label Label Container Correctly: 'Hazardous Waste' Full Chemical Name Contents & Concentrations Start Date & PI Info CollectSolid->Label CollectLiquid->Label Store Store in Satellite Accumulation Area (Closed, Secondary Containment) Label->Store EHS_Pickup Arrange for Pickup by EHS or Licensed Contractor Store->EHS_Pickup End Proper Disposal EHS_Pickup->End

Caption: Decision-making workflow for the safe disposal of this compound.

Conclusion

The responsible disposal of this compound is a critical aspect of laboratory safety and regulatory compliance. By following these established procedures for hazard assessment, proper handling, and waste management, researchers can minimize risks to themselves and the environment. Always consult your institution's specific guidelines and your designated EHS officer for any questions or clarification.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Methoxy-6-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling of 5-Methoxy-6-methyl-1H-indole. Designed for researchers, scientists, and drug development professionals, the following protocols are rooted in established safety principles for managing substituted indoles and powdered chemical reagents. Our objective is to provide a comprehensive framework that ensures both personal safety and experimental integrity.

Hazard Assessment: An Evidence-Based Approach

Therefore, it is imperative to treat this compound as a potentially hazardous substance and to minimize exposure through all routes—inhalation, dermal contact, and ingestion. The core of this precautionary principle is a robust Personal Protective Equipment (PPE) protocol.

Table 1: Inferred Hazard Profile for this compound

Hazard StatementClassification (Based on Analogue Data)Rationale
Causes skin irritationSkin Irritation, Category 2Data from 5-Methoxyindole SDS.[1][2]
Causes serious eye irritationEye Irritation, Category 2Data from 5-Methoxyindole SDS.[1][2]
May cause respiratory irritationSTOT - Single Exposure, Category 3Data from 5-Methoxyindole SDS.[1]
Potentially harmful if swallowedAcute Toxicity, Oral (Inferred)General toxicity of indole derivatives.[3][4]
Potentially toxic in contact with skinAcute Toxicity, Dermal (Inferred)General toxicity of indole derivatives.[3]

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a checklist; it is the final and most direct barrier between the researcher and potential chemical exposure. Its efficacy depends on proper selection, use, and maintenance. The following PPE is mandatory when handling this compound in solid or solution form.

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationCausality and Rationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 (US) or EN 166 (EU) standards.[4]Why: The powder form poses a significant risk of airborne particulate matter entering the eyes. Inferred irritant properties necessitate a full seal around the eyes to prevent contact.[2]
A face shield worn over goggles.Why: Required when handling larger quantities (>1g) or during procedures with a high risk of splashing (e.g., dissolving in solvent), providing a secondary layer of protection for the entire face.[3]
Skin and Body Protection Flame-resistant lab coat, fully fastened.Why: Protects against incidental contact and minor spills. A fully fastened coat ensures maximum coverage.[3]
Long pants and closed-toe shoes.Why: Standard laboratory practice to ensure no skin is exposed below the torso.[5]
Hand Protection Chemically resistant, powder-free nitrile gloves.[6][7]Why: Nitrile provides good resistance against a range of chemicals. The powder-free specification is critical to prevent the aerosolization of hazardous particles that can adhere to glove powder.[7]
Double gloving.Why: For a chemical with inferred dermal toxicity, double gloving is a prudent measure.[5] The outer glove can be removed immediately after handling the primary container, minimizing the spread of contamination within the laboratory.[7]
Respiratory Protection A NIOSH-approved N95 dust mask or higher.Why: Mandatory when handling the solid powder outside of a certified chemical fume hood to prevent inhalation of fine particulates.
Air-purifying respirator (APR) with organic vapor cartridges.Why: May be required based on a site-specific risk assessment, especially if engineering controls are insufficient or during a large spill cleanup.[3][4]

Operational Plan: A Step-by-Step Procedural Guide

A robust safety plan extends beyond PPE to encompass the entire lifecycle of the chemical within the laboratory. Adherence to this workflow minimizes exposure points and mitigates risk.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A 1. Review SDS of Analogue & Perform Risk Assessment B 2. Prepare Designated Work Area in Fume Hood A->B C 3. Don Full PPE B->C D 4. Weigh Compound (Tare-Add-Reweigh Method) C->D E 5. Perform Experiment D->E F 6. Decontaminate Work Area & Equipment E->F G 7. Segregate & Label Waste F->G H 8. Doff PPE Correctly G->H I 9. Wash Hands Thoroughly H->I

Caption: End-to-end workflow for safely handling this compound.

Engineering Controls & Work Area Preparation
  • Designated Area: All work with solid this compound must be conducted in a designated area within a certified chemical fume hood.[5][6] This prevents the release of chemical dust into the laboratory environment.

  • Surface Protection: Line the work surface of the fume hood with absorbent, leak-proof bench paper. This simplifies cleanup and contains potential spills.[6]

Detailed Protocol: Weighing the Solid Compound

The process of weighing a powdered chemical is a critical control point for preventing exposure and contamination.

  • Pre-Weighing: Tare an empty, lidded container on an analytical balance located outside the fume hood.[5][6]

  • Transfer: Move the tared container into the fume hood.

  • Aliquotting: Add the this compound powder to the container. Use dedicated spatulas and avoid creating dust clouds.[8] Keep the stock container closed as much as possible.

  • Sealing: Securely close the lid of the container with the powder.

  • Final Weighing: Return the sealed container to the balance to obtain the final weight.[5]

  • Return to Hood: All subsequent manipulations, such as making a solution, must be performed within the fume hood.[5][6]

Decontamination
  • Wipe all work surfaces and non-disposable equipment with a towel wetted with a solvent in which the compound is soluble (e.g., ethanol, acetone), followed by a standard laboratory detergent.[5]

  • Dispose of all contaminated wipes and bench paper as hazardous solid waste.[9]

  • Never dry sweep or use a brush for cleanup, as this will generate dust and spread contamination.[5]

Disposal Plan: Ensuring Environmental and Personnel Safety

Improper disposal is a source of environmental contamination and future exposure risk. All waste streams containing this compound must be treated as hazardous.[9]

Waste Segregation and Collection
  • Solid Waste: Collect all unused solid this compound and any contaminated disposable materials (e.g., gloves, weigh paper, pipette tips, bench paper) in a clearly labeled, sealed container designated for hazardous solid waste.[3][9]

  • Liquid Waste: Collect any solutions containing this compound in a separate, labeled, and sealed container for hazardous liquid waste. Check institutional guidelines for segregation of halogenated vs. non-halogenated waste streams.[3]

Container Management
  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[9]

  • Storage: Keep waste containers tightly capped except when adding waste.[4] Store them in a designated, secure, and well-ventilated satellite accumulation area until they are collected by your institution's Environmental Health and Safety (EHS) department.[9]

  • Pickup: Follow your institution's specific procedures for requesting hazardous waste pickup.[9]

Start Generate Waste IsSolid Is Waste Solid? Start->IsSolid SolidWaste Collect in Labeled Solid Hazardous Waste Container IsSolid->SolidWaste Yes LiquidWaste Collect in Labeled Liquid Hazardous Waste Container IsSolid->LiquidWaste No Store Store in Designated Satellite Accumulation Area SolidWaste->Store LiquidWaste->Store Pickup Arrange EHS Pickup Store->Pickup

Caption: Decision workflow for proper waste segregation and disposal.

By implementing this comprehensive safety framework, you build a self-validating system of protocols that protects you, your colleagues, and your research. Always consult with your institution's EHS department to ensure compliance with local and federal regulations.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methoxy-6-methyl-1H-indole
Reactant of Route 2
Reactant of Route 2
5-Methoxy-6-methyl-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.